molecular formula C8H16ClNO B1404011 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1417568-40-1

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1404011
CAS No.: 1417568-40-1
M. Wt: 177.67 g/mol
InChI Key: KFCNQAMFHJZPOM-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNQAMFHJZPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a valuable building block for drug discovery and development. The spirocyclic scaffold, combining a cyclopropylamine motif with an oxane ring, is of significant interest in medicinal chemistry.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the chosen synthetic strategy—the Kulinkovich-Szymoniak reaction—and details a rigorous, self-validating protocol for its execution and subsequent characterization. The intended audience includes researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology for accessing this important molecular scaffold.

Introduction: The Strategic Value of the Oxane-Spiro-Cyclopropylamine Scaffold

In the landscape of modern drug design, molecular complexity and three-dimensionality are critical for achieving high target affinity and specificity. The 1-(oxan-4-yl)cyclopropan-1-amine moiety is an exemplary scaffold that embodies these principles. It incorporates two key structural features highly valued in medicinal chemistry:

  • The Cyclopropylamine Moiety: This strained ring system is a bioisostere for larger groups and can introduce conformational rigidity, improve metabolic stability, and modulate pKa.[3] Its derivatives are found in numerous therapeutic agents, including antidepressants and enzyme inhibitors.[1][4]

  • The Oxane (Tetrahydropyran) Ring: As a saturated heterocycle, the oxane ring is a common feature in pharmaceuticals that can enhance aqueous solubility, provide hydrogen bond acceptors, and serve as a non-planar scaffold for orienting substituents in three-dimensional space.

The fusion of these two rings in a spirocyclic arrangement creates a rigid, well-defined exit vector from the central quaternary carbon, making it an attractive building block for library synthesis and lead optimization campaigns. This guide details a reliable pathway to this compound, ensuring high purity and verifiable structural integrity.

Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

Retrosynthetic Analysis and Rationale

To construct the target primary cyclopropylamine, several synthetic routes could be envisioned. However, for efficiency and directness, the titanium-mediated cyclopropanation of a nitrile stands out. The Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction, provides a powerful method for converting nitriles directly into primary cyclopropylamines using a Grignard reagent and a titanium(IV) alkoxide catalyst.[5][6][7] This approach is superior to multi-step sequences that might involve Curtius or Hofmann rearrangements from a corresponding carboxylic acid or amide, as it forms the C-C bonds of the cyclopropane ring and the C-N bond in a highly convergent manner.

The chosen starting material, tetrahydro-4H-pyran-4-carbonitrile, is commercially available and allows for a direct transformation to the desired spirocyclic amine core.

Reaction Mechanism and Causality

The reaction proceeds through the formation of a key titanacyclopropane intermediate.[6][8]

  • Formation of Titanacyclopropane: Two equivalents of the Grignard reagent (ethylmagnesium bromide) react with titanium(IV) isopropoxide to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane.[6]

  • Reaction with Nitrile: The titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding across the carbon-nitrogen triple bond of the tetrahydro-4H-pyran-4-carbonitrile. This forms an azatitanacyclopentene intermediate.

  • Lewis Acid-Mediated Hydrolysis: Upon workup, traditionally with a Lewis acid such as BF₃·OEt₂, the intermediate is hydrolyzed to yield the final primary cyclopropylamine.[5] This step is crucial for favoring the formation of the amine over ketone byproducts.[5]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride A Tetrahydro-4H-pyran-4-carbonitrile B Kulinkovich-Szymoniak Reaction (EtMgBr, Ti(OiPr)4) A->B 1. C 1-(oxan-4-yl)cyclopropan-1-amine (Free Base) (Crude Product) B->C 2. D Aqueous Workup & Extraction C->D 3. E Purification (e.g., Distillation/Chromatography) D->E 4. F Purified Free Base E->F 5. G Salt Formation (HCl in Diethyl Ether) F->G 6. H 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (Final Product) G->H 7. I Filtration & Drying H->I 8.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine (Free Base)

  • Reagents & Equipment:

    • Tetrahydro-4H-pyran-4-carbonitrile

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

    • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

    • Anhydrous tetrahydrofuran (THF)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath, argon/nitrogen inlet

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), charge a flame-dried three-neck round-bottom flask with tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous THF.

    • Cool the mixture to 0 °C using an ice bath.

    • Add ethylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. The mixture will typically become dark and viscous.

    • Cool the reaction mixture back to 0 °C and cautiously add boron trifluoride diethyl etherate (1.2 eq) dropwise.

    • Stir the mixture at room temperature for an additional 2 hours.

    • Quench the reaction by slowly adding 10% aqueous NaOH solution at 0 °C. Caution: Exothermic reaction.

    • Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Part B: Formation of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

  • Reagents & Equipment:

    • Crude 1-(oxan-4-yl)cyclopropan-1-amine

    • Anhydrous diethyl ether (Et₂O) or methanol (MeOH)

    • Hydrogen chloride solution (e.g., 2.0 M in Et₂O) or concentrated HCl

    • Beaker, magnetic stirrer, filtration apparatus (Büchner funnel)

  • Procedure:

    • Dissolve the crude amine from Part A in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise.[9]

    • A precipitate should form immediately upon addition. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the cake with cold diethyl ether.

    • Dry the resulting white to off-white solid under vacuum to a constant weight to yield the final 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Characterization Workflow Diagram

G cluster_characterization Characterization of Final Product A Final Product (Dried Solid) B ¹H NMR & ¹³C NMR (Structural Confirmation) A->B C Mass Spectrometry (MS) (Molecular Weight) A->C D Infrared (IR) Spectroscopy (Functional Groups) A->D E Melting Point (MP) (Purity Assessment) A->E F Verified Structure & Purity B->F C->F D->F E->F

Caption: A multi-technique approach for product verification.

Summary of Expected Analytical Data

The following tables summarize the expected data from standard analytical techniques. Note that exact NMR shifts may vary based on solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data (Solvent: DMSO-d₆)

Technique Assignment Predicted Chemical Shift (δ, ppm) Key Features
¹H NMR -NH₃⁺ 8.5 - 9.0 Broad singlet, exchangeable with D₂O[10]
Oxane CH (axial, adjacent to O) 3.7 - 3.9 Multiplet
Oxane CH (equatorial, adjacent to O) 3.2 - 3.4 Multiplet
Oxane CH (methine) 1.8 - 2.0 Multiplet
Oxane CH₂ 1.4 - 1.7 Multiplet
Cyclopropane CH₂ 0.8 - 1.2 Multiplets, complex coupling
¹³C NMR Oxane C (adjacent to O) 65 - 68
Oxane C (methine) 38 - 42
Oxane C 30 - 34
Spiro C (Quaternary) 28 - 32

| | Cyclopropane CH₂ | 12 - 16 | |

Table 2: Expected Mass Spectrometry and IR Data | Technique | Parameter | Expected Value/Observation | | :--- | :--- | :--- | | Mass Spec (ESI+) | [M+H]⁺ (of free base) | m/z 142.12 | For C₈H₁₅NO | | IR Spectroscopy | N-H Stretch (Ammonium) | 2800-3100 cm⁻¹ (broad) | Characteristic of R-NH₃⁺ | | | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | | | | C-O-C Stretch (Ether) | 1080-1150 cm⁻¹ (strong) | Confirms oxane ring presence[11] |

Conclusion

This guide has outlined a robust and scientifically-sound methodology for the synthesis and characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. By leveraging the efficiency of the Kulinkovich-Szymoniak reaction, this valuable spirocyclic building block can be accessed in a straightforward manner. The detailed protocols for synthesis, purification, and comprehensive characterization provide researchers and drug development professionals with a self-validating system to produce this compound with high confidence in its structural integrity and purity, thereby facilitating its application in the discovery of novel therapeutics.

References

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Li, W., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Spirocyclopropane Scaffolds: A Review. Synlett. (2024). [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. ResearchGate. (2025). [Link]

  • SYNTHESIS OF N-SUBSTITUTED 1-AMINOCYCLOPROPANECARBOXYLIC ACID DERIVATIVES. Organic Syntheses. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. National Institutes of Health (NIH). (2022). [Link]

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  • Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). [Link]

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  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. PharmaCompass. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

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  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025). [Link]

  • Cyclopropanamine Compounds and Use Thereof. National Institutes of Health (NIH). (2015). [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). [Link]

  • rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

  • Synthesis method for cyclopropyl-containing chiral amine hydrochloride.
  • [(2S)-1-[7-[cyclopropyl(oxan-4-yl)amino]-2-(3,7-dimethylquinoxalin-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol. PubChem. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel therapeutics with optimized pharmacological profiles. The compound 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride presents a compelling scaffold, merging the conformational rigidity of a cyclopropane ring with the favorable aqueous solubility and metabolic stability often conferred by the oxane moiety.[1] As a hydrochloride salt, its potential for enhanced bioavailability makes it a molecule of significant interest for drug development pipelines.[2]

This technical guide provides a comprehensive framework for the full physicochemical characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present the critical properties to be measured but also to provide the causal reasoning behind the selection of specific analytical techniques and experimental designs. This document will serve as a roadmap for researchers to generate a robust data package, enabling informed decisions in the progression of this and analogous compounds from discovery to development.

Chemical Identity and Foundational Properties

A definitive understanding of the molecule's basic chemical properties is the cornerstone of any further investigation.

PropertyValueSource/Method
IUPAC Name 1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride-
Molecular Formula C₉H₁₈ClNO-
Molecular Weight 191.70 g/mol Calculated
Canonical SMILES C1CC(C(C1)(CC1)CCO1)N.Cl-
InChI Key InChIKey=ATJFFHIJDWQKQO-UHFFFAOYSA-N-
CAS Number 1447944-14-0-
Appearance White to off-white solid (Predicted)Visual Inspection

Crystallinity, Thermal Properties, and Polymorphism: The Solid-State Landscape

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, manufacturability, and dissolution characteristics. For an amine hydrochloride salt, understanding its crystalline form is of utmost importance.[3]

Single Crystal X-Ray Diffraction (SC-XRD)

Expertise & Experience: Elucidating the three-dimensional atomic arrangement through SC-XRD is the gold standard for confirming the absolute structure of a molecule and understanding the intermolecular forces, such as hydrogen bonding, that dictate its crystal packing.[4][5] This information is invaluable for understanding physical properties and for intellectual property purposes.

Experimental Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer. A typical experiment involves irradiating the crystal with monochromatic X-rays and collecting the diffraction data as the crystal is rotated.[4]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates and molecular geometry.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental thermal analysis technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[3] For a hydrochloride salt, the melting point is a key indicator of its thermal stability and purity.[6] A sharp endothermic peak is characteristic of a crystalline material, while a broad transition may suggest the presence of an amorphous phase or impurities.[3]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.[3] The temperature range should be sufficient to encompass the melting event.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[3][7]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat at 10 °C/min under N2 load->heat thermogram Generate Thermogram heat->thermogram analyze Determine Melting Point & Enthalpy thermogram->analyze

Caption: Workflow for DSC Analysis.

Acidity Constant (pKa): A Predictor of In Vivo Behavior

Expertise & Experience: The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[8] For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter that governs its solubility and permeability across biological membranes at different physiological pH values.[8][9] This, in turn, significantly influences its oral absorption and distribution.[10][]

Trustworthiness: Potentiometric titration is a robust and reliable method for pKa determination. The self-validating nature of this technique comes from the analysis of the entire titration curve, which provides a comprehensive picture of the ionization behavior.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.

  • Titration Setup: Calibrate a pH electrode and immerse it in the sample solution. Use a magnetic stirrer to ensure homogeneity.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve or by using appropriate software for data fitting.

pKa_Determination cluster_setup Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis prepare Prepare Aqueous Solution of Compound calibrate Calibrate pH Electrode prepare->calibrate titrate Titrate with Standardized NaOH calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa Determination.

Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[10] Therefore, aqueous solubility is a critical physicochemical property that directly impacts bioavailability.[9][] The hydrochloride salt form is intended to enhance the aqueous solubility of the parent amine.[1] Determining the pH-solubility profile is essential to predict its dissolution behavior in the varying pH environments of the gastrointestinal tract.

Experimental Protocol: pH-Dependent Equilibrium Solubility

  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Incubation: Add an excess amount of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

The physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride are foundational to its potential as a drug candidate. A thorough characterization of its solid-state properties, pKa, and solubility provides the necessary insights to guide formulation development, predict in vivo performance, and ultimately de-risk its progression through the drug development pipeline. The experimental frameworks provided in this guide represent a robust starting point for any research team aiming to unlock the full potential of this promising molecule.

References

  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc.
  • What is pKa and how is it used in drug development? (2023-12-13).
  • How does solubility affect oral bioavailability? - Patsnap Synapse (2025-05-29).
  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences.
  • The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH (2023-12-11).
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH.
  • Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride - Benchchem.
  • Investigating Multicomponent Salt Systems Relevant to Mars: DSC Analysis of MgCl₂-Mg(ClO₄)₂-H₂O.
  • A Comparative Guide to the X-ray Crystallography of Amine Co-crystals: A Case Study with Benzylamine and Oxalic Acid - Benchchem.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies (2012-06-12).
  • X-ray structure. The x-ray single-crystal structure of amine salt 8. - ResearchGate.
  • DSC curves of IIIM-290 and its salt forms. - ResearchGate.
  • Physicochemical Approaches to Enhancing Oral Absorption | Pharmaceutical Technology.
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Small molecule crystallography - Excillum.
  • Physicochemical Characterization - Creative Biolabs.
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An In-depth Technical Guide to 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While a specific CAS number for the hydrochloride salt is not publicly cataloged as of the latest data, this document will delve into its structure, proposed synthesis, physicochemical properties, and its burgeoning role as a valuable building block in the design of novel therapeutics. We will draw upon data from closely related analogs and established synthetic methodologies to provide a scientifically grounded and practical resource for researchers in the field.

Introduction: The Emerging Importance of Spirocyclic Amines in Drug Design

The confluence of a strained cyclopropane ring and a saturated heterocycle, as seen in 1-(oxan-4-yl)cyclopropan-1-amine, gives rise to a unique three-dimensional architecture that is increasingly sought after in drug discovery. The cyclopropane moiety offers a rigid scaffold that can enhance metabolic stability and improve binding affinity to biological targets.[1] Concurrently, the oxane (tetrahydropyran) ring is a well-regarded bioisostere for various functional groups, often improving pharmacokinetic properties such as solubility and cell permeability. The primary amine provides a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries.

Chemical Identity and Structure

While a dedicated CAS number for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride has not been identified in major chemical databases, its constituent parts and closely related structures are well-documented. A close analog, N-methyl-1-(oxan-4-yl)cyclopropan-1-amine, is registered under CAS number 1784519-34-1.[2]

Structure:

Caption: Chemical structure of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Physicochemical Properties (Predicted and Inferred from Analogs)

The physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride are crucial for its handling, formulation, and biological activity. The following table summarizes key predicted properties, drawing inferences from its structure and data from similar molecules.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₁₆ClNOBased on chemical structure
Molecular Weight 177.67 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for hydrochloride salts of amines.[3]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally enhances aqueous solubility.
pKa ~9-10 (for the protonated amine)Typical range for primary aminocycloalkanes.
LogP Low to moderateThe oxane moiety and hydrochloride salt contribute to hydrophilicity.

Synthesis and Manufacturing

A practical and scalable synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride would likely commence from the readily available starting material, tetrahydro-4H-pyran-4-one. The following proposed synthetic workflow is based on established chemical transformations.

G cluster_0 Synthesis Workflow Start Tetrahydro-4H-pyran-4-one Step1 Kulinkovich Reaction (e.g., Ti(OiPr)4, EtMgBr) Start->Step1 Intermediate1 1-(oxan-4-yl)cyclopropan-1-ol Step1->Intermediate1 Step2 Ritter Reaction (e.g., MeCN, H2SO4) Intermediate1->Step2 Intermediate2 N-(1-(oxan-4-yl)cyclopropyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (e.g., aq. HCl, heat) Intermediate2->Step3 Product 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride Step3->Product

Caption: Proposed synthetic workflow for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1-(oxan-4-yl)cyclopropan-1-ol

  • Rationale: The Kulinkovich reaction is a reliable method for the cyclopropanation of esters and ketones.

  • Procedure:

    • To a solution of titanium(IV) isopropoxide in anhydrous toluene under an inert atmosphere, slowly add a solution of ethylmagnesium bromide at room temperature.

    • After stirring, add a solution of tetrahydro-4H-pyran-4-one in anhydrous toluene.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 1-(oxan-4-yl)cyclopropan-1-ol.

Step 2: Synthesis of N-(1-(oxan-4-yl)cyclopropyl)acetamide

  • Rationale: The Ritter reaction provides a direct route from alcohols to amides via a nitrilium ion intermediate.

  • Procedure:

    • Dissolve 1-(oxan-4-yl)cyclopropan-1-ol in acetonitrile.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Step 3: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

  • Rationale: Acidic hydrolysis of the acetamide is a standard method for deprotection to reveal the primary amine.

  • Procedure:

    • Suspend N-(1-(oxan-4-yl)cyclopropyl)acetamide in aqueous hydrochloric acid.

    • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and wash with a water-immiscible organic solvent to remove any non-basic impurities.

    • Concentrate the aqueous layer under reduced pressure to afford the crude hydrochloride salt.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(oxan-4-yl)cyclopropan-1-amine scaffold is a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility stems from the combination of desirable physicochemical properties and the synthetic accessibility of a diverse range of derivatives.

Key Therapeutic Areas of Interest:

  • Oncology: The rigidity of the cyclopropane ring can lead to enhanced binding to kinase active sites.

  • Neuroscience: The polarity and hydrogen bonding capacity of the oxane and amine groups can be advantageous for targeting CNS receptors and enzymes.

  • Infectious Diseases: The unique shape and properties of this scaffold can be exploited to design novel antibacterial and antiviral agents.[1]

Conclusion

1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride represents a promising and versatile building block for the synthesis of next-generation therapeutics. Its unique combination of a rigid cyclopropane core and a solubilizing oxane moiety, coupled with a reactive primary amine, provides medicinal chemists with a powerful tool for navigating complex biological targets. While a specific CAS number for the hydrochloride salt remains to be broadly cataloged, the synthetic routes are well-precedented, and the value of this scaffold in drug discovery is becoming increasingly apparent. This guide serves as a foundational resource for researchers looking to leverage the potential of this and related spirocyclic amines in their drug development programs.

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Whitepaper: The Rising Prominence of Novel Cyclopropylamine Compounds in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropylamine moiety, a small, strained three-membered ring attached to an amine, has emerged as a uniquely powerful and versatile scaffold in modern medicinal chemistry. Its distinct combination of conformational rigidity, unique electronic properties, and potential for enhanced metabolic stability has propelled its incorporation into a diverse array of therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the biological activities associated with novel cyclopropylamine compounds, moving from their fundamental mechanism of action to practical, field-proven experimental workflows for their evaluation. We will delve into their primary role as mechanism-based enzyme inhibitors, particularly for flavoenzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs), and also explore their significant potential in developing novel anticancer, antiviral, and antimicrobial agents.[4][5][6][7][8] This document is designed to serve as a technical resource for researchers, offering both the theoretical underpinnings and the practical protocols necessary to navigate the challenges and unlock the opportunities presented by this privileged structural motif.

The Cyclopropylamine Moiety: A Scaffold of Strategic Importance

The utility of the cyclopropyl group in drug design stems from its unique stereoelectronic properties. The inherent high degree of s-character in its C-H bonds and the strain of the three-membered ring create a structure that is conformationally restricted yet electronically active.[1][9] When appended to a primary amine, this scaffold becomes a potent pharmacophore capable of specific and often irreversible interactions with biological targets.

Historically, the most famous example is tranylcypromine, a monoamine oxidase inhibitor used as an antidepressant.[5][10] This compound established the cyclopropylamine motif as a classic "mechanism-based inhibitor," a class of molecules that are transformed by their target enzyme into a reactive species that covalently binds to and inactivates the enzyme.[11][12] This initial success has paved the way for the rational design of new generations of cyclopropylamine-containing drugs targeting a much broader range of diseases, from cancer to viral infections.[4][13]

Key Biological Activities and Therapeutic Targets

The true value of the cyclopropylamine scaffold lies in its adaptability. By modifying the substituents on the ring and the amine, medicinal chemists can tune the compound's selectivity and potency against a variety of biological targets.

Mechanism-Based Inhibition of Flavoenzymes

The most well-documented activity of cyclopropylamines is the irreversible inhibition of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor.[4][5] This process is central to their application in oncology and neuropharmacology.

  • Target 1: Lysine-Specific Demethylase 1 (LSD1/KDM1A) in Oncology: LSD1 is an FAD-dependent enzyme that removes methyl groups from histone H3, playing a critical role in epigenetic regulation.[4][10] Its overexpression is implicated in numerous cancers, including small cell lung carcinoma and acute myeloid leukemia (AML), making it a high-value therapeutic target.[6][14] Novel cyclopropylamine derivatives have been developed as highly potent and selective LSD1 inhibitors.[4][15] The inhibitory mechanism involves the enzyme oxidizing the cyclopropylamine, which leads to ring-opening and the formation of a reactive species that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][14]

  • Target 2: Monoamine Oxidases (MAO-A & MAO-B) in Neuropharmacology: MAOs are FAD-dependent enzymes responsible for degrading monoamine neurotransmitters like serotonin and dopamine.[5][11] Inhibitors of MAO are effective treatments for depression and Parkinson's disease.[16][17] Cyclopropylamines, such as the cis-isomers of N-benzyl-2-methoxycyclopropylamine, have been shown to be potent, selective, and irreversible inhibitors of MAO-B, demonstrating significantly greater efficacy than tranylcypromine.[5][16] The mechanism mirrors that of LSD1 inhibition, involving enzyme-catalyzed formation of a reactive intermediate that covalently modifies the FAD cofactor.[5]

FAD_Inactivation Enzyme FAD Cofactor (Oxidized) Enzyme_Reduced FADH• Radical Enzyme->Enzyme_Reduced Accepts e- Enzyme_Inactive Inactive Covalent Adduct Enzyme_Reduced->Enzyme_Inactive CPA Cyclopropylamine Inhibitor Radical_Cation Radical Cation Intermediate CPA->Radical_Cation Single-Electron Transfer (SET) Ring_Opened Ring-Opened Carbon Radical Radical_Cation->Ring_Opened Rapid Ring Opening Ring_Opened->Enzyme_Inactive Covalent Bond Formation

Mechanism of FAD-dependent enzyme inactivation by a cyclopropylamine inhibitor.
Antimicrobial and Antiviral Activities

The cyclopropylamine scaffold is also a key component in a variety of antimicrobial and antiviral agents.

  • Antiviral Agents: Several cyclopropyl nucleoside analogues have demonstrated potent activity against a range of viruses.[13][18] For instance, a guanine derivative incorporating a cis-1',2'-bis(hydroxymethyl)cyclopropyl moiety showed extremely potent activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV).[13] Other derivatives have shown efficacy against human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[7] The rigid cyclopropyl ring serves to mimic the conformation of the natural deoxyribose sugar, allowing the molecule to be recognized and processed by viral enzymes, leading to chain termination or inhibition.

  • Antibacterial and Antifungal Agents: Amide derivatives containing a cyclopropane ring have been synthesized and evaluated for antimicrobial activity.[8][19] Certain compounds have displayed moderate to excellent inhibitory activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans.[8][19] The cyclopropyl group is often introduced to enhance potency and modulate pharmacokinetic properties.[8]

Experimental Evaluation Workflow: A Practical Guide

A systematic and rigorous evaluation process is critical to identifying and advancing promising cyclopropylamine drug candidates. The workflow should be designed as a self-validating cascade, where data from each step informs the next.

In_Vitro_Workflow Start Novel Cyclopropylamine Compound Library Assay1 Primary Screen: Target-Based Assay (e.g., LSD1/MAO Inhibition) Start->Assay1 Decision1 Potency > Threshold? (e.g., IC50 < 1 µM) Assay1->Decision1 Assay2 Secondary Screen: Cellular Activity Assay (e.g., Antiproliferation) Decision1->Assay2 Yes End Lead Candidate for In Vivo Studies Decision1->End No (Deprioritize) Decision2 Cellular Potency & Low Cytotoxicity? Assay2->Decision2 Assay3 Early ADMET Profiling: - Metabolic Stability - Permeability Decision2->Assay3 Yes Decision2->End No (Deprioritize) Decision3 Favorable PK Properties? Assay3->Decision3 Decision3->End Yes Decision3->End No (Optimization Needed)

High-level workflow for in vitro evaluation of novel cyclopropylamine compounds.
Protocol 1: LSD1/MAO Enzyme Inhibition Assay (Homogeneous Chemiluminescent Assay)

Causality: This primary assay directly measures the compound's ability to inhibit the target enzyme. It is the first and most crucial step to validate the compound's mechanism of action and determine its potency (IC₅₀). A horseradish peroxidase (HRP) coupled reaction is a common, sensitive method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5). The final DMSO concentration in the assay should be kept low (<1%).

    • Prepare solutions of recombinant human LSD1 or MAO-B enzyme, HRP, the enzyme substrate (e.g., a methylated histone peptide for LSD1 or benzylamine for MAO-B), and a luminogenic HRP substrate (e.g., luminol).

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well microplate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step is critical for irreversible inhibitors to allow time for the covalent modification to occur.[5]

    • To initiate the reaction, add 10 µL of a substrate mix containing the enzyme substrate, HRP, and the luminogenic substrate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader. The signal is inversely proportional to the activity of the test compound.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferation Assay (Sulforhodamine B - SRB Assay)

Causality: After confirming target engagement, it is essential to determine if enzyme inhibition translates to a biological effect in a cellular context, such as inhibiting cancer cell growth.[6] The SRB assay measures total protein content, which serves as a proxy for cell number, and is a reliable method for assessing cytotoxicity and antiproliferative effects.[6]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., Kasumi-1 for AML) in appropriate media.[15]

    • Harvest cells during their logarithmic growth phase and seed them into a 96-well clear-bottom plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.

  • Cell Fixation and Staining:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the enzyme assay.

Protocol 3: Assessing Metabolic Bioactivation (GSH Trapping Assay)

Causality: A critical aspect of developing cyclopropylamine drugs is assessing their potential for metabolic bioactivation into reactive intermediates, which can cause toxicity.[20][21] This is particularly important given the known hepatotoxicity of some drugs like trovafloxacin, which was linked to the oxidation of its cyclopropylamine moiety.[22][23] A glutathione (GSH) trapping assay using liver microsomes can identify the formation of such reactive species.

Step-by-Step Methodology:

  • Incubation Setup:

    • In a microcentrifuge tube, combine pooled human liver microsomes (HLM), the test compound (e.g., 10 µM), and a high concentration of glutathione (GSH, e.g., 5 mM) in a phosphate buffer (pH 7.4).

    • Prepare a control reaction without the NADPH-regenerating system to serve as a baseline.

  • Reaction Initiation and Termination:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the sample using a high-resolution LC-MS/MS system.

  • Data Interpretation:

    • Search the mass spectrometry data for the predicted mass of the GSH-conjugate (Mass of Parent Compound + 305.068 Da).

    • Fragment the potential GSH-adduct peak using tandem MS (MS/MS) to confirm its structure. A characteristic neutral loss of 129 Da (pyroglutamic acid) from the glutamate residue of GSH is a strong indicator of a GSH conjugate.

    • The presence of a GSH adduct confirms the formation of a reactive, electrophilic metabolite.

Quantitative Data Summary

The following table summarizes representative biological activity data for novel cyclopropylamine derivatives from recent literature.

Compound ClassTargetAssay TypeRepresentative PotencyReference
StyrenylcyclopropylamineLSD1Biochemical InhibitionIC₅₀ < 4 nM[15]
StyrenylcyclopropylamineAML Cells (Kasumi-1)Cellular AntiproliferationGI₅₀ = 1 nM[15]
cis-N-benzyl-2-methoxy-cyclopropylamineMAO-BBiochemical InhibitionIC₅₀ = 5 nM[5][16]
Cyanopyrimidine-cyclopropylamineLSD1Biochemical InhibitionIC₅₀ = 1.80 µM[6]
Cyanopyrimidine-cyclopropylamineLeukemia Cells (MOLT-4)Cellular AntiproliferationIC₅₀ < 10 µM[6]
Cyclopropyl Nucleoside (Guanine Z-isomer)Human CytomegalovirusAntiviral ActivityEC₅₀ = 0.27 µM[7]
Cyclopropane CarboxamideCandida albicansAntifungal ActivityMIC₈₀ = 16 µg/mL[8][19]

Challenges and Future Directions

Despite their immense potential, the development of cyclopropylamine-based drugs is not without challenges.

  • Toxicity and Off-Target Effects: The same reactivity that makes these compounds potent inhibitors can also lead to off-target modifications and toxicity.[20] Careful SAR studies are required to minimize unwanted activity, such as inhibition of hERG channels or cytochrome P450 enzymes.[10][17]

  • Metabolic Stability: While the cyclopropyl ring can block metabolism at certain positions, the cyclopropylamine moiety itself can be a site of metabolic activation by CYPs or other oxidases, leading to the formation of reactive metabolites.[20][21]

  • Expanding the Target Space: While LSD1 and MAOs are well-established targets, the unique reactivity of cyclopropylamines could be leveraged against other enzyme classes. Future research will likely focus on expanding their application to new therapeutic areas.

The future of cyclopropylamine drug discovery will rely on a multiparameter optimization approach, balancing potency, selectivity, and pharmacokinetic properties to design safer and more effective medicines.

Conclusion

Novel cyclopropylamine compounds represent a cornerstone of modern medicinal chemistry, offering a validated and highly effective scaffold for the design of potent and selective therapeutic agents. Their proven success as mechanism-based inhibitors of critical enzymes in oncology and neuropharmacology, coupled with their growing potential as antimicrobial and antiviral drugs, ensures their continued relevance. By employing rigorous and logically structured experimental workflows, from initial enzyme assays to detailed metabolic profiling, researchers can effectively navigate the complexities of their development and continue to unlock the full therapeutic potential of this remarkable chemical class.

References

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An In-depth Technical Guide on the Discovery and Synthesis of Oxane-Containing Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved pharmacological profiles is paramount. Among the myriad of structural motifs, cyclopropylamines have garnered significant attention due to their unique conformational rigidity and electronic properties.[1][2] The incorporation of a cyclopropane ring can lead to enhanced metabolic stability, increased potency, and improved selectivity for their biological targets.[3][4] More recently, the strategic integration of an oxane (tetrahydropyran) or oxetane moiety into these cyclopropylamine frameworks has emerged as a promising strategy in drug design. Oxetanes, in particular, are recognized for their ability to improve aqueous solubility, reduce lipophilicity, and act as valuable isosteres for gem-dimethyl and carbonyl groups, thereby favorably modulating the overall properties of a drug candidate.[5][6][7][8]

This technical guide provides a comprehensive overview of the discovery and synthesis of oxane-containing cyclopropylamines, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the mechanistic underpinnings of key reactions, and present detailed experimental protocols. Furthermore, this guide will illuminate the significance of this molecular architecture in contemporary drug discovery through case studies and data-driven insights.

The Strategic Value of Oxane-Containing Cyclopropylamines in Medicinal Chemistry

The rationale for combining oxane and cyclopropylamine motifs stems from the complementary benefits each moiety imparts to a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Cyclopropylamines as Bioactive Scaffolds:

  • Conformational Constraint: The rigid three-membered ring of cyclopropane reduces the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target.

  • Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to more flexible alkyl chains.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the cyclopropane ring can lower the pKa of the adjacent amine, influencing its ionization state at physiological pH and thereby affecting properties like cell permeability and target engagement.

Oxanes and Oxetanes as "Smart" Functional Groups:

  • Improved Physicochemical Properties: Oxetanes are particularly effective at increasing aqueous solubility and reducing lipophilicity, key attributes for improving oral bioavailability and reducing off-target effects.[5][8]

  • Bioisosteric Replacement: The oxetane unit can serve as a bioisostere for carbonyl and gem-dimethyl groups.[6][9][10] This substitution can lead to improved metabolic stability and altered electronic properties while maintaining or enhancing biological activity.[3][11][12]

  • Vectorial Exit from Target Proteins: The polar nature of the oxetane can facilitate the dissociation of a drug from its target protein, which can be advantageous in certain therapeutic contexts.

The synergy of these two motifs offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing common challenges in lead optimization.

Core Synthetic Strategies

The synthesis of oxane-containing cyclopropylamines can be broadly categorized into two main approaches:

  • Cyclopropanation of Oxane-Containing Alkenes: This strategy involves the formation of the cyclopropane ring on a substrate that already contains the oxane moiety.

  • Coupling of Pre-formed Cyclopropylamine and Oxane Fragments: This approach relies on the strategic joining of two pre-synthesized building blocks.

Cyclopropanation Reactions: The Power of Ylides and Metal Catalysis

Cyclopropanation reactions are a cornerstone of organic synthesis for constructing three-membered rings. The Corey-Chaykovsky reaction, utilizing sulfoxonium ylides, and transition metal-catalyzed cyclopropanations are particularly relevant for the synthesis of oxane-containing cyclopropylamines.[4][13]

The Corey-Chaykovsky Reaction with Sulfoxonium Ylides

The reaction of sulfoxonium ylides with α,β-unsaturated carbonyl compounds or imines provides a reliable method for the synthesis of cyclopropanes.[13][14] This approach is characterized by its operational simplicity and tolerance of a wide range of functional groups.

General Reaction Scheme:

G cluster_0 Corey-Chaykovsky Cyclopropanation start Oxane-containing α,β-unsaturated ester/ketone intermediate Betaine Intermediate start->intermediate 1,4-Michael Addition ylide Sulfoxonium Ylide (e.g., dimethyloxosulfonium methylide) ylide->intermediate product Oxane-containing Cyclopropyl ester/ketone intermediate->product Intramolecular SN2 displacement of DMSO

Caption: Corey-Chaykovsky reaction for cyclopropane synthesis.

Mechanistic Insights: The reaction proceeds via a conjugate addition (1,4-Michael addition) of the sulfoxonium ylide to the α,β-unsaturated system, forming a stable betaine intermediate.[13] This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfoxonium group, leading to the displacement of dimethyl sulfoxide (DMSO) and the formation of the cyclopropane ring.[14] The use of sulfoxonium ylides, which are softer nucleophiles, favors the 1,4-addition required for cyclopropanation over the 1,2-addition that would lead to epoxidation.[14]

Experimental Protocol: Synthesis of an Oxane-Containing Cyclopropyl Ester

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend trimethylsulfoxonium iodide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred suspension. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Substrate Addition: Re-cool the reaction mixture to 0 °C and add a solution of the oxane-containing α,β-unsaturated ester (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxane-containing cyclopropyl ester.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and often stereoselective alternative for cyclopropanation.[15][16][17][18] Catalysts based on rhodium, palladium, and copper are commonly employed, often in conjunction with diazo compounds or their safer surrogates, such as sulfoxonium ylides.[19][20][21][22]

General Reaction Scheme:

G cluster_1 Transition Metal-Catalyzed Cyclopropanation alkene Oxane-containing Alkene metal_carbene Metal-Carbene Intermediate alkene->metal_carbene Carbene Transfer carbene_source Carbene Precursor (e.g., Diazo compound) carbene_source->metal_carbene catalyst Transition Metal Catalyst (e.g., Rh₂(OAc)₄) catalyst->metal_carbene product Oxane-containing Cyclopropane metal_carbene->product

Caption: General workflow for metal-catalyzed cyclopropanation.

Mechanistic Considerations: The catalytic cycle typically begins with the reaction of the transition metal catalyst with the carbene precursor to generate a metal-carbene intermediate.[23] This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion to form the cyclopropane ring and regenerate the catalyst. The choice of ligand on the metal center is crucial for controlling the stereoselectivity of the reaction, enabling the synthesis of enantiomerically enriched products.[24][25][26]

Asymmetric Synthesis: For the synthesis of chiral oxane-containing cyclopropylamines, asymmetric catalysis is indispensable. Chiral ligands, such as those derived from bis(oxazolines) (BOX) or salicylaldimines (salen), can be used to create a chiral environment around the metal center, directing the approach of the alkene and leading to high levels of enantioselectivity.

Conversion to the Target Cyclopropylamine

Once the oxane-containing cyclopropyl ester or ketone is synthesized, the final step is the conversion of the carbonyl group to the desired amine. Several standard organic transformations can be employed for this purpose.

Common Conversion Methods:

PrecursorReagents and ConditionsProduct
Carboxylic Acid1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (Curtius Rearrangement)4. H₂O or HClPrimary Amine
CarboxamideBr₂/NaOH or NaOCl (Hofmann Rearrangement)Primary Amine
Ketone1. NH₂OH·HCl, pyridine2. H₂, Pd/C or NaBH₃CNPrimary Amine
Aldehyde/KetoneNH₃ or R-NH₂, NaBH₃CN or H₂, Pd/C (Reductive Amination)Primary or Secondary Amine

Experimental Protocol: Curtius Rearrangement from a Carboxylic Acid

  • Acid Chloride Formation: To a solution of the oxane-containing cyclopropyl carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2-4 hours.

  • Azide Formation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.

  • Rearrangement: Extract the azide with toluene. Dry the organic layer over anhydrous sodium sulfate and heat the solution at 80-100 °C until the evolution of nitrogen gas ceases, leading to the formation of the isocyanate.

  • Hydrolysis: Add 1M hydrochloric acid to the cooled reaction mixture and stir at room temperature or heat to reflux to hydrolyze the isocyanate to the primary amine.

  • Purification: Basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude amine by distillation or chromatography.

Characterization and Purification

The purification and characterization of the final oxane-containing cyclopropylamine products are critical to ensure their suitability for biological evaluation.

Purification Techniques:

  • Column Chromatography: Silica gel or alumina chromatography is commonly used to separate the desired product from reaction byproducts and unreacted starting materials.

  • Distillation: For volatile amines, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity. The characteristic signals for the cyclopropyl and oxane protons provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched products, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Applications in Drug Discovery: A Case Study

The utility of oxane-containing cyclopropylamines is exemplified by their incorporation into various therapeutic agents. For instance, in the development of inhibitors for certain kinases, the replacement of a metabolically labile isopropyl group with an oxetanyl-cyclopropylamine moiety has been shown to improve both the metabolic stability and the aqueous solubility of the lead compound, leading to a more favorable pharmacokinetic profile.[3][7]

Hypothetical Data Summary:

CompoundMoietyIC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in human liver microsomes, min)
Lead CompoundIsopropylamine15510
Analog 1Cyclopropylamine12835
Analog 2Oxetanyl-cyclopropylamine1050>60

This hypothetical data illustrates the potential benefits of incorporating the oxetanyl-cyclopropylamine scaffold. The increased potency (lower IC₅₀), significantly improved aqueous solubility, and enhanced metabolic stability highlight the value of this structural motif in addressing common drug development challenges.

Conclusion

The discovery and synthesis of oxane-containing cyclopropylamines represent a significant advancement in the field of medicinal chemistry. The strategic combination of the conformationally constrained cyclopropane ring and the property-modulating oxane or oxetane moiety provides a powerful platform for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic methodologies outlined in this guide, particularly those based on sulfoxonium ylide chemistry and transition metal catalysis, offer robust and versatile routes to these valuable compounds. As our understanding of the interplay between molecular structure and biological function continues to evolve, the application of oxane-containing cyclopropylamines in drug discovery is poised for continued growth and success.

References

  • Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. (n.d.). National Institutes of Health.
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A Theoretical and Computational Roadmap for the Characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a molecule of interest in contemporary drug discovery and development. In the absence of extensive experimental data, computational chemistry provides a powerful avenue to elucidate its structural, electronic, and physicochemical properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a suite of computational experiments designed to build a holistic understanding of the title compound. The proposed studies are grounded in established quantum mechanical and molecular mechanics methodologies, ensuring scientific rigor and predictive accuracy. By following this guide, researchers can generate valuable data to inform and accelerate the experimental investigation and application of this novel chemical entity.

Introduction: The Rationale for a Computational Approach

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a chemical scaffold that combines the conformational rigidity of a cyclopropane ring with the versatile hydrogen bonding capabilities of a primary amine and the flexible, saturated heterocycle of a tetrahydropyran (oxane) ring. Such hybrid structures are of significant interest in medicinal chemistry, potentially offering unique pharmacological profiles.[1][2] The hydrochloride salt form further influences its solubility and stability, critical parameters for drug development.[2]

Given the novelty of this specific molecule, a priori computational characterization is an invaluable first step. Theoretical and computational studies can predict a range of properties, from molecular geometry and conformational preferences to electronic structure and potential intermolecular interactions. This in-silico approach not only provides foundational knowledge but also guides experimental design, saving significant time and resources. This guide details a multi-faceted computational strategy to thoroughly investigate 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Proposed Computational Workflow: A Multi-Scale Investigation

The proposed computational investigation is structured to progress from the fundamental properties of a single molecule to its behavior in a condensed phase. This multi-scale approach ensures a comprehensive understanding of the compound's characteristics.

Computational_Workflow cluster_0 Single Molecule Characterization (Quantum Mechanics) cluster_1 Condensed Phase & Interaction Studies (Molecular Mechanics/Dynamics) A Geometry Optimization & Conformational Analysis B Vibrational Frequency Analysis A->B C Electronic Structure Analysis (HOMO, LUMO, ESP) B->C D Thermochemical Analysis C->D E Solvation Modeling D->E Informing Force Field Parametrization F Intermolecular Interaction Analysis E->F G Molecular Dynamics Simulations F->G caption Proposed computational workflow for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Figure 1: A multi-tiered computational workflow for the comprehensive analysis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Part I: Quantum Mechanical Characterization of the Isolated Molecule

The initial phase of the investigation focuses on the intrinsic properties of a single molecule of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride using quantum mechanics, primarily Density Functional Theory (DFT).

Geometry Optimization and Conformational Analysis

Rationale: The spatial arrangement of atoms dictates a molecule's properties and biological activity. The tetrahydropyran ring can adopt various chair and boat conformations, and the orientation of the cyclopropylamine moiety relative to the oxane ring is crucial. Identifying the lowest energy conformers is the first step in understanding the molecule's behavior.

Methodology:

  • Initial Structure Generation: Construct a 3D model of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields initially to rapidly screen a large conformational space.

  • DFT Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional like M06-2X).[3][4] The inclusion of the hydrochloride counter-ion is essential in this step.

  • Energy Refinement: Single-point energy calculations at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) will be performed on the optimized geometries to obtain more accurate relative energies.

Vibrational Frequency Analysis

Rationale: The vibrational spectrum of a molecule is a unique fingerprint and provides insight into its bonding and structure. A frequency calculation also confirms that the optimized geometries correspond to true energy minima.

Methodology:

  • Frequency Calculation: For each optimized conformer, perform a vibrational frequency analysis at the same level of theory used for optimization.

  • Zero-Point Energy Correction: The calculated frequencies will be used to determine the zero-point vibrational energy (ZPVE) to correct the electronic energies of the conformers.

  • Imaginary Frequencies: The absence of imaginary frequencies will confirm that the structures are true minima on the potential energy surface. The presence of an imaginary frequency indicates a transition state.

  • Spectral Prediction: The calculated infrared (IR) and Raman spectra can be used to aid in the interpretation of future experimental spectroscopic data.[5]

Electronic Structure Analysis

Rationale: The electronic properties of a molecule are key to its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP) provides a detailed picture of the molecule's electronic landscape.

Methodology:

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Electrostatic Potential (ESP) Mapping: The ESP will be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential. This is crucial for understanding non-covalent interactions, particularly hydrogen bonding, involving the amine and ether functionalities.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Predicted Electronic Property Significance
HOMO EnergyIndicates the propensity to donate electrons.
LUMO EnergyIndicates the propensity to accept electrons.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Electrostatic PotentialHighlights regions for electrophilic and nucleophilic attack and hydrogen bonding.

Table 1: Key electronic properties to be determined and their significance.

Part II: Simulating the Molecule in a Biological Context

While quantum mechanics provides a detailed picture of the isolated molecule, its behavior in solution and its interactions with other molecules are critical for understanding its real-world applications, particularly in a biological context.

Solvation Modeling

Rationale: The presence of a solvent, especially water in a biological system, can significantly influence the conformational preferences and electronic properties of a molecule.

Methodology:

  • Implicit Solvation Models: The geometry optimizations and electronic structure calculations will be repeated using an implicit solvation model, such as the Polarizable Continuum Model (PCM). This will provide insights into how the aqueous environment affects the relative energies of the conformers.

  • Explicit Solvation (Microsolvation): For a more detailed analysis, a few explicit water molecules can be added around the key functional groups (the ammonium and ether oxygen) to study the specific hydrogen bonding interactions.

Molecular Dynamics Simulations

Rationale: Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of its conformational landscape and its interactions with its environment at an atomistic level.

Methodology:

  • Force Field Parametrization: An appropriate molecular mechanics force field (e.g., AMBER or CHARMM) will be selected. The partial atomic charges will be derived from the quantum mechanical ESP calculations (e.g., using the RESP fitting procedure) to ensure an accurate representation of the molecule's electrostatics.

  • System Setup: The molecule will be placed in a periodic box of water molecules.

  • Simulation Protocol: The system will be energy minimized, heated to a physiological temperature (e.g., 310 K), and then subjected to a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis: The resulting trajectory will be analyzed to determine:

    • Conformational dynamics of the tetrahydropyran ring.

    • Rotational freedom of the cyclopropylamine group.

    • Radial distribution functions of water around key functional groups to characterize the hydration shell.

    • Hydrogen bonding dynamics.

MD_Workflow A Force Field Parametrization (QM-derived charges) B System Solvation (e.g., in a water box) A->B C Energy Minimization B->C D Heating and Equilibration C->D E Production MD Simulation D->E F Trajectory Analysis E->F caption Workflow for Molecular Dynamics simulations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Figure 2: A step-by-step workflow for conducting molecular dynamics simulations.

Conclusion: Towards a Predictive Understanding

The theoretical and computational studies outlined in this guide will provide a comprehensive, atomistic-level understanding of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. The data generated will serve as a foundational resource for future experimental work, including synthesis, spectroscopy, and biological evaluation. By leveraging the predictive power of computational chemistry, the exploration of this and similar novel chemical entities can be significantly accelerated, paving the way for the rational design of new therapeutic agents.

References

  • Badenes, M. P., & Monascal, Y. (2021). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics, 119(4), e1814436. [Link]

  • Taylor & Francis Online. (n.d.). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Retrieved from [Link]

  • Compton, D. A. C., Rizzolo, J. J., & Durig, J. R. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 85(23), 3567-3574. [Link]

  • Liu, K., & Cheng, S.-J. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9184-9189. [Link]

  • Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1979). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(10), 1373-1378. [Link]

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  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem Compound Summary for CID 56666982. Retrieved from [Link].

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  • Werth, P. J. (1961). The Synthesis of Derivatives of Tetrahydropyran. Stanford University.
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  • ChemSrc. (n.d.). rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

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  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 65(15), 10403-10426. [Link]

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solubility and stability of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(oxan-4-yl)cyclopropan-1-amine Hydrochloride for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a novel small molecule with potential therapeutic applications. As the development of new chemical entities progresses, a thorough understanding of their physicochemical properties is paramount for formulation design, manufacturing processes, and ensuring drug product safety and efficacy. This document outlines detailed methodologies for solubility assessment in various pharmaceutically relevant solvents and a robust strategy for stability testing, including forced degradation studies, in alignment with regulatory expectations. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data for this promising compound.

Introduction: The Significance of Physicochemical Characterization

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride belongs to the class of cyclopropylamine derivatives, which are recognized as valuable building blocks in medicinal chemistry due to their unique structural and electronic properties.[1][2] The strained cyclopropane ring can impart favorable metabolic stability and conformational rigidity, making these motifs attractive in drug design.[3] Before a promising active pharmaceutical ingredient (API) like this can be advanced through the development pipeline, a comprehensive understanding of its fundamental physicochemical properties is essential.

Solubility and stability are two of the most critical parameters that influence a drug's bioavailability, manufacturability, and shelf-life. Poor solubility can lead to inadequate absorption and low bioavailability, while instability can result in the loss of potency and the formation of potentially toxic degradation products. Therefore, a systematic evaluation of these characteristics at an early stage is a cornerstone of successful drug development.

This guide will provide a detailed roadmap for conducting these crucial studies for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, focusing on the causality behind experimental choices and adherence to scientific best practices.

Solubility Assessment: A Multi-faceted Approach

The solubility of an API is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. A comprehensive solubility profile in a range of solvents is also critical for developing purification, crystallization, and formulation processes.

Rationale for Solvent Selection

The choice of solvents for solubility screening should be strategic, encompassing a variety of polarities and functional groups to mimic different physiological and manufacturing environments. The following solvents are recommended for the initial solubility assessment of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride:

  • Aqueous Media:

    • Purified Water (pH ~7)

    • pH 1.2 Buffer (simulated gastric fluid)

    • pH 6.8 Buffer (simulated intestinal fluid)

  • Organic Solvents:

    • Methanol

    • Ethanol

    • Isopropanol (IPA)

    • Acetone

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Toluene

This selection provides a broad spectrum of solvent properties, from highly polar protic (water, alcohols) to polar aprotic (acetone, ACN) and non-polar (toluene), which will provide a comprehensive understanding of the compound's solubility behavior.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride into separate vials for each solvent.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25[Insert Data]
Purified Water37[Insert Data]
pH 1.2 Buffer25[Insert Data]
pH 1.2 Buffer37[Insert Data]
pH 6.8 Buffer25[Insert Data]
pH 6.8 Buffer37[Insert Data]
Methanol25[Insert Data]
Ethanol25[Insert Data]
Isopropanol25[Insert Data]
Acetone25[Insert Data]
Acetonitrile25[Insert Data]
Dichloromethane25[Insert Data]
Ethyl Acetate25[Insert Data]
Toluene25[Insert Data]
Visualization of the Solubility Assessment Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Reporting weigh Weigh excess API add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake sample Withdraw supernatant shake->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze report Report solubility (mg/mL) analyze->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, which can help in establishing degradation pathways and validating the stability-indicating power of the analytical methods used.[5]

Rationale for Stress Conditions

Forced degradation studies for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride should be designed to evaluate its susceptibility to hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

  • Hydrolytic Degradation: The amine hydrochloride salt may be susceptible to pH-dependent hydrolysis. Testing across a range of pH values is crucial.

  • Oxidative Degradation: Primary amines can be susceptible to oxidation.[6] Hydrogen peroxide is a commonly used oxidizing agent for these studies.

  • Photolytic Degradation: Exposure to light can induce photodegradation. A standardized light source is used to assess photosensitivity.

  • Thermal Degradation: Elevated temperatures are used to accelerate thermal decomposition.

Experimental Protocol for Forced Degradation Studies

The following protocols outline the conditions for subjecting 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride to various stress conditions. The goal is to achieve 5-20% degradation of the API.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.[6]

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation (Solid State): Store the solid API in a controlled temperature oven at, for example, 80°C.

  • Sample Neutralization and Dilution: For the hydrolytic samples, neutralize the solutions before dilution. Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and identify the UV spectra of any degradation products.

Data Presentation

The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.

Stress ConditionDuration% Degradation of APINumber of Degradants
0.1 N HCl, 60°C[Insert Time][Insert Data][Insert Data]
0.1 N NaOH, 60°C[Insert Time][Insert Data][Insert Data]
Water, 60°C[Insert Time][Insert Data][Insert Data]
3% H₂O₂, RT[Insert Time][Insert Data][Insert Data]
Photolytic[Insert Exposure][Insert Data][Insert Data]
Thermal (Solid), 80°C[Insert Time][Insert Data][Insert Data]
Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare API stock solution acid Acidic Hydrolysis stock->acid base Alkaline Hydrolysis stock->base neutral Neutral Hydrolysis stock->neutral oxidation Oxidation (H₂O₂) stock->oxidation photo Photolysis stock->photo thermal Thermal (Solid) stock->thermal neutralize Neutralize (if needed) acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize photo->neutralize thermal->neutralize dilute Dilute samples neutralize->dilute analyze Analyze by Stability-Indicating HPLC-PDA dilute->analyze interpret Determine % degradation and number of degradants analyze->interpret

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is fundamental to its successful development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for generating the critical data required for formulation development, manufacturing process design, and regulatory submissions. By following these detailed protocols, researchers can ensure the scientific integrity of their findings and make informed decisions to advance this promising molecule through the drug development pipeline. The insights gained from these studies will ultimately contribute to the creation of a safe, effective, and stable drug product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MedCrave online. (2016). Forced Degradation Studies.
  • NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.

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The Strategic Integration of Substituted Cyclopropylamine Hydrochlorides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry, bestowing unique pharmacological and pharmacokinetic properties upon drug candidates. This in-depth technical guide provides a comprehensive literature review of substituted cyclopropylamine hydrochlorides, intended for researchers, scientists, and drug development professionals. It delves into the core principles of their synthesis, chemical reactivity, and analytical characterization. Furthermore, this guide explores the profound impact of the cyclopropyl group on molecular properties relevant to drug action, including metabolic stability and receptor engagement. By elucidating the causal relationships behind experimental choices and providing detailed, validated protocols, this document serves as an authoritative resource for the strategic incorporation of this versatile scaffold into innovative therapeutic agents.

The Cyclopropylamine Scaffold: A Confluence of Strain and Functionality

The three-membered ring of cyclopropane is characterized by significant ring strain, with C-C bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons.[1][2] This inherent strain profoundly influences the molecule's electronic properties and reactivity.[1] The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. When an amine functionality is introduced, creating a cyclopropylamine, the resulting molecule combines the unique steric and electronic properties of the cyclopropane ring with the nucleophilic and basic nature of the amino group.[3] This synergy makes substituted cyclopropylamines valuable building blocks in the synthesis of a diverse array of biologically active compounds.[3]

The incorporation of a cyclopropyl group can address several challenges encountered during drug discovery, such as enhancing potency, improving metabolic stability, and reducing off-target effects.[4] The rigid nature of the cyclopropane ring can also conformationally constrain flexible molecules, leading to more favorable entropic contributions to binding affinity.[4]

Synthetic Strategies for Substituted Cyclopropylamine Hydrochlorides

The synthesis of substituted cyclopropylamines often requires careful consideration of stereochemistry, as the spatial arrangement of substituents can significantly impact biological activity. Several methods have been developed for their preparation, ranging from classical cyclopropanation reactions to more modern, highly selective approaches. The final step in the synthesis of these basic compounds for pharmaceutical use is often the formation of a hydrochloride salt, which typically improves solubility, stability, and crystallinity.[5][6]

Established Synthetic Routes

A variety of methods are available for the synthesis of the cyclopropylamine core, including:

  • Amination of Cyclopropanols: This method involves the reaction of a cyclopropanol with ammonia or an amine derivative, often in the presence of a catalyst, providing an efficient and scalable route.[2]

  • Reductive Amination: Cyclopropanecarboxaldehydes or cyclopropyl ketones can undergo reductive amination with ammonia or primary amines using reducing agents like sodium borohydride.[2]

  • From Cyclopropyl Halides: Halogenated cyclopropanes can be reacted with ammonia or amines to yield the corresponding cyclopropylamine.[1][2]

  • Curtius Rearrangement: The Curtius rearrangement of cyclopropyl acyl azides is a widely used method for accessing cyclopropylamines.[3] A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride utilizes a Curtius degradation of the corresponding carboxylic acid.[7][8]

Diastereoselective Synthesis of Substituted Cyclopropylamines

Controlling the stereochemistry of substituents on the cyclopropane ring is paramount for optimizing pharmacological activity. Diastereoselective methods are therefore highly sought after.

One notable example is the synthesis of trans-2-phenylcyclopropylamine, a key structural motif in some monoamine oxidase (MAO) inhibitors. An improved synthesis involves the isomerization of a cis/trans mixture of ethyl 2-phenylcyclopropanecarboxylate using sodium ethoxide to favor the trans isomer, which is then converted to the desired amine.[2]

Experimental Protocol: Isomerization of ethyl 2-phenylcyclopropanecarboxylate [2]

  • To a solution of cis,trans-ethyl-2-phenylcyclopropanecarboxylate in anhydrous ethanol, add anhydrous sodium ethoxide.

  • Heat the reaction mixture at a temperature between 70°C and 80°C for 18 to 30 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the desired ratio of trans to cis isomer (typically >95:5) is achieved.

  • Upon completion, neutralize the reaction mixture and isolate the trans-enriched ester.

  • The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently converted to the amine hydrochloride.

This protocol provides a self-validating system as the progress of the isomerization can be quantitatively monitored, ensuring the desired stereochemical outcome before proceeding to the next step.

Formation of the Hydrochloride Salt

The conversion of the free base cyclopropylamine to its hydrochloride salt is a critical step in the final stages of synthesis for pharmaceutical applications. This process enhances the compound's stability, aqueous solubility, and facilitates purification through crystallization.[5][6]

Experimental Protocol: General Procedure for Hydrochloride Salt Formation [7]

  • Dissolve the substituted cyclopropylamine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

  • Continue stirring at a low temperature for a designated period to allow for complete precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

The stoichiometry of the acid addition should be carefully controlled to ensure complete conversion to the salt.[7] The resulting solid can then be further purified by recrystallization.

Chemical Reactivity and Metabolic Fate

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, which is a key aspect of both its synthetic utility and its metabolic fate.[3]

Ring-Opening Reactions

The oxidation of cyclopropylamines can lead to the formation of reactive intermediates. For instance, cytochrome P450 enzymes can oxidize the nitrogen atom, leading to ring scission and the formation of reactive species that can covalently modify the enzyme. This mechanism-based inhibition is a known property of some cyclopropylamine-containing drugs.

Computational and experimental studies have shown that cyclopropyl-substituted nitrenium ions can undergo ring expansion or ethylene elimination, depending on the stability of the intermediate.[9] The presence of nucleophiles can also lead to addition reactions on the cyclopropyl ring.[9]

Caption: Metabolic activation of substituted cyclopropylamines.

Analytical Characterization of Substituted Cyclopropylamine Hydrochlorides

The unambiguous characterization of substituted cyclopropylamine hydrochlorides is essential for quality control and regulatory purposes. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these compounds. The signals corresponding to the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum. The hydrochloride salt formation leads to a downfield shift of the proton signals adjacent to the ammonium group.

Example: ¹H NMR of (1-cyclopropyl)cyclopropylamine hydrochloride in D₂O [7]

  • δ 1.30–1.26 (m, 1H, cPr-H)

  • δ 0.71–0.60 and 0.60–0.55 (m, 4H, cPr-H)

  • δ 0.49–0.42 and 0.13–0.08 (m, 4H, cPr-H)

The complexity of the signals for the cyclopropyl protons arises from the diastereotopicity of the methylene protons and their coupling to each other and to the methine proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) MS, amines often undergo α-cleavage.[3] For cyclopropylamines, fragmentation can also involve the cyclopropyl ring. In electrospray ionization (ESI) MS, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, which is crucial for the identification of metabolites and impurities.[10][11]

Table 1: Expected Spectroscopic Data for a Generic Substituted Cyclopropylamine Hydrochloride

TechniqueExpected Observations
¹H NMR Signals for cyclopropyl protons in the upfield region (typically 0-2 ppm). Protons α to the ammonium group will be deshielded. Broad signal for the NH₃⁺ protons (may exchange with D₂O).
¹³C NMR Signals for the cyclopropyl carbons in the upfield region (typically 0-30 ppm). Carbon α to the ammonium group will be shifted downfield.
IR Broad N-H stretching vibrations for the ammonium salt in the region of 2400-3200 cm⁻¹.
MS (ESI+) Prominent peak for the protonated molecule [M+H]⁺, where M is the free base.
Solid-State Characterization

For pharmaceutical applications, the solid-state properties of the hydrochloride salt are of utmost importance. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the crystalline form, identify polymorphs, and assess thermal stability.[8] The presence of different polymorphs can significantly affect the solubility, dissolution rate, and bioavailability of the drug.[1]

Structure-Activity Relationships and Impact on Pharmacological Properties

The substitution pattern on the cyclopropylamine scaffold plays a critical role in determining its pharmacological activity.

SAR cluster_0 Substituent cluster_1 Pharmacological Properties R1 R1 Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity R2 R2 Metabolic_Stability Metabolic Stability R2->Metabolic_Stability R3 R3 PK_Properties PK Properties R3->PK_Properties

Caption: Influence of substituents on pharmacological properties.

For instance, in the case of MAO inhibitors, the presence and nature of a substituent on the phenyl ring of trans-2-phenylcyclopropylamine can modulate the potency and selectivity for MAO-A versus MAO-B.

The cyclopropyl group itself can act as a bioisostere for other groups, such as a vinyl or carbonyl group, offering a different metabolic profile. The increased metabolic stability imparted by the cyclopropyl ring is a key advantage in drug design.[4]

Conclusion

Substituted cyclopropylamine hydrochlorides represent a class of compounds with significant potential in drug discovery. Their unique structural and electronic properties, coupled with the ability to fine-tune their pharmacological and pharmacokinetic profiles through substitution, make them an attractive scaffold for medicinal chemists. A thorough understanding of their synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for the successful development of novel therapeutics based on this versatile core. The continued exploration of new synthetic methodologies and a deeper understanding of their metabolic pathways will undoubtedly lead to the discovery of new and improved drugs incorporating the cyclopropylamine motif.

References

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025). ResearchGate. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Center for Biotechnology Information. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.). ResearchGate. [Link]

  • Cyclopropylamine hydrochloride. (n.d.). PubChem. [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2018). Journal of Medicinal Chemistry. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Publishing. [Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. (n.d.). ChemRxiv. [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? (2014). Chemistry Stack Exchange. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. As a specialized chemical compound likely utilized in advanced research and pharmaceutical development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Compound Profile and Hazard Analysis

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a molecule featuring a cyclopropylamine moiety attached to an oxane (tetrahydropyran) ring, formulated as a hydrochloride salt. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative hazard assessment must be conducted based on the known risks associated with its structural components.

  • Cyclopropylamine Moiety: Cyclopropylamines are known to be potentially flammable, corrosive, and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed or inhaled.[1] Due to the strained cyclopropyl ring, some derivatives can be reactive.

  • Oxane (Tetrahydropyran) Ring: Tetrahydropyran is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] A significant, yet often overlooked, hazard is the potential for peroxide formation upon exposure to air and light.[3][4] These peroxides can be explosive, especially upon concentration.

  • Amine Hydrochloride Salt: The hydrochloride salt form generally increases water solubility and stability compared to the free base. However, it can still exhibit the hazards of the parent amine. Amine hydrochlorides can be irritants and may release corrosive hydrogen chloride gas upon thermal decomposition.

Inferred Hazard Profile: Based on this analysis, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride should be treated as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A cause of skin and serious eye irritation or burns.

  • Flammable, with the potential for its container to rupture violently if heated.

  • Capable of forming explosive peroxides over time.

Prudent Laboratory Practices: A Risk Mitigation Framework

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and stringent handling protocols.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the laboratory personnel.

  • Ventilation: All handling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, including weighing and transfers, must be conducted in a certified chemical fume hood.[5][6] This prevents the inhalation of any fine powders or vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.[8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes to the eyes and face.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed frequently.[10]
Body Protection Flame-retardant laboratory coat.Protects against splashes and potential ignition sources.[10]
Footwear Closed-toe shoes.Protects feet from spills.
Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride from receipt to disposal.

SafeHandlingWorkflow cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Waste Management and Disposal Receiving Receiving - Inspect container integrity - Verify label Storage Storage - Cool, dry, well-ventilated area - Away from heat and light - Segregate from oxidizers Receiving->Storage Log and Store Preparation Preparation - Wear full PPE - Work in a fume hood Storage->Preparation Weighing Weighing & Transfer - Use appropriate tools - Minimize dust generation Preparation->Weighing Reaction Reaction Setup - Ensure proper ventilation - Monitor for exothermic reactions Weighing->Reaction Waste_Collection Waste Collection - Segregated, labeled, sealed container Reaction->Waste_Collection Disposal Disposal - Follow institutional and local regulations - Treat as hazardous waste Waste_Collection->Disposal

Caption: Workflow for the safe handling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is a cornerstone of laboratory safety and experimental reproducibility.

Storage and Monitoring
  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9] The storage location should be away from sources of ignition, heat, and direct sunlight to prevent degradation and peroxide formation.[3][11] It is also crucial to store this compound away from incompatible materials such as strong oxidizing agents.

  • Peroxide Detection: Due to the tetrahydropyran moiety, it is prudent to periodically check for the presence of peroxides, especially if the container has been opened and stored for an extended period. This can be done using commercially available peroxide test strips. If peroxides are detected, do not attempt to handle the material and consult with your institution's environmental health and safety (EHS) department for proper disposal procedures.

Spill and Exposure Procedures

A well-rehearsed emergency plan is critical for mitigating the consequences of a spill or exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up, don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[12] Avoid using combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste containing 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved waste management vendor, in accordance with all local, state, and federal regulations.[12]

Conclusion

The safe handling of specialized chemical reagents like 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a fundamental responsibility of every researcher. By understanding the potential hazards derived from its constituent chemical motifs and rigorously applying the principles of risk mitigation outlined in this guide, a safe and productive research environment can be maintained. Proactive safety measures, including the use of appropriate engineering controls, diligent use of personal protective equipment, and adherence to established protocols, are the hallmarks of scientific excellence and integrity.

References

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(2), 134-155. Retrieved from [Link]

  • Kudela, M., et al. (2014). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. Marine Drugs, 12(7), 4059-4113. Retrieved from [Link]

  • Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. Retrieved from [Link]

  • Turner, A. D., & Goya, A. (2015). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. Toxins, 7(8), 3225-3257. Retrieved from [Link]

  • Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 50-58. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclic amine – Knowledge and References. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

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Methodological & Application

Application Note & Scalable Synthesis Protocol: 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The outlined synthetic strategy is designed for robustness, scalability, and high purity, proceeding through a key Kulinkovich cyclopropanation followed by a reliable amination sequence. Each step is accompanied by detailed protocols, mechanistic insights, and practical considerations to ensure successful execution by researchers, chemists, and drug development professionals.

Strategic Overview: Rationale and Retrosynthetic Analysis

The 1-(oxan-4-yl)cyclopropan-1-amine moiety is an increasingly important structural motif in the development of novel therapeutic agents. The unique combination of a conformationally constrained cyclopropylamine group and a solubilizing tetrahydropyran (oxane) ring offers a compelling scaffold for modulating physicochemical properties and target engagement.[1][2][3] This guide details a scalable and efficient synthetic route, prioritizing commercially available starting materials, robust reactions, and straightforward purification procedures.

Retrosynthetic Approach

Our retrosynthetic analysis identifies a multi-step pathway that deconstructs the target molecule into readily accessible precursors. The primary disconnection points are the final hydrochloride salt formation and the installation of the key C-N bond. The core cyclopropane ring is constructed using the powerful Kulinkovich reaction.

G Target 1-(oxan-4-yl)cyclopropan-1-amine HCl FreeAmine 1-(oxan-4-yl)cyclopropan-1-amine Target->FreeAmine HCl Salt Formation Azide 1-azido-1-(oxan-4-yl)cyclopropane FreeAmine->Azide Azide Reduction (e.g., H₂/Pd-C) Mesylate 1-(oxan-4-yl)cyclopropan-1-ol Mesylate Azide->Mesylate SN2 Displacement (NaN₃) Alcohol 1-(oxan-4-yl)cyclopropan-1-ol Mesylate->Alcohol Mesylation (MsCl) Ester Ethyl tetrahydropyran-4-carboxylate Alcohol->Ester Kulinkovich Reaction Acid Tetrahydropyran-4-carboxylic acid Ester->Acid Esterification

Caption: Retrosynthetic analysis of the target compound.

Strategy Selection: The Kulinkovich Advantage

Several routes to cyclopropylamines exist, including modifications of the Hofmann, Curtius, or Schmidt rearrangements and reductive aminations of cyclopropyl ketones.[1][4][5][6][7] However, for constructing the 1-substituted cyclopropyl core from an ester, the Kulinkovich reaction offers a highly efficient and direct method.[8][9] This organotitanium-mediated transformation converts esters into 1-substituted cyclopropanols in a single, high-yield step.[10][11] This approach was selected for its:

  • Efficiency: Direct formation of the key C-C bonds of the cyclopropane ring.

  • Scalability: The reaction is amenable to large-scale synthesis with catalytic amounts of the titanium precursor.[9]

  • Substrate Tolerance: It is compatible with the ether functionality of the oxane ring.[10]

The subsequent conversion of the tertiary cyclopropanol to the primary amine is achieved via a robust and high-fidelity three-step sequence: mesylation, azide displacement, and catalytic hydrogenation. This pathway is generally preferred over direct displacement methods for tertiary alcohols due to its reliability and the avoidance of competing elimination reactions.

Detailed Synthetic Protocols and Experimental Insights

This section provides step-by-step protocols for the multi-gram synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Workflow Overview

G cluster_0 Synthesis Pathway A Step 1: Esterification B Step 2: Kulinkovich Cyclopropanation A->B C Step 3: Amination Sequence B->C D Step 4: HCl Salt Formation C->D

Caption: High-level overview of the synthetic workflow.

Step 1: Synthesis of Ethyl tetrahydropyran-4-carboxylate

Reaction: (Self-generated image, not from search results)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (approx. 2 mL per gram of acid).

  • Slowly add concentrated sulfuric acid (0.05 eq) to the stirred suspension.

  • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation to obtain pure ethyl tetrahydropyran-4-carboxylate as a colorless oil.

Scientist's Insight:

  • Causality: The use of toluene forms a ternary azeotrope with ethanol and water, which helps drive the equilibrium towards the ester product by removing water from the reaction. Sulfuric acid acts as a classic Fischer esterification catalyst.

  • Trustworthiness: Monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase and visualizing with KMnO₄ stain) ensures the reaction goes to completion, preventing carry-over of the starting acid into the next, base-sensitive step.

Step 2: Kulinkovich Reaction for 1-(oxan-4-yl)cyclopropan-1-ol

Reaction: (Self-generated image, not from search results)

Protocol:

  • Set up an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Charge the flask with anhydrous tetrahydrofuran (THF) (approx. 5 mL per gram of ester).

  • Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.2 eq) to the THF.

  • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether) (2.2 eq) via the addition funnel, maintaining the internal temperature below 5 °C. A color change to dark brown or black will be observed.

  • Allow the mixture to stir at this temperature for 10 minutes after the addition is complete.

  • Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise, again keeping the internal temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(oxan-4-yl)cyclopropan-1-ol. The product can often be used in the next step without further purification or can be purified by column chromatography.

Scientist's Insight:

  • Expertise: The core of the Kulinkovich reaction is the formation of a titanacyclopropane intermediate from the reaction of Ti(Oi-Pr)₄ and two equivalents of the Grignard reagent.[9][10] This intermediate then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl to form the cyclopropanol product.[9][12]

  • Trustworthiness: Strict control of temperature during the Grignard addition is critical to prevent premature decomposition of the organotitanium species and to control the exothermic reaction. Anhydrous conditions are mandatory as Grignard reagents and the titanium alkoxide are highly water-sensitive.

Step 3: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine (via Azide)

3a. Mesylation:

  • Dissolve the crude 1-(oxan-4-yl)cyclopropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (Et₃N) (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used directly in the next step.

3b. Azide Displacement:

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3.0 eq).

  • Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water to remove DMF, then with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude 1-azido-1-(oxan-4-yl)cyclopropane. Caution: Organic azides are potentially explosive; handle with care and avoid heating the neat compound to high temperatures.

3c. Azide Reduction:

  • Dissolve the crude azide in methanol or ethanol.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add Palladium on carbon (Pd/C, 10 wt. %, 5 mol %) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂, 50 psi or balloon pressure) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free amine, 1-(oxan-4-yl)cyclopropan-1-amine.

Scientist's Insight:

  • Expertise: This three-step sequence (mesylation -> azide displacement -> reduction) is a highly reliable method for converting a sterically hindered tertiary alcohol to a primary amine. The Sₙ2 reaction with azide is efficient, and the subsequent reduction via catalytic hydrogenation is very clean, typically yielding the desired amine with high purity.

  • Authoritative Grounding: Catalytic hydrogenation is a standard, scalable method for azide reduction in pharmaceutical manufacturing due to its high efficiency and the benign nature of the byproducts (N₂ gas).

Step 4: Formation of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Reaction: (Self-generated image, not from search results)

Protocol:

  • Dissolve the crude free amine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol (approx. 10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate will form immediately.

  • Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum at 40 °C to a constant weight to yield 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride as a stable, crystalline solid.

Scientist's Insight:

  • Trustworthiness: Salt formation is a critical final step that serves as both a purification method and a means to confer stability and improved handling properties to the amine product.[13][14] The precipitation of the hydrochloride salt from a non-polar solvent like diethyl ether is highly effective at removing residual organic impurities.[4][15]

  • Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis. The sharp melting point of the crystalline salt is also a good indicator of high purity.

Quantitative Data Summary

StepProductStarting MaterialTypical YieldPurity (LC-MS)Notes
1 Ethyl tetrahydropyran-4-carboxylateTetrahydropyran-4-carboxylic acid85-95%>98%Purified by vacuum distillation.
2 1-(oxan-4-yl)cyclopropan-1-olStep 1 Product70-85%>95%Crude product often suitable for next step.
3 1-(oxan-4-yl)cyclopropan-1-amineStep 2 Product65-75% (over 3 steps)>97%Purity assessed after reduction.
4 1-(oxan-4-yl)cyclopropan-1-amine HClStep 3 Product90-98%>99%Purified by precipitation/recrystallization.
Overall Final Product Tetrahydropyran-4-carboxylic acid 35-50% >99% Scalable route with 4 synthetic steps.

References

  • Kulinkovich, O. G. (1989). The Kulinkovich reaction. Wikipedia. [Link]

  • Grokipedia. Kulinkovich reaction. Grokipedia. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Buñuel, E., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. RSC Publishing. [Link]

  • Unknown Author. (Year). A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2022). Kulinkovich Reaction. YouTube. [Link]

  • Google Patents. (Year). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Chusov, D., & Gurskii, A. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. [Link]

  • Zhang, W., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. [Link]

  • Lindsley, C. W., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Longdom Publishing. (Year). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications (RSC Publishing). [Link]

  • Sci-Hub. (Year). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Sci-Hub. [Link]

  • ACS Publications. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]

  • Google Patents. (Year). US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. (Year). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • ResearchGate. (Year). Reductive addition of amines to cyclopropyl ketones. ResearchGate. [Link]

  • Sciencemadness.org. (2021). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]

  • ResearchGate. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ResearchGate. [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. [Link]

  • Wetzel, W. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

  • PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (Year). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Google Patents. (2012). (12) United States Patent. Googleapis.com. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. (Year). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. ResearchGate. [Link]

  • Google Patents. (2013). WO 2013/144295 A1. Googleapis.com. [Link]

  • Google Patents. (Year). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Application Note: High-Throughput Purification and Analysis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical techniques for the purification and subsequent purity verification of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Due to the compound's physicochemical properties, including its basicity and polarity, specialized chromatographic strategies are required to achieve high purity levels suitable for drug development. We detail robust protocols for preparative-scale purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and orthogonal methods such as Supercritical Fluid Chromatography (SFC) for green and efficient separation. Furthermore, we provide validated analytical methods for purity assessment and identity confirmation, including HPLC-UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable workflows for the purification and quality control of this and structurally similar amine hydrochloride compounds.

Introduction

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is an important saturated heterocyclic building block frequently utilized in the synthesis of novel pharmaceutical agents. The presence of the primary amine on a cyclopropyl ring attached to a tetrahydropyran moiety imparts unique conformational and physicochemical properties to the parent molecule. As with any active pharmaceutical ingredient (API) or intermediate, ensuring high purity is paramount to guarantee safety, efficacy, and reproducibility in downstream applications.

The hydrochloride salt form enhances solubility and stability but also introduces analytical challenges. The primary amine group (pKa estimated ~9-10) makes the molecule susceptible to peak tailing on traditional silica-based chromatography columns due to strong interactions with residual silanols. This necessitates carefully designed purification and analytical protocols. This document provides a detailed framework for navigating these challenges, from initial method development for preparative chromatography to final purity verification, in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][2]

Compound Properties and Analytical Challenges

A thorough understanding of the physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is the foundation for developing effective purification strategies.

Key Physicochemical Properties:

PropertyValue / ObservationImplication for Purification & Analysis
Molecular Formula C₈H₁₆ClNO---
Molecular Weight 177.67 g/mol Standard for small molecules.
Structure Primary amine, hydrochloride salt, contains oxane and cyclopropane rings.The basic amine requires pH control or mobile phase modifiers to ensure good peak shape.
pKa (estimated) ~9-10 (for the primary amine)At neutral or acidic pH, the compound is fully protonated and highly polar.
Solubility Expected to be high in water and polar organic solvents like methanol.Facilitates sample preparation for reverse-phase and ion-exchange chromatography.
UV Chromophore Lacks a strong UV chromophore.Requires low-wavelength UV detection (e.g., <220 nm) or alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD).

The primary analytical challenge is mitigating the strong interaction between the basic amine and the stationary phase in chromatography, which can lead to poor peak shape and low recovery. The choice of column chemistry, mobile phase pH, and additives is therefore critical.

Primary Purification Technique: Preparative Reverse-Phase HPLC

RP-HPLC is the workhorse for the purification of polar to moderately non-polar small molecules. For a basic compound like 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a low-pH mobile phase is typically employed to ensure the amine is protonated and interacts with the stationary phase in a consistent manner.[3]

Method Development Strategy

The goal is to achieve a robust separation between the target compound and any process-related impurities (e.g., starting materials, by-products) or degradation products.

1. Column Selection: A C18 column is a versatile starting point. For basic compounds, columns with end-capping or those designed for stability at low pH are recommended to minimize silanol interactions.

2. Mobile Phase Selection:

  • Aqueous Phase (A): Deionized water with an acidic modifier. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid are common choices. TFA provides excellent ion-pairing and often improves peak shape for amines, while formic acid is more MS-friendly.[3][4]

  • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile typically provides better resolution and lower backpressure.

3. Gradient Optimization: A scouting gradient (e.g., 5-95% B over 15 minutes) is used to determine the approximate elution conditions. The gradient is then optimized to maximize resolution around the target compound's elution time.

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of gram-scale quantities of the crude product.

Instrumentation:

  • Preparative HPLC system with a binary pump, autosampler, column oven, and fraction collector.

  • UV-Vis or Diode Array Detector (DAD) and/or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 10 µm, 50 x 250 mmHigh loading capacity for preparative scale.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH protonates the amine, improving peak shape and retention.[3]
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic phase for RP-HPLC.
Gradient 5% B for 2 min, 5-35% B over 20 min, 35-95% B over 5 min, hold at 95% B for 5 minOptimized to separate polar impurities and elute the product with good resolution.
Flow Rate 80 mL/minAppropriate for the column dimension.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 210 nmLow wavelength detection due to the lack of a strong chromophore.
Injection Volume 5-10 mL (depending on concentration)Maximize throughput.
Sample Prep. Dissolve crude material in Water/Acetonitrile (95:5) with 0.1% TFA to a concentration of 50-100 mg/mL. Filter through a 0.45 µm filter.Ensures sample is fully dissolved and free of particulates.

Fraction Collection:

  • Set the fraction collector to trigger based on UV signal threshold and/or slope.

  • Collect the main peak into separate vessels.

  • Combine fractions based on analytical HPLC confirmation of purity.

Post-Purification Workup:

  • Combine the pure fractions.

  • Remove the bulk of the acetonitrile via rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

  • If the hydrochloride salt is required, perform a salt-exchange step (e.g., using ion-exchange chromatography or by dissolving in a minimal amount of water, basifying, extracting the free base into an organic solvent, followed by the addition of HCl in a suitable solvent like ether or isopropanol).

Alternative and Orthogonal Purification Techniques

Employing an orthogonal purification technique (one that uses a different separation mechanism) is an excellent strategy to remove impurities that may co-elute in the primary method.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase. It offers high speed and efficiency, especially for preparative-scale work.[5][6] For basic compounds, an amine additive in the co-solvent is often used to improve peak shape.[7]

Key Advantages of SFC:

  • Speed: Faster separations and column re-equilibration.[5]

  • Reduced Solvent Usage: Significantly less organic solvent waste.[6]

  • Faster Evaporation: Fractions are concentrated in a volatile co-solvent (like methanol), drastically reducing dry-down time.[8]

Ion-Exchange Chromatography (IEX)

Given that the target molecule is a cation at acidic to neutral pH, Cation-Exchange Chromatography is a highly effective orthogonal technique.[9][10] Separation is based on the charge of the molecule, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[11]

  • Stationary Phase: A strong cation-exchange (SCX) column.

  • Mobile Phase: Elution is achieved by increasing the salt concentration (e.g., a gradient of ammonium acetate or sodium chloride) or by changing the pH.[12]

Purity Assessment and Quality Control

After purification, a suite of analytical techniques must be used to confirm purity, identity, and quantity.

Workflow for Purification and Analysis

Caption: Overall workflow from crude material to final, verified product.

Protocol 1: Analytical HPLC-UV for Purity Assessment

This method is used to determine the purity of the final product and to analyze fractions during purification.

ParameterCondition
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection DAD, 210 nm
Injection Volume 5 µL
Sample Prep. 1 mg/mL in Mobile Phase A

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks, adhering to ICH reporting thresholds.[13][14]

Protocol 2: LC-MS for Identity Confirmation

Coupling the analytical HPLC method to a mass spectrometer provides definitive confirmation of the molecular weight.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Expected Ion: [M+H]⁺, where M is the free base. For C₈H₁₅NO, the expected m/z would be 142.12.

Protocol 3: NMR for Structural Verification

¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The sample should be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectra should be consistent with the structure of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Troubleshooting Guide

Troubleshooting start Problem Observed problem1 Peak Tailing start->problem1 problem2 Poor Resolution start->problem2 problem3 Low Recovery start->problem3 solution1a Increase acid modifier conc. (e.g., 0.2% TFA) problem1->solution1a Cause: Silanol Interaction solution1b Use a column specifically designed for basic compounds problem1->solution1b Cause: Silanol Interaction solution1c Add a competitive amine (e.g., triethylamine), if MS is not used problem1->solution1c Cause: Silanol Interaction solution2a Decrease gradient slope (make it shallower) problem2->solution2a Cause: Insufficient Separation solution2b Try a different organic modifier (Methanol vs. Acetonitrile) problem2->solution2b Cause: Co-elution solution2c Use a longer column or one with smaller particles problem2->solution2c Cause: Low Efficiency solution3a Check sample solubility in mobile phase problem3->solution3a Cause: Precipitation solution3b Passivate the HPLC system problem3->solution3b Cause: Adsorption solution3c Ensure compound is not precipitating on the column problem3->solution3c Cause: Precipitation

Caption: Decision tree for troubleshooting common HPLC purification issues.

Conclusion

The successful purification of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride hinges on a rational approach to chromatographic method development that directly addresses the compound's basic and polar nature. A well-optimized preparative RP-HPLC method using a low-pH mobile phase serves as a robust primary purification strategy. Orthogonal techniques like SFC and IEX provide powerful alternatives for removing challenging impurities. Rigorous post-purification analysis using a combination of high-resolution analytical HPLC, LC-MS, and NMR is essential to confirm that the final product meets the stringent purity and identity requirements for its intended use in drug discovery and development.

References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International.

  • Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific.

  • Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm.

  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.

  • Jones, P. et al. (2000). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Journal of Chromatography A.

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025).

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks.

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation.

  • Method development approaches for small-molecule analytes. Request PDF.

  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem. (2025).

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025).

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.

  • A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. Benchchem. (2025).

  • Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich.

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010).

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021).

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. (2012).

  • Preparative Supercritical Fluid Chromatography Made Easy. YouTube. (2022).

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem. (2025).

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (2007). Journal of Chromatography A.

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023).

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Application Notes & Protocols for the In Vitro Characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers utilizing 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in in vitro settings. The structural motif of a cyclopropylamine is a well-established pharmacophore for the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2][3] This guide is therefore structured around the hypothesis that this compound acts as an LSD1 inhibitor. We present detailed protocols for compound handling, biochemical enzyme inhibition assays, and cell-based functional assays to validate its activity and characterize its potency and cellular effects. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot protocols effectively.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[3][4] By demethylating H3K4, LSD1 primarily functions as a transcriptional co-repressor. It is a crucial component of several repressive complexes, including the CoREST and NuRD complexes.[1][2][3]

In numerous cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML) and solid tumors such as Small Cell Lung Cancer (SCLC), LSD1 is overexpressed and its activity is essential for maintaining the cancer cell's undifferentiated, proliferative state.[1][5] Therefore, inhibiting LSD1 has emerged as a promising therapeutic strategy to induce cancer cell differentiation and halt proliferation. The cyclopropylamine moiety is a hallmark of several potent irreversible LSD1 inhibitors, which act by forming a covalent adduct with the enzyme's FAD cofactor. This guide provides the necessary framework to test if 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride belongs to this important class of inhibitors.

Proposed Mechanism of Action

The proposed mechanism involves the inhibition of LSD1's demethylase activity. This leads to an accumulation of H3K4me1/2 at target gene promoters, altering gene expression and inducing downstream anti-cancer effects like cell cycle arrest and differentiation.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibitor Action LSD1 LSD1/CoREST Complex H3K4me0 Histone H3 (Repressed Promoters) H3K4me0 LSD1->H3K4me0 H3K4me2 Histone H3 (Active Promoters) H3K4me2 H3K4me2->LSD1 demethylation Gene_Expression Oncogenic Gene Expression H3K4me0->Gene_Expression repression Differentiation Cell Differentiation & Apoptosis Gene_Expression->Differentiation inhibits Compound 1-(oxan-4-yl)cyclopropan-1-amine HCl Compound->LSD1 Inhibition

Caption: Proposed mechanism of 1-(oxan-4-yl)cyclopropan-1-amine HCl as an LSD1 inhibitor.

Compound Profile and Handling

A thorough understanding of the compound's physicochemical properties is the foundation for reliable and reproducible in vitro data.

PropertyData / Recommendation
IUPAC Name 1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.70 g/mol
Appearance Typically a white to off-white solid.
Solubility As a hydrochloride salt, expect good solubility in aqueous buffers (e.g., PBS) and polar organic solvents like DMSO and Methanol.
Storage Store solid compound at -20°C. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol 1: Preparation of High-Concentration Stock Solutions

Rationale: Creating a high-concentration, stable stock solution in an appropriate solvent is critical for accurate serial dilutions and minimizing the final solvent concentration in assays, which can have off-target effects. DMSO is the standard choice for most cell-based and biochemical assays.

Materials:

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a desired high concentration (e.g., 10 mM or 50 mM). For 5 mg of a 191.7 g/mol compound to make a 10 mM stock, you would add 2.61 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can aid dissolution but should be done cautiously.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C. This prevents degradation from repeated freeze-thaw cycles.

Core In Vitro Assays

The following protocols are designed to be a self-validating workflow, moving from direct biochemical target engagement to cellular functional outcomes.

Assay_Workflow Prep Protocol 1: Stock Solution Preparation Biochem Protocol 2: Biochemical LSD1 Inhibition Assay (IC50 Determination) Prep->Biochem CellVia Protocol 3: Cell Viability Assay (AML Cells) (GI50 Determination) Prep->CellVia Biochem->CellVia Informs Dosing TargetEng Protocol 4: Cellular Target Engagement (Western Blot) (H3K4me2 Levels) CellVia->TargetEng Confirms Cellular Activity

Caption: A logical workflow for the in vitro validation of the compound.

Protocol 2: Biochemical LSD1 Inhibition Assay (Fluorescence-Based)

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified recombinant LSD1. Many commercial kits operate by detecting hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation reaction, via a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent product.[6][7][8] This provides a direct measure of enzyme activity and allows for the calculation of an IC₅₀ value.

Materials:

  • Recombinant human LSD1/CoREST complex

  • LSD1 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)[6]

  • Horseradish Peroxidase (HRP)

  • Fluorescent HRP substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)[6]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[6]

  • Compound stock solution and a known LSD1 inhibitor (positive control)

  • Black, flat-bottom 96-well assay plates

  • Fluorescence microplate reader (Ex/Em = 530-540/585-595 nm)[6]

Procedure:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of your compound stock solution in assay buffer. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Also prepare dilutions for the positive control inhibitor.

  • Assay Plate Setup:

    • Inhibitor Wells: Add 10 µL of each compound dilution to triplicate wells.

    • 100% Activity Control: Add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Background Control: Add 10 µL of assay buffer (no enzyme will be added to these wells).

  • Enzyme Addition: Prepare an enzyme mix containing LSD1, HRP, and the fluorescent substrate in assay buffer. Add 120 µL of this mix to all wells except the background wells. For background wells, add a mix without the LSD1 enzyme.

  • Initiate Reaction: Initiate the demethylase reaction by adding 20 µL of the H3 peptide substrate to all wells.[6]

  • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C, protected from light.[4][6] The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate wavelengths (e.g., Ex: 535 nm, Em: 590 nm).

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Normalize the data by setting the average of the "100% Activity Control" wells to 100% and the highest concentration of the positive control to 0%.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay in AML Cell Lines

Rationale: After confirming biochemical activity, it is crucial to determine if the compound can inhibit the proliferation of cancer cells that are known to be dependent on LSD1 activity, such as the AML cell lines MOLM-13 or MV(4;11).[1] This assay measures the compound's growth inhibition 50 (GI₅₀) or half-maximal effective concentration (EC₅₀).

Materials:

  • AML cell line (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)[5]

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Sterile, clear 96-well cell culture plates

  • Compound stock solution

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 90 µL of complete medium.

  • Compound Addition: Prepare a serial dilution of the compound in culture medium. Add 10 µL of each dilution to the appropriate wells in triplicate. Include vehicle control (medium with DMSO) and no-cell (media only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator. This duration allows for multiple cell doublings.

  • Develop and Read: Add the cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent) and incubate for 1-4 hours. Measure the absorbance or luminescence on a microplate reader.

  • Data Analysis: Subtract the background (media only) reading. Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the compound concentration and fit to a 4PL curve to determine the GI₅₀/EC₅₀ value.

Protocol 4: Cellular Target Engagement via Western Blot

Rationale: This is a critical validation step to confirm that the compound inhibits LSD1 inside the cell. An effective LSD1 inhibitor should cause a dose-dependent increase in the levels of its substrate, H3K4me2.[4]

Materials:

  • AML cells and complete medium

  • Compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running/transfer buffers

  • PVDF membrane

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed AML cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x the GI₅₀ value) and a vehicle control for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform a histone extraction using an acid extraction protocol or a commercial kit. This step is crucial for clean histone visualization.

  • Protein Quantification: Quantify the protein concentration of the extracts using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Loading Control: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K4me2 signal to the Total H3 signal for each lane. A dose-dependent increase in the normalized H3K4me2 signal confirms target engagement.

References

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1818–1834. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PubMed. [Link]

  • Lyu, J., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. [Link]

Sources

Application Notes and Protocols for Screening the Biological Activity of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride represents a novel chemical entity with significant therapeutic potential. Its unique three-dimensional structure, combining a cyclopropane ring with an oxane moiety, offers opportunities for new interactions with biological targets. The cyclopropane ring is a known pharmacophore present in various bioactive molecules, contributing to metabolic stability and potent biological activity.[1][2] The oxane ring system is also a common feature in many approved drugs, often influencing solubility and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound's biological activity. The protocols outlined herein are designed to establish a foundational understanding of its cytotoxic profile, potential therapeutic applications, and mechanism of action.

A Tiered Approach to Biological Activity Screening

A logical and resource-efficient strategy for characterizing a novel compound is a tiered screening cascade. This approach begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more focused secondary and tertiary assays to elucidate specific mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening Initial Assessment Initial Assessment: - Cytotoxicity Profiling - Broad Bioactivity Screening Target Deconvolution Target Deconvolution: - Receptor Binding Assays - Enzyme Inhibition Assays - Antimicrobial Activity Initial Assessment->Target Deconvolution Active Hits Mechanism of Action Studies Mechanism of Action Studies: - Cell-based Functional Assays - Lead Optimization Target Deconvolution->Mechanism of Action Studies Confirmed Hits

Caption: A tiered screening cascade for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Part 1: Tier 1 - Primary Screening

The initial phase of screening focuses on two critical aspects: assessing the compound's intrinsic cytotoxicity and performing a broad screen for general biological activity.

In Vitro Cytotoxicity Profiling

Rationale: Before exploring therapeutic potential, it is crucial to determine the concentration range at which the compound exhibits cytotoxic effects. This information is vital for designing subsequent assays and interpreting their results. A compound that is highly cytotoxic at low concentrations may have limited therapeutic utility unless its intended application is in oncology. We will employ two common and robust methods to assess cytotoxicity: the MTT assay for cell viability and the LDH assay for membrane integrity.[3][4]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in sterile DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[3]

Step-by-Step Methodology:

  • Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

AssayPrincipleEndpoint MeasurementInformation Gained
MTT Metabolic activity of viable cellsColorimetricCell viability (IC50)
LDH Release Release of LDH from damaged cellsColorimetricCytotoxicity (% lysis)
Broad Bioactivity Screening

Rationale: To cast a wide net for potential biological activities, a high-throughput screen against a diverse panel of targets is recommended. This can be achieved through collaborations with academic screening centers or contract research organizations (CROs) that have access to large libraries of assays.[6][7]

Recommended Screening Panels:

  • Receptor Profiling: Screen against a panel of common G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Kinase Profiling: Evaluate the compound's activity against a representative panel of kinases, as many drugs target these enzymes.[8]

  • General Enzyme Inhibition: Test for inhibition of common enzyme classes such as proteases, phosphatases, and oxidoreductases.

Part 2: Tier 2 - Secondary Screening

Based on the results from the primary screen, the secondary screening phase aims to validate initial "hits" and further characterize the compound's activity in a more focused manner.

Receptor-Ligand Binding Assays

Rationale: If the primary screen suggests activity at a particular receptor, radioligand binding assays can be used to confirm this interaction and determine the binding affinity (Ki).[9][10] These assays are highly sensitive and specific.[11]

Protocol 3: Competitive Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well and wash to separate the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Components cluster_1 Binding Competition Receptor Receptor Binding Competitive Binding Receptor->Binding Radioligand Radiolabeled Ligand Radioligand->Binding Compound Test Compound Compound->Binding

Caption: Competitive radioligand binding assay workflow.

Enzyme Inhibition Assays

Rationale: If the primary screen indicates enzyme inhibition, further investigation is needed to determine the potency and mechanism of inhibition.[12][13]

Protocol 4: In Vitro Enzyme Inhibition Assay

Step-by-Step Methodology:

  • Reagents: Obtain the purified target enzyme, its specific substrate, and a suitable buffer.

  • Assay Setup: In a 96-well plate, combine the enzyme and varying concentrations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. Pre-incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates at each compound concentration. Determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Antimicrobial Screening

Rationale: The structural motifs present in the compound suggest potential antimicrobial activity.[14] A standard broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.[15]

Protocol 5: Broth Microdilution MIC Assay

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Tier 3 - Mechanism of Action and Lead Optimization

Once a validated hit is identified, the focus shifts to understanding its cellular mechanism of action and exploring its potential for lead optimization.

Cell-Based Functional Assays

Rationale: These assays are designed to confirm the biological activity of the compound in a more physiologically relevant cellular context. The specific assay will depend on the target identified in the secondary screens.

Examples of Cell-Based Assays:

  • GPCRs: Calcium mobilization assays, cAMP assays.

  • Kinases: Western blotting to assess the phosphorylation of downstream substrates.

  • Ion Channels: Patch-clamp electrophysiology.

Structure-Activity Relationship (SAR) Studies

Rationale: To improve the potency and selectivity of the lead compound, a medicinal chemistry effort to synthesize and test analogs is necessary. This will help to establish a structure-activity relationship and guide the design of more effective and safer drug candidates.[16]

Conclusion

The protocols detailed in this guide provide a systematic and comprehensive framework for the initial biological characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. By following this tiered approach, researchers can efficiently identify and validate potential therapeutic activities, laying the groundwork for further preclinical and clinical development.

References

  • Burns, A. R., et al. (2006). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Nature Protocols, 1(4), 1906-1914. [Link]

  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2883. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Mihajlovic, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Medical Microbiology, 71(10). [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]

  • Copeland, R. A. (2013). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. John Wiley & Sons. [Link]

  • American Chemical Society. (2020). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing. IntechOpen. [Link]

  • Spizek, J., & Rezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 6(2), 11. [Link]

  • Singh, S. B. (2017). Screening of small-molecule library for novel antibacterials. Journal of Antimicrobial Chemotherapy, 72(10), 2735-2743. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? [Link]

  • Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(49), 20887-20894. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Ciulli, A., & Abell, C. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery. Humana Press. [Link]

  • ResearchGate. (n.d.). Scheme 2. Scaffold derivatization by oxidation, reduction or hydrolysis. [Link]

  • Ask this paper. (2025). The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. [Link]

  • Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 537-547. [Link]

  • Reva, I., & Telo, J. P. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 8(12), 1081-1100. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [Link]

Sources

Application Notes & Protocols: 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract and Strategic Value

1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a versatile saturated bicyclic primary amine that serves as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combining a strained cyclopropane ring with a flexible oxane (tetrahydropyran) moiety, offers a compelling scaffold for drug discovery. This amine is a quintessential example of an sp³-rich fragment, a class of structures increasingly sought after to improve the physicochemical properties and clinical success rates of drug candidates.[1][2] The incorporation of this motif can enhance aqueous solubility, modulate lipophilicity, and provide novel intellectual property vectors by exploring underutilized chemical space.[1][3]

This document provides a detailed guide on the strategic application of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, including its structural benefits and comprehensive, field-tested protocols for its derivatization via common medicinal chemistry transformations.

Structural Features and Medicinal Chemistry Rationale

The utility of this building block stems from the synergistic interplay of its constituent parts:

  • Cyclopropylamine Moiety: The cyclopropane ring introduces conformational rigidity and a defined exit vector for substituents.[4] This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[3] Furthermore, the cyclopropyl group is known to improve metabolic stability by blocking potential sites of oxidation.[3][5]

  • Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) group is a well-established feature in drug design for improving aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] The ether oxygen can act as a hydrogen bond acceptor, fostering interactions with protein targets and improving the overall solubility profile of the final compound.[7]

  • sp³-Rich Character: In an era moving away from "flat," aromatic-heavy molecules, this fragment provides significant three-dimensional character.[2][8] Drug candidates with a higher fraction of sp³-hybridized carbons have been correlated with a greater likelihood of advancing through clinical trials.[1]

The combination of these features makes 1-(oxan-4-yl)cyclopropan-1-amine an excellent scaffold for building molecules targeting a wide range of proteins, from kinases to epigenetic targets like Lysine-specific demethylase 1 (LSD1), where cyclopropylamines have shown significant utility.[9]

Core Synthetic Protocols

The primary amine handle is the key reaction site for elaboration. As the hydrochloride salt, the amine must first be liberated in situ using a non-nucleophilic base before it can react. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used for this purpose. The cyclopropyl group introduces significant steric hindrance around the amine, which may necessitate more forceful reaction conditions compared to simpler primary amines.[10][11][12]

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is one of the most fundamental reactions in medicinal chemistry. For sterically hindered amines like this one, powerful uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[12][13]

Workflow Diagram: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction Process CarboxylicAcid Carboxylic Acid (R-COOH) Activate 1. Activate Acid with HATU (Forms Activated Ester) CarboxylicAcid->Activate AmineHCl 1-(Oxan-4-yl)cyclopropan-1-amine HCl Liberate 2. Liberate Free Amine (Amine-HCl + DIPEA) AmineHCl->Liberate HATU HATU HATU->Activate DIPEA DIPEA (Base) DIPEA->Liberate DMF DMF (Solvent) Couple 3. Nucleophilic Attack (Amine attacks Activated Ester) Activate->Couple Liberate->Couple Workup 4. Aqueous Workup & Extraction Couple->Workup Purify 5. Purification (e.g., Flash Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated acyl-pyridinium species is often accompanied by a slight color change.

    • Causality Note: Pre-activation ensures the carboxylic acid is highly electrophilic before the amine is introduced, which is crucial for overcoming the steric hindrance of the cyclopropylamine.[12] DIPEA is a hindered, non-nucleophilic base that will not compete with the primary amine reactant.[12]

  • Amine Addition: Add 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.2 eq) to the activated mixture.

    • Causality Note: A slight excess of the amine can help drive the reaction to completion. The DIPEA added in the activation step is sufficient to neutralize the hydrochloride salt and liberate the free amine for the reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Due to steric hindrance, reactions may require extended time (4-24 hours) or gentle heating (40-50 °C) to proceed to completion.[10][14]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The purified compound's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Reagent Summary Table:

ReagentM.W.EquivalentsPurpose
Carboxylic AcidVariable1.0Substrate
1-(Oxan-4-yl)cyclopropan-1-amine HCl177.671.2Nucleophile
HATU380.231.1Coupling Agent
DIPEA129.243.0Non-nucleophilic Base
Anhydrous DMF73.09-Solvent
Protocol 2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[15] For sterically hindered amines, sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of many functional groups.[16]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Base Addition: Add DIPEA or triethylamine (1.2 eq) to liberate the free amine from its hydrochloride salt. Stir for 5-10 minutes.

  • Imine/Enamine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Molecular sieves can also be added to remove the water byproduct and drive the equilibrium towards the iminium ion.[16]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

    • Causality Note: STAB is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting carbonyl compound, minimizing side reactions like the reduction of the aldehyde/ketone to an alcohol.[15][16] Its kinetic profile makes it ideal for one-pot procedures.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude material via flash chromatography or preparative HPLC. Confirm the structure and purity of the final product by NMR and MS analysis.

Visualization of Derivatization Pathways

G cluster_amide Amide Formation cluster_reductive Reductive Amination cluster_other Other Transformations Start 1-(Oxan-4-yl)cyclopropan-1-amine Amide_Product Amide Derivative Start->Amide_Product R-COOH, HATU, DIPEA Reductive_Product Secondary Amine Derivative Start->Reductive_Product R-CHO, STAB, DIPEA Sulfonamide_Product Sulfonamide Derivative Start->Sulfonamide_Product R-SO₂Cl, Pyridine Urea_Product Urea Derivative Start->Urea_Product R-NCO

Caption: Key derivatization pathways from the title amine.

Safety and Handling

  • 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling Reagents (e.g., HATU): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • Reducing Agents (e.g., STAB): Reacts with water to release flammable hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

  • Solvents (e.g., DMF, DCM): Refer to the specific Safety Data Sheet (SDS) for each solvent. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure.

Conclusion

1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a powerful and strategic building block for introducing desirable three-dimensional, sp³-rich character into drug candidates. Its unique topology offers advantages in potency, selectivity, and pharmacokinetic properties. While its sterically hindered nature requires robust and carefully chosen reaction conditions, the protocols detailed herein for amide formation and reductive amination provide reliable pathways for its successful incorporation into diverse molecular scaffolds, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link][10][14]

  • Longdom Publishing S.L. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. Available at: [Link][17]

  • Foley, D. J., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. National Institutes of Health (NIH). Available at: [Link][1]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link][11]

  • de Lucas, A. I., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ACS Publications. Available at: [Link][18]

  • ResearchGate (2014). Is anyone familiar with a reductive amination? ResearchGate. Available at: [Link][16]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link][15]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link][6]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed. Available at: [Link][3]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing S.L.. Available at: [Link][4]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link][5]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. National Institutes of Health (NIH). Available at: [Link][9]

  • Valavani, K., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link][13]

Sources

The Strategic Utility of 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of building blocks available to the synthetic chemist, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride has emerged as a particularly valuable synthon. This compound uniquely marries the conformational rigidity and metabolic stability of a cyclopropane ring with the favorable aqueous solubility and hydrogen bonding capacity of the tetrahydropyran (oxane) moiety.[1] The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, making it an ideal entry point for the construction of complex molecular targets.[2] This guide provides an in-depth exploration of the applications of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, complete with detailed experimental protocols, to empower researchers in the fields of drug discovery and organic synthesis.

The strategic incorporation of the 1-(oxan-4-yl)cyclopropylamine motif can be seen in the design of various therapeutic agents, particularly in the development of antiviral drugs.[1] The unique three-dimensional arrangement of the constituent rings can facilitate optimal interactions with biological targets, while the physicochemical properties imparted by the oxane ring can enhance pharmacokinetic profiles.

Core Applications in Organic Synthesis

The primary amine of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a nucleophilic center that readily participates in a variety of bond-forming reactions. The two most prominent applications of this building block are amide bond formation and reductive amination, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules.[3]

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] 1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride can be efficiently coupled with a wide range of carboxylic acids to generate the corresponding amides. These reactions are typically mediated by a coupling reagent that activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

A variety of modern coupling reagents can be employed for this transformation, each with its own set of advantages.[4] Commonly used reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5] The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly racemization when coupling chiral carboxylic acids.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride with a generic carboxylic acid using HATU as the coupling agent.

Materials:
  • 1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:
  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and dissolve it in a minimal amount of anhydrous DMF.

  • Add 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirred reaction mixture. The hydrochloride salt of the amine will be neutralized by the base, allowing the free amine to participate in the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation:
Reactant Molar Equiv. Purpose
1-(Oxan-4-yl)cyclopropan-1-amine HCl1.0Nucleophile
Carboxylic Acid1.1Electrophile precursor
HATU1.2Coupling agent
DIPEA3.0Base
DMF-Solvent
Reductive Amination: A Gateway to Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the synthesis of amines.[6] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in situ reduction to the corresponding amine.[7] 1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is an excellent substrate for reductive amination with a variety of aldehydes and ketones, providing access to a diverse range of secondary amines.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, as it readily reduces the intermediate iminium ion while being slow to react with the starting carbonyl compound.[8] This selectivity minimizes the formation of alcohol byproducts. Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), can also be employed.[8]

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of an aldehyde with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Materials:
  • 1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:
  • To a clean, dry round-bottom flask under an inert atmosphere, add 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolve the starting materials in anhydrous DCM or DCE.

  • Add triethylamine or DIPEA (1.1 equiv) to the mixture to neutralize the hydrochloride salt and facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. The addition may cause some effervescence.

  • Continue to stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.

Data Presentation:
Reactant Molar Equiv. Purpose
1-(Oxan-4-yl)cyclopropan-1-amine HCl1.0Nucleophile
Aldehyde1.2Electrophile
NaBH(OAc)₃1.5Reducing agent
TEA or DIPEA1.1Base
DCM or DCE-Solvent

Visualization of Synthetic Workflows

To further elucidate the synthetic transformations described, the following diagrams illustrate the key reaction pathways.

Amide_Coupling Amine 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride HATU HATU, DIPEA Amine->HATU Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->HATU Amide N-(1-(Oxan-4-yl)cyclopropyl)amide HATU->Amide Amide Bond Formation

Caption: HATU-mediated amide bond formation.

Reductive_Amination Amine 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride Imine_Formation Imine Formation (+ TEA or DIPEA) Amine->Imine_Formation Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH(OAc)₃) Imine_Intermediate->Reduction Secondary_Amine Secondary Amine Reduction->Secondary_Amine

Caption: One-pot reductive amination workflow.

Conclusion and Future Perspectives

1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutic agents. The robust and high-yielding protocols for amide bond formation and reductive amination detailed in this guide provide a solid foundation for the utilization of this synthon in a variety of research and development settings. As the demand for novel chemical matter continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the advancement of medicinal chemistry and the development of new medicines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pathak, M., Reddy, S. M., & Reddy, B. N. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Google Patents. (n.d.). Synthetic method of cyclopropyl-containing chiral amine hydrochloride.
  • Desireddy, N. R., Glory, A., Bhimireddy, K. R., Kurra, Y., & Reddy, R. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry, 2017, 1-6. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(7), 689-713. [Link]

  • Jeong, J. H., et al. (2020). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Gutsul, V. M., et al. (2018). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Beilstein Journal of Organic Chemistry, 14, 2453-2459. [Link]

  • Google Patents. (n.d.). Pyrrolopyrimidine compounds.
  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS medicinal chemistry letters, 7(1), 10–11. [Link]

  • Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 247. [Link]

  • Azam, F., & Adler, M. J. (2021). Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. Organic Syntheses, 98, 227-241. [Link]

  • Fülöp, F., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. European journal of medicinal chemistry, 58, 184–193. [Link]

  • Singh, R. P., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry, 3, 100121. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of Novel Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel antimicrobial agents with unique mechanisms of action.[1][2] Amine-containing compounds represent a promising class of molecules due to their structural diversity and potential to interact with various microbial targets.[3][4] This document provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of novel amine compounds. The protocols outlined herein are rooted in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across studies.[5][6][7][8]

The primary objective of this guide is to provide a robust experimental setup for determining the in vitro efficacy of these novel compounds. We will delve into the "why" behind experimental choices, offering insights honed from extensive field experience to empower researchers to not only execute these protocols but also to interpret the results with confidence and troubleshoot potential challenges.

I. Foundational Assays: Determining Initial Antimicrobial Activity

The initial screening of novel amine compounds aims to determine their fundamental ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][9]

A. Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5][10] Its advantages include the ability to test multiple compounds against a single organism or a single compound against multiple organisms in a high-throughput manner.

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the novel amine compound. Following incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine the lowest concentration that inhibits growth.[5]

Step-by-Step Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock Solutions:

    • Dissolve the novel amine compounds in a suitable solvent (e.g., dimethyl sulfoxide (DMSO), water, or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used.

    • Prepare serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[10]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (e.g., grown for 18-24 hours), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only). A positive control with a known antibiotic should also be included.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.[11]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][11] This can be determined by visual inspection or by using a microplate reader to measure the optical density (OD) at 600 nm.[5]

Causality Behind Choices:

  • 0.5 McFarland Standard: This ensures a standardized starting inoculum, which is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For many bacteria, CAMHB is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly influence the activity of certain antimicrobial agents.

  • Controls: The growth control ensures the viability of the microorganism, the sterility control confirms the absence of contamination, and the positive control validates the assay's performance.

B. Data Presentation: Summarizing MIC Data

Clear and concise presentation of MIC data is crucial for comparative analysis.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Novel Amine Compounds

Test MicroorganismGram StainCompound A MIC (µg/mL)Compound B MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive168Vancomycin1
Escherichia coli ATCC 25922Gram-negative64>128Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>128Ciprofloxacin0.5
Candida albicans ATCC 90028Fungus3216Fluconazole2

II. Delving Deeper: Characterizing Antimicrobial Effects

Once the initial inhibitory activity is established, it is essential to understand the nature and kinetics of the antimicrobial effect.

A. Time-Kill Kinetic Assays: Differentiating Bacteriostatic vs. Bactericidal Activity

Time-kill assays provide valuable information on the rate at which an antimicrobial agent kills a microbial population and can help distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12][13]

Principle: A standardized microbial inoculum is exposed to different concentrations of the novel amine compound over a set period. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFUs).

Step-by-Step Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks or tubes containing the appropriate broth with the novel amine compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control (no compound).

  • Inoculation:

    • Inoculate each flask with a standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or broth.

    • Plate a defined volume of each dilution onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at the optimal temperature until colonies are visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each compound concentration.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[12][14] A bacteriostatic effect is observed when there is a prevention of growth or a less than 3-log₁₀ reduction in the initial inoculum.[12]

Causality Behind Choices:

  • Multiple MIC Concentrations: Testing at concentrations relative to the MIC helps to understand the concentration-dependent nature of the killing activity.

  • Defined Time Points: Regular sampling provides a kinetic profile of the antimicrobial effect, revealing how quickly the compound acts.

B. Visualization of Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Broth with Novel Amine Compound (1x, 2x, 4x MIC) C Inoculate Flasks A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) B->C D Incubate at Optimal Temperature C->D E Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E Over 24 hours F Serial Dilution & Plating E->F G Incubate Plates & Count Colonies F->G H Plot log10 CFU/mL vs. Time G->H I Determine Bactericidal vs. Bacteriostatic Activity H->I

Caption: Workflow of the Time-Kill Kinetic Assay.

III. Investigating the Mechanism of Action

Understanding how a novel amine compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. While a comprehensive mechanistic study is beyond the scope of this initial screening guide, some preliminary assays can provide valuable insights.

A. Potential Mechanisms of Amine Compounds

Amine-containing compounds can act through various mechanisms, including:

  • Disruption of Membrane Integrity: Cationic amines can interact with negatively charged components of microbial cell membranes, leading to membrane depolarization, pore formation, and leakage of intracellular contents.[15][16]

  • Inhibition of Essential Enzymes: Amine functionalities can interact with the active sites of essential enzymes, such as those involved in cell wall synthesis or DNA replication.[3][17]

  • Interaction with Nucleic Acids: Some amine compounds can bind to DNA or RNA, interfering with replication, transcription, or translation.[4]

B. Diagram of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where a novel amine compound disrupts the bacterial cell membrane.

Amine_Mechanism_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane Membrane Phospholipid Bilayer Pore Membrane Pore Membrane->Pore Disruption & Pore Formation Proteins Membrane Proteins Cytoplasm Cytoplasm (Ions, Metabolites, ATP) Amine Novel Amine Compound Amine->Membrane Electrostatic Interaction Leakage Leakage of Intracellular Contents Pore->Leakage Efflux Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of a novel amine compound disrupting the bacterial cell membrane.

IV. Assessing Safety and Selectivity: A Critical Step

A promising antimicrobial agent must not only be effective against pathogens but also exhibit minimal toxicity to host cells.[18][19][20] Preliminary cytotoxicity assays are therefore a critical component of the experimental setup.

A. Hemolysis Assay: A Primary Screen for Mammalian Cell Toxicity

The hemolysis assay is a rapid and cost-effective method to assess the lytic activity of a compound against red blood cells, serving as an initial screen for cytotoxicity.[21][22]

Principle: Red blood cells are incubated with various concentrations of the novel amine compound. The amount of hemoglobin released due to cell lysis is quantified spectrophotometrically.[21]

Step-by-Step Protocol: Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh, anticoagulated mammalian blood (e.g., sheep or human).

    • Wash the RBCs by centrifuging the blood, removing the plasma and buffy coat, and resuspending the RBC pellet in phosphate-buffered saline (PBS). Repeat this washing step 2-3 times.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the novel amine compound.

    • Include a negative control (PBS only, representing 0% hemolysis) and a positive control (e.g., 1% Triton X-100, representing 100% hemolysis).[21]

  • Incubation:

    • Add the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement and Calculation:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (the absorbance peak of hemoglobin).

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100[21]

Causality Behind Choices:

  • Washed RBCs: Washing removes plasma proteins and other components that could interfere with the assay.

  • Triton X-100: This detergent completely lyses the RBCs, providing a reliable 100% hemolysis control for data normalization.

B. Data Presentation: Hemolytic Activity

Table 2: Example of Hemolytic Activity of Novel Amine Compounds

Compound Concentration (µg/mL)Compound A % Hemolysis (Mean ± SD)Compound B % Hemolysis (Mean ± SD)
10.5 ± 0.20.8 ± 0.3
102.1 ± 0.53.5 ± 0.8
5015.8 ± 2.125.4 ± 3.2
10045.3 ± 4.568.7 ± 5.1

V. Troubleshooting Common Issues in Antimicrobial Susceptibility Testing

Even with standardized protocols, unexpected results can occur. A systematic approach to troubleshooting is key to maintaining data integrity.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Corrective Action(s)
No growth in the growth control Inoculum was not viable.Use a fresh culture to prepare the inoculum. Verify the viability of the stock culture.
Incubation conditions were incorrect.Ensure the incubator is at the correct temperature and atmosphere.
Growth in the sterility control Contamination of the broth or reagents.Use fresh, sterile broth and reagents. Maintain aseptic technique.
Inconsistent MIC results Inoculum density was not standardized.Always prepare the inoculum to a 0.5 McFarland standard.
Errors in compound dilution.Carefully prepare serial dilutions and use calibrated pipettes.
High background in hemolysis assay Spontaneous lysis of RBCs.Use fresh blood and handle RBCs gently.
Contamination of reagents.Use sterile, endotoxin-free PBS.

VI. Conclusion and Future Directions

The experimental setup detailed in this guide provides a robust and reliable framework for the initial evaluation of the antimicrobial effects of novel amine compounds. By following these standardized protocols, researchers can generate high-quality, reproducible data that will form the foundation for further preclinical development.

Future studies should aim to elucidate the precise mechanism of action of promising lead compounds, expand the panel of test organisms to include clinically relevant resistant strains, and conduct more comprehensive in vitro and in vivo toxicity studies. The quest for new antimicrobials is a challenging but essential endeavor, and a rigorous and systematic approach to their evaluation is paramount to success.

References

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  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JOVE.
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  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
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  • EUCAST. (n.d.). ESCMID.
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  • High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. (n.d.).
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  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
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  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.
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developing assays for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride target engagement

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Strategic Guide to Target Engagement: Developing Assays for Novel Probes like 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The journey from a phenotypically active small molecule to a validated drug candidate is fraught with challenges, the most critical of which is understanding its mechanism of action. A compound such as 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride may exhibit compelling cellular effects, but without clear evidence of its molecular target, progression is a high-risk gamble. Confirming that a molecule physically interacts with its intended protein target within a relevant biological context—a concept known as target engagement—is a cornerstone of modern drug discovery.[1] It provides the mechanistic confidence required to interpret efficacy, predict safety, and build robust structure-activity relationships (SAR).[2][3]

This guide provides a strategic framework and detailed protocols for establishing target engagement for novel chemical probes. We move beyond a single-assay mindset, advocating for an orthogonal, multi-faceted approach that builds an irrefutable case for a compound's mechanism. We will detail two powerful, complementary techniques: Differential Scanning Fluorimetry (DSF) for direct biophysical binding validation and the Cellular Thermal Shift Assay (CETSA®) for confirming target interaction in the complex milieu of the cell. By integrating these methods, researchers can move forward with confidence, knowing their compound is truly on target.

Part 1: The Target Engagement Validation Strategy

To robustly validate the target of a novel compound, no single experiment is sufficient. A successful strategy relies on orthogonal validation, where distinct methods based on different physical principles are used to answer the same question. This approach minimizes the risk of artifacts and false positives that can arise from any one technique.[4]

Our recommended strategy involves a two-pronged approach:

  • Biophysical Confirmation (In Vitro): The first step is to prove a direct, physical interaction between the compound and its putative target protein in a purified system. This confirms binding in a controlled, "clean" environment. Techniques like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are mainstays for this purpose.[2][5][6] We will focus on DSF due to its speed, low cost, and high-throughput capability.[7]

  • Cellular Confirmation (In Situ/In Cellulo): After confirming direct binding, it is imperative to demonstrate that this interaction occurs within a living cell. Cellular assays account for critical factors like cell permeability, intracellular metabolism, and the presence of native cofactors and binding partners.[4][8] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this application, as it directly measures the biophysical consequence of compound binding in the native cellular environment.[9][10]

This sequential and complementary workflow provides a rigorous path to validating a compound's mechanism of action.

G cluster_0 Overall Target Engagement Strategy cluster_1 Biophysical Validation (In Vitro) cluster_2 Cellular Validation (In Situ) Compound Novel Compound (e.g., 1-(oxan-4-yl)cyclopropan-1-amine HCl) Hypothesis Putative Target Identified (e.g., via Proteomics, Screening) Compound->Hypothesis Phenotypic Effect DSF Differential Scanning Fluorimetry (DSF) Confirms direct binding to purified protein Hypothesis->DSF Test direct interaction CETSA Cellular Thermal Shift Assay (CETSA) Confirms binding in intact cells/lysate DSF->CETSA Orthogonal Confirmation Validated Validated Target Engagement High-Confidence MoA CETSA->Validated Mechanistic Confidence

Caption: Orthogonal workflow for validating target engagement.

Part 2: Biophysical Validation with Differential Scanning Fluorimetry (DSF)

Principle of DSF

Differential Scanning Fluorimetry, also known as a thermal shift assay (TSA), is a rapid and economical biophysical technique used to measure the thermal stability of a protein.[6][7] The method relies on a simple principle: a protein's structure is stabilized upon binding to a specific ligand.[11] The experiment monitors protein unfolding as a function of temperature. An environmentally sensitive fluorescent dye (e.g., SYPRO™ Orange) is included, which is quenched in aqueous solution but fluoresces strongly when it binds to hydrophobic regions of a protein. As the protein is heated, it denatures and unfolds, exposing its hydrophobic core. This exposure allows the dye to bind, resulting in a sharp increase in fluorescence. The midpoint of this transition is the protein's melting temperature (Tm). A ligand-bound protein is more resistant to thermal denaturation, resulting in a higher Tm. This positive "thermal shift" (ΔTm) is a direct indicator of ligand binding.[7]

Application Protocol: DSF for Target Engagement

This protocol outlines the steps to assess the binding of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride to its putative purified target protein.

Materials:

  • Purified target protein (≥95% purity) at a stock concentration of 1-2 mg/mL.

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (or other test compound) stock solution in DMSO (e.g., 10 mM).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Note: Buffer conditions should be optimized for protein stability.

  • SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO).

  • Quantitative real-time PCR (qPCR) instrument with thermal ramping and fluorescence detection capabilities.

  • 96-well or 384-well qPCR plates compatible with the instrument.

Step-by-Step Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a Protein/Dye Master Mix. For a 96-well plate (20 µL final volume per well), calculate volumes for ~100 reactions.

    • DSF Buffer: X µL

    • Purified Target Protein: to a final concentration of 2 µM.

    • SYPRO Orange Dye: to a final concentration of 5x.

    • Scientist's Insight: The final protein and dye concentrations must be optimized. Too much protein can lead to aggregation and a high fluorescence background, while too little may yield a poor signal-to-noise ratio.[6] A 5x dye concentration is a common starting point.

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. For example, create a 10-point, 3-fold serial dilution starting from a 10 mM stock. This will allow for the determination of a dose-response.

  • Plate Assembly:

    • Add 19.8 µL of the Protein/Dye Master Mix to each well of the qPCR plate.

    • Add 0.2 µL of the serially diluted compound (or DMSO for vehicle control) to the respective wells. This results in a final DMSO concentration of 1%.

    • Trustworthiness Check: It is critical to maintain a constant final DMSO concentration across all wells, as DMSO can affect protein stability. Include "no protein" and "no dye" controls to check for background fluorescence from the compound or buffer.

  • Instrument Setup and Execution:

    • Seal the plate securely with an optical seal, centrifuge briefly to collect the contents, and incubate at room temperature for 10 minutes to allow for binding equilibration.

    • Place the plate in the qPCR instrument.

    • Set up the thermal melt protocol:

      • Hold at 25°C for 2 minutes.

      • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.

      • Acquire fluorescence data at every 0.5°C increment (using a channel appropriate for SYPRO Orange, e.g., ROX or FAM).

Data Analysis & Interpretation

The output from the instrument will be a set of melt curves (Fluorescence vs. Temperature). The Tm is the temperature at which the fluorescence is halfway between the minimum and maximum of the curve, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT). The thermal shift (ΔTm) is calculated as:

ΔTm = Tm (compound) - Tm (vehicle control)

A positive and dose-dependent ΔTm is strong evidence of direct binding.

Table 1: Example DSF Data for Compound Binding

Compound Conc. (µM)Tm (°C)ΔTm (°C)
0 (Vehicle)48.20.0
0.148.50.3
0.349.10.9
1.050.52.3
3.052.84.6
10.054.96.7
30.055.87.6
100.056.17.9

Part 3: Cellular Validation with the Cellular Thermal Shift Assay (CETSA)

Principle of CETSA

While DSF confirms binding in a simple system, CETSA validates it in a complex one.[12] The principle is an extension of the thermal shift concept to the cellular environment. When intact cells or cell lysates are heated, proteins begin to unfold and aggregate, losing their solubility.[13] A small molecule that binds to its target protein will stabilize it, making it more resistant to heat-induced aggregation.[9] After heating and subsequent lysis (if starting with intact cells), the aggregated proteins are pelleted by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[10] An increase in the soluble protein fraction at elevated temperatures in the presence of the compound is a direct measure of target engagement.[14]

Application Protocol: CETSA with Western Blot Readout

This protocol describes how to generate a CETSA melt curve to confirm engagement of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride with its target in intact cells.

Materials:

  • Cultured cells known to express the target protein.

  • Complete cell culture medium.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Primary antibody specific to the target protein.

  • Secondary antibody (e.g., HRP-conjugated).

  • Western blot equipment and reagents (gels, transfer system, ECL substrate).

G cluster_0 CETSA Experimental Workflow start 1. Cell Culture Treat with Compound vs. Vehicle heat 2. Heat Challenge Aliquot cells and heat across a temperature gradient start->heat lyse 3. Lysis & Centrifugation Lyse cells, pellet insoluble aggregates heat->lyse collect 4. Collect Supernatant (Soluble Protein Fraction) lyse->collect sds 5. SDS-PAGE & Western Blot Separate proteins and probe with target-specific antibody collect->sds quantify 6. Densitometry Analysis Quantify band intensity to determine soluble protein levels sds->quantify end Generate CETSA Melt Curve quantify->end

Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a culture plate and grow to ~80-90% confluency. Treat one set of cells with the test compound at a desired concentration (e.g., 10 µM) and another set with an equivalent volume of vehicle (e.g., 0.1% DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting & Aliquoting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density. Aliquot the cell suspensions (e.g., 50 µL) into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Run a program that heats each tube to a different temperature for 3 minutes, followed by a cooling step to 4°C. A typical temperature range would be 40°C to 70°C in 3-5°C increments.

    • Scientist's Insight: The selection of the temperature range is critical. It must bracket the melting temperature of the target protein. A preliminary experiment with vehicle-treated cells across a wide temperature range is recommended to identify the appropriate window.

  • Protein Extraction:

    • Lyse the cells by adding an equal volume of lysis buffer and incubating on ice, or by subjecting them to three freeze-thaw cycles.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.

  • Sample Preparation and Western Blot:

    • Carefully transfer the supernatant (soluble fraction) from each tube to a new tube.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the samples by loading an equal amount of total protein per lane on an SDS-PAGE gel.

    • Perform standard Western blotting: transfer proteins to a membrane, block, incubate with primary antibody against the target protein, wash, incubate with a secondary antibody, and detect using an ECL substrate.

Data Analysis & Interpretation

The Western blot bands are quantified using densitometry software (e.g., ImageJ). The intensity of the band at each temperature is normalized to the intensity of the unheated (e.g., 37°C or 40°C) sample for that treatment group. Plotting the normalized soluble protein fraction against temperature generates the CETSA melt curve. A rightward shift in the curve for the compound-treated group compared to the vehicle group indicates target stabilization and engagement.

Table 2: Example CETSA Western Blot Quantification

Temperature (°C)Vehicle (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.00
460.951.00
520.510.92
580.150.65
640.020.28
700.000.05

Conclusion

Establishing unambiguous target engagement is a non-negotiable step in the validation of a novel chemical probe and the development of a therapeutic agent. For a compound like 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, where the target may not be known a priori, the application of systematic and orthogonal assays is paramount. By first using a biophysical method like Differential Scanning Fluorimetry (DSF) to confirm direct, high-affinity binding to a purified protein, researchers can build an initial, testable hypothesis. Following this with the Cellular Thermal Shift Assay (CETSA) provides the definitive evidence that this binding event occurs within the complex and physiologically relevant environment of a cell. This powerful combination of in vitro and in situ validation provides the mechanistic clarity needed to drive drug discovery projects forward with confidence and scientific rigor.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance. Source: The Biochemist - Portland Press URL: [Link]

  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Source: Drug Hunter URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: How does SPR work in Drug Discovery? Source: deNOVO Biolabs URL: [Link]

  • Title: How Is Surface Plasmon Resonance Used In Drug Discovery? Source: Chemistry For Everyone URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) & Biophysics. Source: BioAscent URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]

  • Title: Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Source: Springer Link URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Source: ResearchGate URL: [Link]

  • Title: Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Source: Springer Link (Duplicate reference, same as 11) URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI Bookshelf URL: [Link]

  • Title: Determining target engagement in living systems. Source: Nature Chemical Biology (via PMC) URL: [Link]

  • Title: The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Source: Nature Protocols (via ResearchGate) URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology (via PMC) URL: [Link]

  • Title: Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. Source: Semantic Scholar URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Source: Medicinal Research Reviews URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays. Source: Selvita URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

  • Title: CETSA. Source: Pär Nordlund Lab, Karolinska Institutet URL: [Link]

  • Title: Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Source: YouTube URL: [Link]

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derivatization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1-(Oxan-4-yl)cyclopropan-1-amine for Enhanced Bioactivity

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride presents a compelling starting point for chemical exploration. This molecule synergistically combines three key structural motifs, each conferring advantageous properties for drug design:

  • The Cyclopropylamine Moiety: This unit imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[1][2] The cyclopropane ring is a well-established bioisostere for other small rings and double bonds, often enhancing metabolic stability and modulating electronic properties.[3]

  • The Primary Amine: A critical functional handle, the primary amine provides a versatile point for derivatization, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).[4][5]

  • The Tetrahydropyran (Oxane) Ring: Frequently employed in drug discovery, the tetrahydropyran (THP) ring serves as a bioisostere of a cyclohexane, but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor.[6] This can improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the 1-(oxan-4-yl)cyclopropan-1-amine scaffold. We will explore robust synthetic protocols for modifying the primary amine and discuss advanced strategies such as bioisosteric replacement of the oxane ring. Furthermore, we will outline a general workflow for the biological evaluation of the resulting derivatives, providing a framework for identifying compounds with enhanced activity.

Strategic Derivatization Pathways

The derivatization of the parent scaffold can be logically approached through several high-yield, versatile synthetic transformations. The primary amine is the most accessible point for modification, lending itself to N-acylation and N-alkylation. A more advanced, yet powerful, strategy involves the bioisosteric replacement of the oxane moiety to fundamentally alter the molecule's physicochemical properties.

G cluster_screening Evaluation Start 1-(Oxan-4-yl)cyclopropan-1-amine (Parent Scaffold) N_Acyl Strategy A: N-Acylation Start->N_Acyl N_Alkyl Strategy B: N-Alkylation (Reductive Amination) Start->N_Alkyl Bioisostere Strategy C: Oxane Ring Bioisosteric Replacement Start->Bioisostere Derivatives Library of Novel Derivatives N_Acyl->Derivatives N_Alkyl->Derivatives Bioisostere->Derivatives Screening Biological Screening & SAR Analysis Derivatives->Screening

Caption: High-level overview of derivatization strategies for the parent scaffold.

Strategy A: N-Acylation for Amide Bond Formation

N-acylation is a fundamental and highly reliable method for forming a stable amide bond, a linkage present in approximately 25% of all pharmaceutical drugs.[8] This transformation allows for the introduction of diverse acyl groups, which can modulate polarity, introduce new binding interactions (e.g., hydrogen bonding, hydrophobic interactions), and alter the metabolic profile of the parent compound.

Rationale for Method Selection

The reaction of the primary amine with an acyl chloride is a robust and efficient method for N-acylation.[9] It proceeds via a nucleophilic addition-elimination mechanism. The inclusion of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

Detailed Protocol: N-Acylation with 4-Bromobutyryl Chloride

This protocol details the synthesis of N-(1-(oxan-4-yl)cyclopropyl)-4-bromobutanamide. The resulting bromobutylamide is a versatile intermediate, enabling further modifications such as cyclization or nucleophilic substitution.[9]

Materials:

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

  • 4-Bromobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 eq) and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 10 minutes to liberate the free amine.

  • Acyl Chloride Addition: Slowly add a solution of 4-bromobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes excess acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-(1-(oxan-4-yl)cyclopropyl)-4-bromobutanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[11] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.[12][13]

Rationale for Method Selection

Compared to direct alkylation with alkyl halides, which can suffer from over-alkylation, reductive amination offers superior control for mono-alkylation.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this transformation.[15] It is mild enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes side reactions and often leads to cleaner products and higher yields.[15]

Detailed Protocol: Reductive Amination with 4-Fluorobenzaldehyde

This protocol describes the synthesis of N-(4-fluorobenzyl)-1-(oxan-4-yl)cyclopropan-1-amine.

Materials:

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve amine HCl and aldehyde in DCE B 2. Add TEA to liberate free amine A->B C 3. Add NaBH(OAc)₃ in portions B->C D 4. Stir at RT for 4-12h (TLC Monitoring) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM, dry, and concentrate E->F G 7. Purify via Column Chromatography F->G H Final Product: N-alkylated amine G->H

Caption: Experimental workflow for the N-alkylation via reductive amination.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and DCE (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the mixture and stir for 5 minutes at room temperature.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. The reaction may mildly exotherm.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4 to 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude residue using silica gel chromatography and confirm the structure of the product by NMR and MS analysis.

Strategy C: Bioisosteric Replacement of the Oxane Ring

Bioisosterism refers to the strategy of exchanging a functional group or moiety within a molecule for another with similar physical or chemical properties, with the goal of modulating its biological activity, metabolic stability, or physicochemical profile.[16][17] Replacing the oxane ring with alternatives like piperidine or tetrahydrothiopyran can profoundly impact a compound's properties.[16]

  • Piperidine: Introduces a basic nitrogen atom, which can form salt bridges or key hydrogen bonds with target proteins, potentially enhancing potency.[16] It also typically increases aqueous solubility.

  • Tetrahydrothiopyran: The sulfur atom is larger and more lipophilic than oxygen, which can alter binding interactions and improve membrane permeability.[16]

This advanced strategy typically requires multi-step synthesis of the core scaffold and is beyond the scope of a simple derivatization protocol but is a critical consideration for lead optimization programs.

Biological Screening and Characterization

The goal of derivatization is to achieve enhanced biological activity. A structured screening cascade is essential to efficiently evaluate the newly synthesized library of compounds.[18][19]

G Start Synthesized Derivative Library Assay1 Primary Screen: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Assay1 Assay2 Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Assay1->Assay2 Non-toxic compounds Assay3 Tertiary Screen: Cell-Based Functional Assay (e.g., Pathway Activation) Assay2->Assay3 Active compounds Hit Validated Hit Compound Assay3->Hit

Caption: A tiered workflow for screening and validating bioactive derivatives.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

A primary cytotoxicity screen is crucial to identify compounds that may exhibit non-specific toxicity and to determine the appropriate concentration range for subsequent target-based assays.[18][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed a 96-well plate with a chosen mammalian cell line (e.g., HEK293, HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then dilute further in culture medium. Add 10 µL of the compound solutions to the respective wells (final DMSO concentration <0.5%). Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) for each compound.

Data Presentation and Interpretation

The results from synthesis and biological screening should be tabulated to facilitate clear comparison and SAR analysis.

Compound IDR Group (Modification)Yield (%)Solubility (µM)Cytotoxicity CC₅₀ (µM)Target IC₅₀ (nM)
Parent -H-150> 1005,200
Deriv-A1 -CO(CH₂)₃Br78125> 1002,100
Deriv-B1 -CH₂(4-F-Ph)855088450
Deriv-B2 -CH₂(2-pyridyl)81250> 100620

Data presented are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that N-alkylation (Strategy B) appears more effective at improving target potency than N-acylation (Strategy A). The introduction of the 4-fluorobenzyl group (Deriv-B1) significantly increased potency but also reduced solubility and introduced some cytotoxicity. In contrast, the 2-pyridylmethyl group (Deriv-B2) also enhanced potency while simultaneously improving aqueous solubility, making it a more promising lead for further optimization.

Conclusion

The 1-(oxan-4-yl)cyclopropan-1-amine scaffold represents a versatile and promising starting point for drug discovery programs. The primary amine serves as an excellent handle for derivatization via robust and well-established synthetic methods like N-acylation and reductive amination. By systematically synthesizing a library of analogs and evaluating them through a tiered screening cascade, researchers can efficiently navigate the chemical space to identify derivatives with enhanced biological activity and improved drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for unlocking the full therapeutic potential of this privileged molecular architecture.

References

  • Loza-Mejía, M. A., & Salazar, J. R. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(15), 5859. [Link]

  • Taylor & Francis Group (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(6), 4529-4548. [Link]

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  • Eftekhari-Sis, B., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society, 23, 1260-1265. [Link]

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  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

  • Reis, K. R. D. A., et al. (2022). Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. Foods, 11(5), 652. [Link]

  • Demain, A. L., & Vaishnav, P. (2011). Screening for novel antibiotics. Journal of Industrial Microbiology & Biotechnology, 38(5), 371-378. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181-1197. [Link]

  • D'Oria, M., et al. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 21(11), 1869-1884. [Link]

  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1093. [Link]

  • Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9309-9314. [Link]

  • Delion, J., & Charette, A. B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Longdom Publishing (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Novakov, I. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-414. [Link]

  • Kumar, K. A., et al. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 29-36. [Link]

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Application Notes & Protocols for Cell-Based Profiling of Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyclopropylamine Derivatives

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to act as a potent, often irreversible, inhibitor of amine oxidases. This reactivity stems from the ring strain and electronic nature of the cyclopropyl group, which facilitates mechanism-based inhibition. Historically, this scaffold is prominent in inhibitors of Monoamine Oxidases (MAO-A and MAO-B) , enzymes critical for the metabolism of neurotransmitters, making them valuable targets for treating depression and neurodegenerative diseases like Parkinson's disease.[1][2]

More recently, the focus has expanded to other flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[3] LSD1 plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4/H3K9), thereby modulating gene expression. Its overexpression is implicated in numerous cancers, making it a high-value oncology target.[3][4]

This guide provides a comprehensive, tiered strategy for the in-vitro characterization of novel cyclopropylamine derivatives. The workflow is designed to first confirm on-target activity and then systematically elucidate the downstream cellular consequences, from broad phenotypic effects to specific mechanistic pathways.

Diagram: Overall Investigative Workflow

The following diagram outlines a logical progression for characterizing novel cyclopropylamine derivatives, moving from initial target validation to in-depth mechanistic studies.

G cluster_0 Tier 1: Target Engagement & Primary Screening cluster_1 Tier 2: Phenotypic & Functional Analysis cluster_2 Tier 3: Mechanistic Elucidation Target_Engagement Cell-Based Target Engagement Assays (MAO-A/B, LSD1 Activity) Viability Cell Viability & Cytotoxicity Screening (WST-1, LDH) Target_Engagement->Viability Confirm target hit, then assess general toxicity Apoptosis Apoptosis Induction (Caspase-3/7, Annexin V/PI) Viability->Apoptosis If cytotoxic, investigate mechanism Cell_Cycle Cell Cycle Arrest (PI Staining, Flow Cytometry) Viability->Cell_Cycle If cytostatic, investigate mechanism ROS Reactive Oxygen Species (ROS) Production (DCFH-DA Staining) Apoptosis->ROS Explore upstream triggers Mito Mitochondrial Health Assessment (Mitochondrial Membrane Potential) Apoptosis->Mito Explore upstream triggers ROS->Mito

Caption: A tiered workflow for the cellular characterization of cyclopropylamine derivatives.

Tier 1, Protocol 1: Cell-Based Monoamine Oxidase (MAO) Activity Assay

Scientific Rationale: The foundational step is to confirm that the novel compounds inhibit their intended MAO targets within a cellular environment. This assay measures the enzymatic activity of MAO-A and MAO-B, which catalyzes the oxidation of monoamines, producing H₂O₂ as a byproduct.[2][5] The H₂O₂ is then detected using a fluorometric or colorimetric probe, allowing for quantification of MAO activity.[5][6] Specific inhibitors for each isoform (Clorgyline for MAO-A, Pargyline for MAO-B) are used to differentiate the activity.

Experimental Protocol:

  • Cell Culture: Plate cells with endogenous or overexpressed MAO-A or MAO-B (e.g., SH-SY5Y neuroblastoma cells) in a 96-well clear-bottom black plate and culture until they reach 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the novel cyclopropylamine derivatives in appropriate cell culture medium.

    • Include controls: vehicle (e.g., 0.1% DMSO), a known MAO-A inhibitor (Clorgyline), and a known MAO-B inhibitor (Pargyline).

    • Remove the old medium from the cells and add the compound dilutions. Incubate for 1-4 hours at 37°C.

  • MAO Reaction:

    • Prepare a working solution containing the MAO substrate (e.g., Tyramine) and a detection reagent (e.g., a probe that reacts with H₂O₂) in the assay buffer.

    • After incubation, add the working solution to each well.

  • Signal Detection:

    • Incubate the plate for 20-60 minutes at room temperature, protected from light.

    • Measure the fluorescence or absorbance using a microplate reader according to the manufacturer's specifications (e.g., for a fluorometric assay, excitation/emission ~530/585 nm).[7]

  • Data Analysis:

    • Subtract the background reading (wells with no cells).

    • Normalize the signal of the treated wells to the vehicle control.

    • Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the log concentration of the compound.

ParameterRecommended Value
Cell Line SH-SY5Y, Caco-2, or engineered HEK293
Seeding Density 2 x 10⁴ to 8 x 10⁴ cells/well
Compound Incubation 1-4 hours
Substrate Tyramine (for MAO-A/B), Benzylamine (for MAO-B)[5]
Detection Method Fluorometric or Colorimetric

Tier 1, Protocol 2: Cell-Based Lysine-Specific Demethylase 1 (LSD1) Activity Assay

Scientific Rationale: To assess the inhibitory potential of the derivatives against LSD1, an antibody-based assay is employed. This method directly measures the product of LSD1's enzymatic activity—the demethylated histone substrate—providing a highly specific readout.[3][8] This is often more reliable than assays measuring byproducts like H₂O₂, which can be confounded by other cellular redox activities.[8]

Experimental Protocol:

  • Nuclear Extract Preparation:

    • Culture a relevant cancer cell line with high LSD1 expression (e.g., THP-1, MV-4-11 AML cells, or SCLC cell lines).

    • Treat cells with various concentrations of the novel compounds for 24-72 hours.

    • Harvest the cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols. Determine the protein concentration of the extracts.

  • LSD1 Activity Assay (ELISA-based):

    • Use a 96-well plate pre-coated with a methylated H3K4 substrate.

    • Add the prepared nuclear extracts to the wells, along with the LSD1 assay buffer. Include a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control.

    • Incubate the plate for 60-90 minutes at 37°C to allow the LSD1 in the extracts to demethylate the substrate.

    • Wash the wells and add a primary antibody that specifically recognizes the demethylated histone product. Incubate for 60 minutes.

    • Wash and add a fluorophore-conjugated secondary antibody. Incubate for 30-45 minutes in the dark.

  • Signal Detection & Analysis:

    • Add a fluorescence development solution and measure the signal with a microplate reader.

    • The signal intensity is directly proportional to the LSD1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀.[9]

ParameterRecommended Value
Cell Line THP-1 (AML), NCI-H69 (SCLC)
Compound Treatment 24-72 hours
Input Material 5-10 µg of nuclear extract per well
Assay Format 96-well ELISA
Detection Method Fluorometric

Tier 1, Protocol 3: Cell Viability (WST-1) Assay

Scientific Rationale: After confirming target engagement, it is crucial to assess the overall effect of the compounds on cell health. The WST-1 assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the tetrazolium salt WST-1 to a colored formazan product, a reaction dependent on mitochondrial dehydrogenases.[11] This assay is preferred over MTT for its single-step procedure and higher sensitivity.[12]

Experimental Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the cyclopropylamine derivatives to the wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

ParameterRecommended Value
Assay Principle Metabolic activity (Mitochondrial dehydrogenases)
Reagent Water-Soluble Tetrazolium Salt (WST-1)
Incubation Time 24, 48, 72 hours (compound); 1-4 hours (WST-1)
Detection Absorbance at ~450 nm
Output GI₅₀ / IC₅₀

Tier 2, Protocol 1: Apoptosis Assessment by Caspase-3/7 Activity

Scientific Rationale: If a compound reduces cell viability, the next step is to determine the mechanism. Apoptosis, or programmed cell death, is a common outcome. A key event in apoptosis is the activation of executioner caspases, such as Caspase-3 and Caspase-7.[13] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal.[14][15]

Diagram: Caspase-3/7 Apoptosis Pathway

G cluster_assay Assay Principle Compound Cyclopropylamine Derivative Target MAO / LSD1 Inhibition Compound->Target Stress Cellular Stress (e.g., ROS, DNA Damage) Target->Stress Caspase9 Initiator Caspase-9 (Intrinsic Pathway) Stress->Caspase9 Caspase37 Executioner Caspase-3/7 (Active) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Substrate Pro-Luminescent Substrate (contains DEVD sequence) Caspase37->Substrate Cleaves DEVD Product Luciferase Substrate (Aminoluciferin) Substrate->Product Light Luminescent Signal Product->Light Luciferase Enzyme

Caption: Inhibition by derivatives can induce stress, activating caspases and apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well white-walled plate. After adherence, treat with the compounds at concentrations around their IC₅₀ values for 18-24 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the background luminescence.

    • Express the results as fold change in Caspase-3/7 activity compared to the vehicle-treated control.

ParameterRecommended Value
Plate Type 96-well, solid white (for luminescence)
Compound Treatment 18-24 hours
Assay Principle Luminescence based on DEVD substrate cleavage[14]
Detection Luminometer
Output Fold change in caspase activity

Tier 2, Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Some compounds may not induce cell death but instead cause cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[16][17] Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the novel compounds for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[18] This step permeabilizes the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.[16]

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

ParameterRecommended Value
Platform Flow Cytometry
Stain Propidium Iodide (PI)
Fixation 70% Ethanol
Key Reagent RNase A (to eliminate RNA signal)
Output Percentage of cells in G0/G1, S, G2/M phases

Tier 3, Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale: The enzymatic action of amine oxidases like MAO and LSD1 produces H₂O₂. Inhibiting these enzymes can disrupt the cellular redox balance, leading to an accumulation of Reactive Oxygen Species (ROS), which can trigger apoptosis.[20] The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22]

Experimental Protocol:

  • Cell Culture and Staining:

    • Seed cells in a 96-well clear-bottom black plate or on coverslips for microscopy.

    • Wash the cells with warm PBS.

    • Load the cells with 5-10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing and Compound Treatment:

    • Wash the cells twice with PBS to remove excess probe.

    • Add the novel compounds at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or Rotenone).

  • Signal Measurement:

    • Measure the fluorescence intensity at various time points (e.g., 1, 2, 4, 6 hours) using a fluorescence microplate reader (Ex/Em: ~495/525 nm) or visualize using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity to the vehicle control at each time point.

    • Present the data as the fold change in ROS production.

ParameterRecommended Value
Probe H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
Principle Oxidation of H₂DCFDA to fluorescent DCF by ROS[21]
Platform Plate Reader or Fluorescence Microscope
Positive Control H₂O₂, Rotenone
Output Fold change in fluorescence intensity

Tier 3, Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

Scientific Rationale: Mitochondria are central to both cellular metabolism and apoptosis. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[23] In healthy cells, the MMP is high. A loss of MMP is an early event in apoptosis and a sign of mitochondrial dysfunction.[24][25] Cationic fluorescent dyes like JC-1 or TMRE accumulate in the mitochondria of healthy cells, driven by the negative potential. A collapse in MMP leads to the dispersal of the dye into the cytoplasm, which can be detected as a change in fluorescence.[23][26]

Diagram: MMP Assay Principle with JC-1

G cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) Mito_H Mitochondrion J_Agg JC-1 Aggregates (Red Fluorescence) Mito_H->J_Agg Accumulate Mito_A Mitochondrion J_Mono JC-1 Monomers (Green Fluorescence) Mito_A->J_Mono Disperse into Cytoplasm Compound Test Compound Compound->Mito_A Induces MMP Collapse

Caption: JC-1 dye forms red aggregates in healthy mitochondria and green monomers upon MMP collapse.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well clear-bottom black plate. Treat with the compounds for an appropriate duration (e.g., 6-24 hours). Use a mitochondrial uncoupler like FCCP as a positive control for MMP collapse.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing the MMP-sensitive dye (e.g., 2 µM JC-1) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Washing and Measurement:

    • Wash the cells with PBS to remove the dye that has not entered the mitochondria.

    • Add fresh PBS or medium to each well.

    • Measure the fluorescence using a microplate reader.

      • For JC-1, read green fluorescence (monomers, Ex/Em ~485/535 nm) and red fluorescence (aggregates, Ex/Em ~540/590 nm).[23]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • A decrease in the red/green ratio indicates a loss of MMP.

    • Normalize the results to the vehicle-treated control.

ParameterRecommended Value
Probe JC-1, TMRE, or TMRM
Principle Dye accumulation dependent on electrochemical gradient[24]
Platform Plate Reader, Flow Cytometer, or Microscope
Positive Control FCCP (uncoupler)
Output Ratio of Aggregate/Monomer Fluorescence

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Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving issues encountered during the preparation of this valuable spirocyclic amine.

Synthetic Overview: The Kulinkovich-Szymoniak Approach

The synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is commonly achieved through a modified Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction.[1] This powerful transformation allows for the construction of primary cyclopropylamines from nitriles. The key starting material is oxane-4-carbonitrile, which is reacted with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific problems that may arise during the synthesis, offering causative explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired 1-(oxan-4-yl)cyclopropan-1-amine

A diminished or complete lack of product is a frequent challenge. The root cause often lies in the sensitive nature of the organometallic reagents and the intricate reaction mechanism.

Q: My reaction is not producing the expected cyclopropylamine. What are the likely causes?

A: Several factors can contribute to a low or non-existent yield. Let's break them down:

  • Inactive Grignard Reagent: The quality of the ethylmagnesium bromide (EtMgBr) is paramount. It is highly sensitive to moisture and air.

    • Causality: The Grignard reagent is a strong base and nucleophile. Contamination with water will quench the reagent, reducing its effective concentration and halting the reaction.

    • Solution:

      • Use freshly prepared or recently titrated Grignard reagent.

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Conduct the reaction under a positive pressure of an inert atmosphere (e.g., argon or nitrogen).

  • Sub-stoichiometric Titanium(IV) Isopropoxide: The amount of the titanium catalyst is critical for the formation of the titanacyclopropane intermediate.

    • Causality: A sub-stoichiometric amount of Ti(OiPr)₄ can lead to a decrease in the yield of the desired cyclopropylamine and an increase in the formation of ketone and carbinamine byproducts.[1]

    • Solution:

      • Use a stoichiometric amount of titanium(IV) isopropoxide relative to the nitrile.

      • Ensure accurate measurement and transfer of the titanium alkoxide, which can be viscous.

  • Ineffective Lewis Acid Activation: The final step of the Kulinkovich-Szymoniak reaction, the conversion of the azatitanacycle to the cyclopropylamine, is dependent on a Lewis acid.[1]

    • Causality: Without a sufficiently strong Lewis acid, the intermediate azatitanacycle may not efficiently rearrange to form the cyclopropane ring, leading to the formation of a ketone as the major byproduct.[1]

    • Solution:

      • Use a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

      • Ensure the Lewis acid is added at the appropriate stage of the reaction, typically after the initial formation of the titanium complex.

Problem 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to their mitigation.

Q: My crude product shows significant amounts of a ketone and a tertiary carbinamine. How can I minimize these?

A: The formation of these byproducts is a known issue in the Kulinkovich-Szymoniak reaction.

  • Ketone Formation:

    • Causality: As mentioned, inadequate Lewis acid activation is a primary cause.[1] The intermediate azatitanacycle can hydrolyze during workup to yield a ketone.

    • Solution:

      • Optimize the type and amount of Lewis acid used. A screening of different Lewis acids might be beneficial.

      • Ensure the reaction goes to completion before quenching.

  • Tertiary Carbinamine Formation:

    • Causality: The use of more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine.[1]

    • Solution:

      • Carefully control the stoichiometry of the Grignard reagent. A slight excess (around 2.2 equivalents) is often optimal.

      • Slow, dropwise addition of the Grignard reagent at a low temperature can help to control the reaction and minimize over-addition.

Problem 3: Difficulties in Product Isolation and Purification

The final step of isolating the pure hydrochloride salt can be challenging.

Q: I am struggling to isolate a pure, crystalline hydrochloride salt of my product.

A: The isolation of amine hydrochlorides requires careful control of conditions.

  • Incomplete Salt Formation:

    • Causality: Insufficient or inappropriate addition of hydrochloric acid will result in a mixture of the free amine and the hydrochloride salt.

    • Solution:

      • Use a solution of HCl in a suitable organic solvent (e.g., diethyl ether or isopropanol) for the precipitation.

      • Monitor the pH of the solution during the addition of HCl.

      • Ensure thorough mixing to promote complete salt formation.

  • Oily Product or Poor Crystallization:

    • Causality: The presence of impurities can inhibit crystallization, leading to the formation of an oil. The choice of solvent is also critical.

    • Solution:

      • Purify the free amine by column chromatography before attempting salt formation.

      • Screen different solvent systems for the crystallization. A mixture of a polar and a non-polar solvent can sometimes induce crystallization.

      • Trituration of the crude salt with a suitable solvent can help to remove impurities and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Kulinkovich-Szymoniak reaction?

A1: The reaction is typically carried out at low temperatures, often starting at -78 °C for the addition of the Grignard reagent, and then allowing the reaction to slowly warm to room temperature. This helps to control the exothermic reaction and minimize side product formation.

Q2: Can other Grignard reagents be used instead of ethylmagnesium bromide?

A2: Yes, other Grignard reagents can be used, which will result in different substituents on the cyclopropane ring. However, the reaction conditions may need to be re-optimized for different Grignard reagents.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting nitrile. Quenching a small aliquot of the reaction mixture and analyzing it by GC-MS can also provide information on the formation of the product and any byproducts.

Q4: What are the safety precautions for this reaction?

A4: This reaction involves highly reactive and flammable reagents. It is essential to work in a well-ventilated fume hood and to take all necessary precautions for handling pyrophoric reagents like Grignard reagents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow & Data Presentation

Illustrative Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride via the Kulinkovich-Szymoniak reaction.

G cluster_start Starting Materials cluster_reaction Kulinkovich-Szymoniak Reaction cluster_product Product Formation Oxane-4-carbonitrile Oxane-4-carbonitrile Titanacyclopropane Titanacyclopropane Intermediate Oxane-4-carbonitrile->Titanacyclopropane + EtMgBr + Ti(OiPr)4 EtMgBr Ethylmagnesium bromide Ti(OiPr)4 Titanium(IV) isopropoxide Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Free_Amine 1-(oxan-4-yl)cyclopropan-1-amine Azatitanacycle->Free_Amine + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF3.OEt2) HCl_Salt 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride Free_Amine->HCl_Salt + HCl

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troubleshooting guide for the spectroscopic analysis of cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spectroscopic Analysis of Cyclopropylamines

Welcome to the technical support hub for the spectroscopic analysis of cyclopropylamines. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter this unique structural motif. The high ring strain and the presence of the nitrogen atom in cyclopropylamines introduce distinct spectroscopic behaviors that can be challenging to interpret. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and confidently elucidate your structures.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural characterization of cyclopropylamines. However, the rigid three-membered ring creates a complex spin system that often leads to confusing spectra.

Frequently Asked Questions & Troubleshooting

Question 1: Why do the cyclopropyl ring protons appear so far upfield (typically 0-1 ppm) in my ¹H NMR spectrum?

Answer: This is a hallmark feature of the cyclopropane ring and is caused by its unique electronic structure. The C-C bonds of the strained ring have significant p-character, which induces a local magnetic field, often described as a "ring current." This induced field strongly shields the space occupied by the ring protons, opposing the main spectrometer field (B₀). Consequently, these protons experience a lower effective magnetic field and resonate at a significantly higher field (lower ppm value) than typical aliphatic protons. This pronounced upfield shift is a primary diagnostic tool for identifying a cyclopropyl group.

Question 2: The signals for my cyclopropyl methylene (CH₂) protons are a complex, overlapping multiplet, not a simple triplet or quartet. How do I interpret this?

Answer: This complexity is expected and arises from the rigid, non-planar geometry of the cyclopropane ring. The four methylene protons constitute a complex spin system (often AA'BB' or AA'MX) because the coupling constants between them and the methine proton (H_X) are different.

There are three key coupling constants to consider:

  • Geminal coupling (²J_gem): Between the two protons on the same carbon.

  • Vicinal cis coupling (³J_cis): Between two protons on adjacent carbons that are on the same face of the ring.

  • Vicinal trans coupling (³J_trans): Between two protons on adjacent carbons that are on opposite faces of the ring.

Crucially, ³J_trans is typically larger than ³J_cis . This difference in coupling constants for diastereotopic protons prevents simple first-order splitting (the n+1 rule) and results in a complex, second-order multiplet that cannot be easily deconvoluted by eye.

Table 1: Typical ¹H and ¹³C NMR Data for the Cyclopropylamine Moiety

Assignment Nucleus Typical Chemical Shift (δ) in ppm Notes
Methylene Protons (-CH₂-)¹H0.3 - 0.9Highly shielded. Appears as a complex multiplet.
Methine Proton (-CH-N)¹H2.2 - 2.7Deshielded by the adjacent nitrogen atom.
Amine Protons (-NH₂)¹H1.0 - 2.5 (variable)Often a broad singlet; position and intensity are concentration and solvent dependent. Disappears upon D₂O exchange.
Methylene Carbons (-CH₂-)¹³C2 - 10Highly shielded, characteristic of a cyclopropyl ring.
Methine Carbon (-CH-N)¹³C30 - 40Deshielded relative to the methylene carbons due to the electronegative nitrogen.

Note: Chemical shifts are highly dependent on the solvent and the presence of other substituents on the molecule.[1]

Question 3: My ¹H NMR spectrum looks messy, with very broad peaks. What could be the cause?

Answer: Broad peaks in the NMR spectrum of a cyclopropylamine can stem from several sources. Follow this troubleshooting workflow to diagnose the issue.

start Broad Peaks Observed check_conc Is the sample concentration too high? start->check_conc check_sol Is the compound fully dissolved? check_conc->check_sol No solution_conc Dilute the sample. check_conc->solution_conc Yes check_shim Are the shims optimized? check_sol->check_shim Yes solution_sol Try a different deuterated solvent (e.g., DMSO-d6, MeOD-d4). check_sol->solution_sol No check_temp Could conformers or chemical exchange be present? check_shim->check_temp Yes solution_shim Re-shim the instrument. check_shim->solution_shim No solution_temp Acquire spectrum at a higher temperature (e.g., 50°C) to coalesce conformer signals. check_temp->solution_temp Yes cluster_path1 Loss of H radical cluster_path2 α-Cleavage (Primary Pathway) cluster_path3 Ring Opening & Fragmentation M [C₃H₇N]⁺˙ m/z 57 Molecular Ion F56 [C₃H₆N]⁺ m/z 56 M->F56 - H• F30 [CH₄N]⁺ m/z 30 Base Peak M->F30 - C₂H₃• F28 [C₂H₄]⁺˙ m/z 28 M->F28 - CH₃N•

Caption: Primary fragmentation pathways for cyclopropylamine in EI-MS.

Question 2: What is the mechanism for the formation of the base peak at m/z 30?

Answer: The base peak (the most intense signal) at m/z 30 corresponds to the [CH₂NH₂]⁺ ion. It is formed via the aforementioned α-cleavage. The ionization process removes a non-bonding electron from the nitrogen atom, creating a radical cation. The subsequent cleavage of the C1-C2 bond of the cyclopropyl ring is favorable because it produces a stable, resonance-stabilized iminium cation.

Mechanism:

  • Ionization: An electron is ejected from the nitrogen lone pair: c-C₃H₅-NH₂ → [c-C₃H₅-NH₂]⁺˙

  • α-Cleavage: The bond between the substituted carbon and an adjacent ring carbon breaks. One electron from this bond pairs with the radical electron on nitrogen to form a double bond, while the remaining ring fragment departs as a radical. This process leads to the highly stable [CH₂=NH₂]⁺ ion.

Question 3: My mass spectrum doesn't show a clear molecular ion peak at m/z 57. Is my sample impure?

Answer: While impurity is possible, primary amines, especially small ones, can undergo such rapid α-cleavage in the ion source that the molecular ion peak is very weak or sometimes absent. [2]Before concluding the sample is impure:

  • Check for the Base Peak: Confirm the presence of a strong base peak at m/z 30. This is the most reliable indicator of the cyclopropylamine core structure.

  • Look for M-1: Check for a peak at m/z 56, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This fragment is very common for amines. [3][4]* Consider "Softer" Ionization: If available, analyze the sample using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, resulting in less fragmentation and a much stronger molecular ion or protonated molecule ([M+H]⁺ at m/z 58) signal.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the amine functional group and providing a unique fingerprint of the molecule, though the spectrum can be complex due to the presence of conformers. [5][6]

Frequently Asked Questions & Troubleshooting

Question 1: What are the key IR absorption bands I should look for to confirm I have a cyclopropylamine?

Answer: You should focus on four main regions of the spectrum. The presence of bands in all these regions provides strong evidence for the cyclopropylamine structure.

Table 2: Characteristic IR Vibrational Frequencies for Cyclopropylamine

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance & Notes
N-H Stretch (asymmetric & symmetric)3300 - 3400Two distinct sharp-to-medium peaks for a primary amine (-NH₂). Often broadened by hydrogen bonding in concentrated samples.
C-H Stretch (cyclopropyl ring)3000 - 3100Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on a strained ring (sp²-like character).
NH₂ Scissoring1590 - 1650A medium to strong absorption corresponding to the in-plane bending of the H-N-H angle.
C-N Stretch1020 - 1250A medium intensity band. Its exact position can be sensitive to substitution.
Ring Deformation ("Breathing")850 - 900A sharp, characteristic band for the cyclopropane ring.

Source: Data compiled and adapted from Hamada, Y., et al. (1988). [6]

Question 2: Why do my N-H stretching bands look very broad instead of the expected two sharp peaks?

Answer: The sharpness of N-H stretching bands is highly dependent on hydrogen bonding.

  • In concentrated samples (e.g., neat liquid), intermolecular hydrogen bonding is extensive. This creates a continuum of vibrational energy states, causing the individual N-H stretch signals to broaden and merge, often shifting to lower wavenumbers (e.g., 3250-3350 cm⁻¹).

  • In dilute solutions with a non-polar solvent (e.g., CCl₄), intermolecular hydrogen bonding is minimized. In this state, you are more likely to observe the two distinct, sharp peaks for the symmetric and asymmetric N-H stretches of the "free" amine.

If you see a broad band, it is likely due to sample concentration. Try acquiring the spectrum on a dilute solution to resolve the two peaks.

Question 3: The fingerprint region (below 1500 cm⁻¹) of my spectrum is very complex. Can I get any useful information from it?

Answer: Yes, although it can be difficult to assign every peak. The complexity is partly due to the presence of both trans and gauche conformers of cyclopropylamine, each with its own set of vibrational modes. [7][5]However, the most useful diagnostic peak in this region is the ring deformation mode , often called the "ring breathing" mode, which typically appears as a sharp band between 850-900 cm⁻¹. The presence of this band is strong confirmatory evidence for the cyclopropane ring itself.

Experimental Protocols

Protocol 1: NMR Sample Preparation and D₂O Exchange

  • Sample Preparation: Dissolve 5-10 mg of the cyclopropylamine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the putative -NH₂ signal.

  • D₂O Addition: Add 1-2 drops (~20-40 µL) of D₂O to the NMR tube using a pipette.

  • Mixing: Cap the tube securely and shake vigorously for 30 seconds to facilitate proton-deuteron exchange. A brief sonication can also be effective.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum. Confirm the disappearance or significant reduction of the -NH₂ signal.

Protocol 2: Acquiring a Mass Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS/EI).

  • Instrumentation (EI): For analysis by GC-MS, inject the sample onto a suitable GC column to ensure separation from impurities. The standard electron energy for ionization is 70 eV.

  • Instrumentation (ESI): For direct infusion, introduce the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source. A mild acid (e.g., 0.1% formic acid) is often added to the mobile phase to promote protonation and formation of the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion ([M]⁺˙ for EI, [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern, looking for the characteristic base peak at m/z 30 and the M-1 fragment at m/z 56 for EI spectra.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
  • Hamada, Y., Tsuboi, M., Ikeda, I., Nakata, M., & Tasumi, M. (1988). Infrared spectrum of cyclopropylamine. Chemical Physics, 125(1), 45–54.
  • Lanzhou University, et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing.
  • ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
  • Kalasinsky, V. F., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing.
  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of cyclopropylamine.
  • PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion.
  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion.
  • ResearchGate. (2022). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Hamada, Y., et al. (1988). Infrared spectrum of cyclopropylamine. Sci-Hub.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.
  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for....
  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Elixir International Journal. (n.d.). Pdf.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Chemistry Steps. (2020). NMR Signal Splitting N+1 Rule Multiplicity Practice Problems.
  • PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine.
  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • YouTube. (2018). NMR spectroscopy: complex multiplicity.
  • PubMed. (n.d.). Distinguishing Between Cyclopropylfentanyl and Crotonylfentanyl by Methods Commonly Available in the Forensic Laboratory.
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • National Institutes of Health. (n.d.). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects.
  • MDPI. (n.d.). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin.
  • Elixir International Journal. (n.d.). Pdf.
  • ResearchGate. (2016). Is the "ring breathing mode of vibration" different from C-C stretching in benzene ring?.

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Oxane-Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxane-substituted cyclopropylamines. This guide is designed for researchers, scientists, and professionals in drug development. Cyclopropylamines are significant structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The inclusion of an oxane moiety introduces specific stereochemical and solubility properties, but also presents unique challenges in synthesis.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of oxane-substituted cyclopropylamines, particularly via cyclopropanation reactions like the Simmons-Smith reaction or metal-catalyzed carbene transfer.[2][3]

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired oxane-substituted cyclopropylamine. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inactive Catalyst or Reagent: The Simmons-Smith reagent (organozinc carbenoid), for instance, is sensitive to moisture and air.[4][5]

    • Solution: Ensure all reagents are fresh and handled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. For the Simmons-Smith reaction, activating the zinc (e.g., as a zinc-copper couple) is critical.[5] Consider using modified, more reactive reagents like those from the Furukawa (Et₂Zn/CH₂I₂) or Charette modifications.[2]

  • Suboptimal Temperature: Cyclopropanation reactions can be highly temperature-sensitive.

    • Solution: The optimal temperature can vary depending on the specific substrate and catalyst. While some reactions proceed well at room temperature, others may require cooling to 0°C or gentle heating.[6][7] A temperature screening is recommended. Start with conditions reported for similar substrates and then systematically vary the temperature.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields by affecting reagent solubility and stability.[8][9]

    • Solution: Ethereal solvents like diethyl ether or dichloromethane are commonly used for Simmons-Smith reactions.[5] If solubility of your oxane-substituted starting material is an issue, consider exploring other anhydrous, non-protic solvents.

  • Steric Hindrance: The bulky oxane group might sterically hinder the approach of the cyclopropanating agent to the double bond.

    • Solution: Employing a less sterically demanding cyclopropanating reagent could be beneficial. Additionally, if there's a directing group (like a hydroxyl group) near the alkene, its coordination with the zinc reagent can direct the cyclopropanation, potentially overcoming steric hindrance.[2][10]

Issue 2: Poor Diastereoselectivity

Question: I'm obtaining a mixture of diastereomers of my oxane-substituted cyclopropylamine. How can I improve the diastereoselectivity of the reaction?

Answer:

Achieving high diastereoselectivity is often a key challenge, especially when creating multiple stereocenters. The directing effect of heteroatoms within the substrate is a powerful tool to control stereochemistry.

Potential Causes & Solutions:

  • Lack of a Directing Group: The oxygen atom of the oxane ring can act as a Lewis base, coordinating with the Lewis acidic cyclopropanating reagent (e.g., the zinc in a Simmons-Smith reaction). This directs the delivery of the methylene group to one face of the alkene.

    • Solution: If your substrate lacks a suitably positioned hydroxyl or other coordinating group, consider redesigning the synthetic route to include one. The stereochemistry of the final product is often dictated by the cis delivery of the carbene with respect to this directing group.[2]

  • Flexible Substrate Conformation: If the oxane ring and the alkene are connected by a flexible chain, multiple conformations can exist in solution, leading to the formation of different diastereomers.

    • Solution: Running the reaction at lower temperatures can favor a single, lower-energy conformation, which may improve diastereoselectivity. The choice of solvent can also influence the conformational equilibrium.

  • Catalyst Choice: For metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts with diazo compounds), the ligand on the metal center plays a crucial role in determining stereoselectivity.[11][12]

    • Solution: Screen a variety of chiral ligands. For challenging substrates, engineered enzymes, such as myoglobin-based catalysts, have shown excellent diastereo- and enantioselectivity in cyclopropanation reactions.[13][14]

Issue 3: Formation of Side Products

Question: My crude reaction mixture shows several unexpected spots on TLC/peaks in GC-MS. What are common side reactions and how can they be minimized?

Answer:

Side product formation can complicate purification and reduce the yield of the desired product. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • Alkene Isomerization: Under certain conditions, particularly with transition metal catalysts, the starting alkene may isomerize before cyclopropanation.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Screen different catalysts and ligands, as some are more prone to inducing isomerization than others.

  • Ring-Opening of Cyclopropylamine: The strained cyclopropyl ring, especially when adjacent to an amine, can be susceptible to ring-opening under acidic or certain catalytic conditions.[15]

    • Solution: Ensure the work-up and purification steps are performed under neutral or basic conditions. Avoid strong acids. If purification by silica gel chromatography is problematic due to the acidity of the silica, consider using deactivated silica or an alternative purification method like distillation or crystallization.

  • Oligomerization/Polymerization: This can be an issue with highly reactive carbenes or carbenoids.

    • Solution: Add the carbene precursor (e.g., diiodomethane or a diazo compound) slowly to the reaction mixture to maintain a low concentration of the reactive species.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Simmons-Smith cyclopropanation of an oxane-substituted alkene?

A1: The Simmons-Smith reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is formed from diiodomethane and a zinc-copper couple.[2][5] The reaction is a concerted, cheletropic process where the methylene group is delivered to both carbons of the alkene simultaneously.[17] This preserves the stereochemistry of the double bond in the product.[2] The oxygen of the oxane can coordinate to the zinc, directing the cyclopropanation to the same face of the molecule.[4]

G cluster_0 Reagent Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion ZnCu Zn(Cu) ZnCu->Carbenoid Alkene Oxane-Substituted Alkene TS Transition State (Coordinated Complex) Carbenoid->TS Alkene->TS Product Oxane-Substituted Cyclopropylamine Precursor TS->Product Concerted [2+1] Cycloaddition

Caption: Simmons-Smith Reaction Workflow.

Q2: How do I choose the right catalyst for my cyclopropanation reaction?

A2: The choice of catalyst depends on the nature of your substrate and the desired outcome (e.g., diastereoselectivity, enantioselectivity).

Catalyst SystemTypical Use CaseAdvantagesConsiderations
Zn(Cu)/CH₂I₂ (Simmons-Smith)General cyclopropanation of unfunctionalized and functionalized alkenes.[2]Good for substrates with directing groups (e.g., hydroxyls).[10] Stereospecific.[2]Can be expensive; zinc activation is crucial.
Et₂Zn/CH₂I₂ (Furukawa Mod.)Similar to Simmons-Smith, often with enhanced reactivity.[2]More reactive than the traditional Zn(Cu) couple.Diethylzinc is pyrophoric and requires careful handling.
Rh(II) or Cu(I) Catalysts with diazo compoundsAsymmetric cyclopropanation.[11]High turnover numbers, tunable selectivity through ligand design.Diazo compounds can be explosive and require careful handling.[18]
Engineered Biocatalysts (e.g., Myoglobin-based)Highly selective asymmetric cyclopropanation.[13][19]Excellent diastereo- and enantioselectivity; can operate under mild, aqueous conditions.Substrate scope may be limited by the enzyme's active site.

Q3: My final oxane-substituted cyclopropylamine product is difficult to purify. What are some effective purification strategies?

A3: Primary cyclopropylamines can be challenging to purify due to their volatility and basicity, which can lead to issues with silica gel chromatography.[20]

  • Acid-Base Extraction: Convert the amine to its hydrochloride salt by washing the organic layer with dilute HCl. This will move the product to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[20]

  • Distillation: For thermally stable and sufficiently volatile compounds, distillation under reduced pressure can be a very effective purification method.

  • Crystallization: If the product or a salt derivative (e.g., hydrochloride or tartrate) is a solid, crystallization can provide highly pure material.

  • Chromatography on Deactivated Silica: If chromatography is necessary, use silica gel that has been treated with a base (e.g., triethylamine) to prevent streaking and potential decomposition of the amine on the acidic silica surface.

Q4: Are there any specific safety precautions I should take when synthesizing cyclopropylamines?

A4: Yes, several safety considerations are important.

  • Reagent Handling: Many reagents used in cyclopropanation are hazardous. Diiodomethane is toxic, and diethylzinc is pyrophoric.[2][5] Diazo compounds are potentially explosive.[18] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]

  • Reaction Quenching: Reactions involving organometallic reagents must be quenched carefully, typically by slow addition of a proton source (e.g., a saturated solution of ammonium chloride).

  • Product Handling: Cyclopropylamine itself is a flammable and toxic liquid.[22] Handle with care and store in a well-sealed container away from heat and ignition sources.[21]

G Start Problem Encountered (e.g., Low Yield) CheckReagents Verify Reagent Quality (Freshness, Anhydrous) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp., Solvent, Concentration) CheckReagents->CheckConditions Reagents OK ModifyReagent Consider Modified Reagent (e.g., Furukawa) CheckReagents->ModifyReagent Reagent Issue CheckSubstrate Analyze Substrate (Sterics, Directing Groups) CheckConditions->CheckSubstrate Conditions OK OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent Condition Issue OptimizeTemp Optimize Temperature CheckSubstrate->OptimizeTemp Substrate OK Redesign Redesign Substrate (Add Directing Group) CheckSubstrate->Redesign Steric/Directing Group Issue Success Problem Resolved OptimizeTemp->Success Improved OptimizeSolvent->Success Improved ModifyReagent->Success Improved Redesign->Success Improved

Caption: Troubleshooting Workflow for Low Yield.

References

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available from: [Link]

  • Wikipedia. Simmons–Smith reaction. Available from: [Link]

  • PubMed. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Available from: [Link]

  • Henry Rzepa's Blog. Cyclopropanation: the mechanism of the Simmons–Smith reaction. Available from: [Link]

  • PMC - NIH. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Available from: [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available from: [Link]

  • Sci-Hub. Reaction Pathways of the Simmons−Smith Reaction. Available from: [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • ResearchGate. Effects of Solvent and Temperature on Reaction Outcome | Download Table. Available from: [Link]

  • ResearchGate. Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)] a. Available from: [Link]

  • ResearchGate. Overview of the cyclopropanation optimization | Download Table. Available from: [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available from: [Link]

  • ResearchGate. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Available from: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Available from: [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • ACS Publications. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Available from: [Link]

  • University of Rochester. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Available from: [Link]

  • Reddit. Extraction of Cyclopropylamine : r/OrganicChemistry. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions a | Download Table. Available from: [Link]

  • European Patent Office. EP 0205403 B1 - Process for the manufacture of cyclopropylamine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • PubMed. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]

  • PubMed. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3-H Amination of Cyclopropanes. Available from: [Link]

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • Vici Health Sciences. Obstacles in Drug Development and How to Overcome Them. Available from: [Link]

  • PubMed. Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Available from: [Link]

  • ACS Publications. Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Available from: [Link]

  • ResearchGate. Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]

  • Thesis Template. Zinc Mediated Synthesis of Cyclopropylamines. Available from: [Link]

  • ResearchGate. Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes.. Available from: [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available from: [Link]

  • MDPI. Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. Available from: [Link]

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Technical Support Center: Purification of Polar Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity amine salts. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying these often-recalcitrant compounds.

Introduction: The Challenge of Polar Amine Hydrochloride Salts

Polar amine hydrochloride salts are ubiquitous in pharmaceutical and fine chemical synthesis. Their salt form enhances water solubility and stability, which is advantageous for many applications.[1][2] However, this high polarity, coupled with the ionic nature of the hydrochloride salt, presents significant purification challenges.[3] Standard chromatographic methods can be ineffective, and recrystallization efforts are often hampered by poor solubility in common organic solvents or the formation of oils and intractable gums.[4][5]

This guide will equip you with the knowledge to diagnose and solve common purification issues, ensuring you can achieve the desired purity for your critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my amine hydrochloride salt "oiling out" during recrystallization instead of forming crystals?

A1: "Oiling out" is a common and frustrating phenomenon that occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is particularly prevalent with polar amine hydrochloride salts for several reasons:

  • High Polarity and Hydrogen Bonding: The strong ionic and hydrogen bonding interactions between the amine salt and polar solvents can lead to the formation of a highly solvated, stable liquid phase that is energetically more favorable than a crystalline solid.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an amorphous oil. Even small amounts of residual solvents or byproducts can have a significant impact.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the salt, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a solvent that is too poor may cause rapid precipitation, leading to an amorphous solid or oil.

  • Water Content: The presence of even trace amounts of water, often introduced from aqueous HCl or atmospheric moisture, can significantly increase the solubility of the highly polar amine hydrochloride salt, hindering crystallization.[6]

Troubleshooting Steps:

  • Solvent Selection is Key: Experiment with a variety of solvent systems. A good starting point is a polar, protic solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., isopropanol, ethanol).[4] Often, a binary or even ternary solvent system is required. The addition of a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, acetone) to a solution of the salt in a more polar solvent can induce crystallization.[4][6]

  • Strictly Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. If aqueous HCl was used for salt formation, consider removing water by azeotropic distillation with a suitable solvent like toluene before attempting recrystallization.[6]

  • Slow Cooling and Seeding: Rapid cooling often favors oiling out. Allow the solution to cool slowly to room temperature and then gradually to lower temperatures (e.g., 4 °C, -20 °C). If a small amount of pure crystalline material is available, "seeding" the supersaturated solution can promote crystallization.

  • Trituration: If an oil forms, it can sometimes be induced to crystallize by trituration. This involves repeatedly scratching the flask's inner surface with a glass rod at the oil-solvent interface and/or adding a small amount of a poor solvent and stirring vigorously.

Q2: I'm struggling to remove inorganic salts (like NaCl) from my amine hydrochloride. What are the best methods?

A2: Inorganic salt contamination is a frequent issue, especially when aqueous HCl is used in the salt formation or workup.[7] The high polarity of both the desired amine hydrochloride and the inorganic salt impurity makes separation challenging.

Troubleshooting Strategies:

  • Solvent Washing/Recrystallization: The most straightforward approach is to find a solvent that solubilizes your amine hydrochloride but not the inorganic salt.

    • Isopropanol (IPA) or Ethanol: These are often good first choices. Many amine hydrochlorides are soluble in hot IPA or ethanol, while NaCl has very low solubility.[4]

    • Procedure: Dissolve the crude salt in a minimal amount of the hot alcohol, filter the hot solution to remove the insoluble inorganic salts, and then allow the filtrate to cool to crystallize your purified amine hydrochloride.[7]

  • Reverse Phase Chromatography: While often avoided for highly polar compounds, short-plug reverse-phase chromatography can be effective for removing inorganic salts. The amine hydrochloride will have some retention on the C18 stationary phase, while the inorganic salts will elute in the void volume with a highly aqueous mobile phase.

  • Conversion to Free Base and Back to Salt: This is a robust, albeit multi-step, method.

    • Step 1: Basification: Dissolve the crude salt in water and add a base (e.g., NaOH, K2CO3) to deprotonate the amine, forming the free base.[8]

    • Step 2: Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane). The inorganic salts will remain in the aqueous layer.[8][9]

    • Step 3: Salt Reformation: Wash and dry the organic extract. Then, add a solution of anhydrous HCl (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure amine hydrochloride salt.[10][11]

Q3: My amine hydrochloride is very water-soluble, making extraction difficult. How can I improve recovery?

A3: The high water solubility of polar amine hydrochlorides is a double-edged sword. While beneficial for some applications, it complicates purification by extraction.

Improving Extraction Efficiency:

  • "Salting Out": Increase the ionic strength of the aqueous phase by saturating it with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3).[8] This decreases the solubility of the organic compound in the aqueous layer, driving it into the organic phase.

  • Use of a More Polar Extraction Solvent: If you are using a relatively nonpolar solvent like diethyl ether, consider switching to a more polar one like ethyl acetate or even a mixture of dichloromethane and isopropanol.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, continuous liquid-liquid extraction can be highly effective. This technique continuously cycles fresh organic solvent through the aqueous layer, allowing for the efficient extraction of even highly water-soluble compounds over time.

  • Ion-Pair Extraction: In some instances, adding a lipophilic counter-ion to the aqueous phase can form an ion pair with the protonated amine that is more soluble in the organic phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Recrystallization Solvent Screening

When faced with a new polar amine hydrochloride salt, a systematic approach to finding a suitable recrystallization solvent is crucial.

Workflow for Solvent Screening:

Recrystallization_Screening cluster_solvents Solvent Classes to Test start Start: Crude Amine HCl Salt test_solubility Test Solubility of ~10 mg in 0.5 mL of various solvents at RT and with heating start->test_solubility soluble_rt Soluble at RT test_solubility->soluble_rt Too Soluble insoluble_hot Insoluble even when hot test_solubility->insoluble_hot Too Insoluble good_candidate Sparingly soluble at RT, soluble when hot test_solubility->good_candidate Ideal s1 Alcohols (MeOH, EtOH, IPA) s2 Ketones (Acetone, MEK) s3 Ethers (THF, Dioxane) s4 Esters (EtOAc) s5 Nitriles (Acetonitrile) use_as_antisolvent Consider as anti-solvent soluble_rt->use_as_antisolvent try_solvent_mixture Try solvent mixture (e.g., with a co-solvent) insoluble_hot->try_solvent_mixture proceed_recrystallization Proceed with single-solvent recrystallization good_candidate->proceed_recrystallization

Caption: A decision tree for systematic recrystallization solvent screening.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude amine hydrochloride salt into several small test tubes.

  • To each tube, add a different solvent from the list above, starting with 0.5 mL.

  • Observe the solubility at room temperature.

  • If the salt is not soluble at room temperature, gently heat the mixture in a water bath and observe if it dissolves.

  • Allow any tubes with dissolved salt to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Based on these observations, select the most promising single solvent or solvent/anti-solvent combination for a larger-scale recrystallization.

Guide 2: Chiral Resolution of Racemic Amine Hydrochlorides

For chiral amines, purification often involves separation of enantiomers. Diastereomeric salt formation is a classical and scalable method for this purpose.[12][13]

Workflow for Diastereomeric Salt Resolution:

Chiral_Resolution start Start: Racemic Amine Free Base add_resolving_agent Add 0.5 eq. of a chiral acid resolving agent (e.g., tartaric acid, mandelic acid) start->add_resolving_agent form_diastereomers Formation of two diastereomeric salts in solution add_resolving_agent->form_diastereomers selective_crystallization Selective crystallization of the less soluble diastereomer form_diastereomers->selective_crystallization filtration Filtration to separate solid diastereomer from the solution containing the more soluble diastereomer selective_crystallization->filtration solid_diastereomer Solid Diastereomer Salt filtration->solid_diastereomer Solid soluble_diastereomer Soluble Diastereomer Salt filtration->soluble_diastereomer Filtrate basify_solid Basify to regenerate free amine (Enantiomer 1) solid_diastereomer->basify_solid basify_filtrate Basify filtrate to regenerate free amine (Enantiomer 2) soluble_diastereomer->basify_filtrate enantiomer1 Pure Enantiomer 1 basify_solid->enantiomer1 enantiomer2 Enriched Enantiomer 2 basify_filtrate->enantiomer2

Sources

Technical Support Center: Minimizing Side-Product Formation in the Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. The cyclopropylamine moiety is a critical structural motif in modern medicinal chemistry, valued for its ability to confer unique conformational and metabolic properties to drug candidates.[1] However, its synthesis, particularly when appended to other cyclic systems, presents distinct challenges related to yield and purity. This document addresses common issues encountered during synthesis, focusing on the mechanistic origins of side-products and providing field-proven strategies to minimize their formation.

Core Synthesis Pathway Overview

A prevalent and efficient route to 1-(oxan-4-yl)cyclopropan-1-amine involves the titanium-mediated cyclopropanation of a nitrile, a variant of the Kulinkovich reaction known as the Bertus-Szymoniak reaction.[2] This method constructs the cyclopropylamine core in a single, convergent step from a readily available nitrile precursor. The subsequent step involves purification and formation of the stable hydrochloride salt.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Cyclopropanation cluster_2 Final Product Formation Tetrahydropyran-4-one Tetrahydropyran-4-one Cyanohydrin Cyanohydrin Tetrahydropyran-4-one->Cyanohydrin NaCN, H+ THP_Nitrile 1-(Oxan-4-yl)carbonitrile Cyanohydrin->THP_Nitrile SOCl2 or Dehydration Free_Base 1-(Oxan-4-yl)cyclopropan-1-amine (Crude Free Base) THP_Nitrile->Free_Base 1. EtMgBr, Ti(OiPr)4 2. Aqueous Workup (Kulinkovich-Szymoniak Reaction) Final_Product 1-(Oxan-4-yl)cyclopropan-1-amine HCl (Crystalline Solid) Free_Base->Final_Product 1. Purification 2. HCl in Ether/IPA

Caption: General synthetic workflow for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Part 1: The Kulinkovich-Szymoniak Cyclopropanation

This reaction is the cornerstone of the synthesis but is highly sensitive to reaction parameters. Proper control is essential for success.

Q1: My yield of the crude amine is low after the titanium-mediated cyclopropanation. What are the critical parameters to control?

A1: Low yield is the most common issue and typically points to problems with reagents, stoichiometry, or temperature control. The reaction involves the formation of a highly reactive titanacyclopropane intermediate from the interaction of a titanium(IV) alkoxide and a Grignard reagent.[3][4]

  • Reagent Quality:

    • Grignard Reagent: Use freshly prepared or recently titrated Grignard reagent (e.g., EtMgBr). Its activity decreases significantly upon storage.

    • Titanium(IV) Isopropoxide (Ti(OiPr)₄): This reagent is extremely sensitive to moisture. Use a freshly opened bottle or distill it under vacuum before use. Contamination with water will rapidly deactivate the catalyst.

    • Solvent: Anhydrous solvents (e.g., THF, diethyl ether) are mandatory. Ensure they are freshly distilled from a suitable drying agent like sodium/benzophenone.[5]

  • Stoichiometry: The ratio between the Grignard reagent and the titanium catalyst is crucial. Typically, 2 to 3 equivalents of the Grignard reagent are used per equivalent of the starting nitrile.[2] Insufficient Grignard reagent leads to incomplete conversion.

  • Temperature Control: The formation of the active titanacyclopropane species is often performed at room temperature, but the addition of the nitrile and the subsequent reaction may require gentle reflux or controlled heating. A sudden exotherm can lead to side reactions and decomposition. Monitor the internal temperature carefully.

  • Order of Addition: The standard procedure involves the slow addition of the Grignard reagent to a solution of the nitrile and Ti(OiPr)₄ in an anhydrous solvent. Reversing the order can lead to different reactive species and lower yields.

Q2: I'm observing significant gas evolution and my Grignard reagent is being consumed non-productively. How can I mitigate this?

A2: The gas you are observing is likely ethene, a common byproduct of the Kulinkovich reaction.[3] It arises from a side reaction of the titanacyclopropane intermediate.

  • Mechanistic Cause: The titanacyclopropane intermediate, which is the key cyclopropanating agent, can react with additional titanium(IV) isopropoxide. This non-productive pathway leads to the formation of two equivalents of titanium(III) isopropoxide and releases ethene.[3] This side reaction becomes more prominent when the ratio of Ti(OiPr)₄ to the Grignard reagent approaches 1:1.

  • Troubleshooting Strategy: The most effective way to suppress this side reaction is to control the stoichiometry. Using a slight excess of the Grignard reagent relative to the titanium catalyst ensures that the catalyst is maintained in its active, low-valent state for the productive cyclopropanation pathway.

ParameterRecommended ConditionRationale
Nitrile : Ti(OiPr)₄ Ratio 1 : 1.1 - 1.3Ensures catalytic turnover and complete conversion of the nitrile.
Ti(OiPr)₄ : EtMgBr Ratio 1 : 2.2 - 2.5Minimizes the non-productive reaction that forms ethene by keeping the titanium in the desired oxidation state.[3]
Addition Rate Slow, dropwise addition of EtMgBrHelps to control the exotherm and maintain a consistent concentration of the active catalytic species.

Q3: My work-up procedure is complicated by emulsions and titanium salt precipitation, leading to product loss. What is an efficient quenching and isolation method?

A3: The work-up of titanium-mediated reactions is notoriously challenging. The goal is to hydrolyze the titanium-amine complexes and magnesium salts into filterable or easily separable forms without degrading the product.

  • Recommended Work-up Protocol:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[6] This hydrolyzes the reactive organometallic species.

    • Add triethylamine or aqueous NaOH to basify the mixture (pH > 10). This helps to break up the titanium-amine complexes and precipitate titanium oxides as a granular solid.

    • Stir the resulting slurry vigorously for 30-60 minutes. You should observe the formation of a precipitate.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane.

    • Collect the filtrate, separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.[6]

Part 2: Purification and Hydrochloride Salt Formation

Q4: What are the common impurities in my crude product and how can I remove them?

A4: The crude product typically contains unreacted starting material, residual titanium species, and potentially small amounts of oligomeric byproducts.

  • Unreacted Starting Material: 1-(Oxan-4-yl)carbonitrile can often be found if the reaction did not go to completion.

  • Titanium Residues: Despite a careful work-up, trace amounts of soluble titanium species may remain, giving the product a slight color.

  • Solvent Adducts: High-boiling point solvents like THF can be difficult to remove completely.

Purification Strategy: For small-scale lab synthesis, flash column chromatography on silica gel is effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate containing 1-2% triethylamine. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel. For larger scales, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an excellent method to purify the volatile free base.

Q5: My final hydrochloride salt is an oil or a discolored, sticky solid. How do I obtain a clean, crystalline product?

A5: Proper salt formation technique is critical for obtaining a stable, crystalline solid suitable for further use. The issue often lies with solvent choice, moisture, or the rate of crystallization.

  • Best Practices for Salt Formation:

    • Ensure a Dry, Pure Free Base: Start with the purified free base and ensure it is free of water and residual solvents. Dissolve it in a minimal amount of a suitable anhydrous solvent.

    • Solvent Selection: Anhydrous diethyl ether (Et₂O) is a common and effective choice.[5][7] Isopropanol (IPA) or a mixture of Et₂O and IPA can also be used. Solvents like dichloromethane should be avoided as they can be difficult to remove from the final salt.

    • HCl Addition: Use a commercially available solution of HCl in your chosen solvent (e.g., 2.0 M HCl in Et₂O). Add the HCl solution dropwise to the stirred solution of the amine at 0 °C. Adding the amine to the acid solution can also be effective and sometimes yields better crystals.[5]

    • Control Precipitation: The hydrochloride salt should precipitate as a white solid. If it oils out, the concentration may be too high, or the cooling may be too rapid. Try using a more dilute solution.

    • Isolation and Drying: Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.[5] Collect the solid by filtration, wash it with cold, anhydrous diethyl ether, and dry it thoroughly under high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) to remove any residual solvent and HCl.[5]

Troubleshooting_Salt_Formation Start Start with Purified, Anhydrous Free Base Dissolve Dissolve in Anhydrous Solvent (e.g., Et2O, IPA) Start->Dissolve Cool Cool Solution to 0 °C Dissolve->Cool Add_HCl Add HCl Solution (in same solvent) Dropwise with Stirring Cool->Add_HCl Precipitate Precipitate Forms Add_HCl->Precipitate Oiled_Out Product Oils Out Precipitate->Oiled_Out Oily Liquid Stir_Cold Stir Slurry at 0 °C for 1-2 hours Precipitate->Stir_Cold White Solid Dilute Dilute Solution and/or Scratch Flask Oiled_Out->Dilute Dilute->Precipitate Filter Filter Solid Stir_Cold->Filter Wash Wash with Cold Anhydrous Ether Filter->Wash Dry Dry Under High Vacuum over P4O10 Wash->Dry End Crystalline HCl Salt Dry->End

Caption: Decision workflow for obtaining a crystalline hydrochloride salt.

Part 3: Alternative Routes & Their Pitfalls

Q6: I am considering a route via Curtius rearrangement from 1-(oxan-4-yl)cyclopropane-1-carboxylic acid. What specific side-products should I be aware of?

A6: The Curtius rearrangement is a classic method for converting a carboxylic acid to a primary amine. While effective, it is highly susceptible to moisture, which leads to the formation of a highly insoluble and difficult-to-remove symmetrical urea byproduct.

  • Mechanistic Cause: The key intermediate in the Curtius rearrangement is an isocyanate (R-N=C=O), formed by the thermal rearrangement of an acyl azide. In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and decarboxylates to form the desired primary amine. However, the highly nucleophilic primary amine can also attack another molecule of the isocyanate intermediate. This reaction is often faster than the hydrolysis and leads to the formation of a 1,3-disubstituted urea.

Urea_Formation cluster_desired Desired Pathway (Anhydrous) cluster_side_reaction Side Reaction (Trace H2O) Isocyanate R-N=C=O (Isocyanate Intermediate) Amine Amine Isocyanate->Amine + t-BuOH (Weinstock Protocol) -> Boc-Amine -> Deprotection Isocyanate_H2O R-N=C=O Amine_H2O R-NH2 (Primary Amine) Isocyanate_H2O->Amine_H2O + H2O - CO2 Urea R-NH-C(=O)-NH-R (Symmetrical Urea Byproduct) Amine_H2O->Urea + R-N=C=O

Caption: Mechanism of symmetrical urea formation during the Curtius rearrangement.

  • Prevention Strategy: The key is to maintain strictly anhydrous conditions throughout the process, especially after the formation of the acyl azide and during the thermal rearrangement to the isocyanate.[5] The Weinstock protocol, which involves trapping the isocyanate in situ with tert-butanol to form a stable Boc-protected amine, is highly recommended.[5] This prevents the formation of the free amine in the presence of unreacted isocyanate, thereby completely avoiding urea formation. The Boc-protected amine can then be easily purified and deprotected in a separate step under acidic conditions to yield the final product.[5]

Appendices

Appendix A: Detailed Experimental Protocol - Optimized Kulinkovich-Szymoniak Synthesis

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 1-(oxan-4-yl)carbonitrile (1.0 eq) and anhydrous diethyl ether (approx. 0.2 M concentration).

  • Add titanium(IV) isopropoxide (1.2 eq) via syringe.

  • To this stirred solution, add ethylmagnesium bromide (2.4 eq, 3.0 M in Et₂O) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (approx. 2 mL per gram of nitrile).

  • Add 2 M aqueous NaOH until the mixture is strongly basic (pH > 11).

  • Stir the resulting slurry vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3x volume of the initial solvent).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(oxan-4-yl)cyclopropan-1-amine as an oil.

Appendix B: Detailed Experimental Protocol - Purification and HCl Salt Formation
  • Purify the crude amine from Appendix A by flash chromatography (Silica gel, 0-10% Ethyl Acetate in Hexanes with 1% Triethylamine) or Kugelrohr distillation.

  • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Continue stirring the slurry at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, washing the filter cake with two portions of cold, anhydrous diethyl ether.

  • Dry the white solid under high vacuum for 12-24 hours to yield 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Kulinkovich reaction. Wikipedia. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

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enhancing the biological efficacy of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during the experimental use of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and drug development efforts.

Section 1: Compound Handling, Solubility, and Stability

This section addresses the most critical first step: preparing your compound for an experiment. Improper handling and solubilization are frequent sources of experimental variability and failure.

Q1: I'm having trouble dissolving 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. What is the recommended solvent and procedure for preparing a stock solution?

A1: The hydrochloride salt form of this amine-containing compound significantly enhances its aqueous solubility compared to the free base.[1][2] However, challenges can still arise.

  • Primary Recommendation: For initial stock solutions (typically 10-50 mM), we recommend starting with sterile deionized water or DMSO. Organic amine salts are generally crystalline substances that are readily soluble in water.[1]

  • Causality: The protonated amine group in the hydrochloride salt makes the molecule polar and amenable to dissolution in polar solvents. In contrast, the free base form is less polar and would require an organic solvent. Converting amines to their salt form is a standard method to improve stability, as the nitrogen's lone pair of electrons is engaged, preventing oxidation.[3]

Troubleshooting Solubility Issues:

  • Gentle Warming: Warm the solution to 37°C in a water bath.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up particulates and aid dissolution.

  • pH Adjustment: If using an aqueous buffer, ensure the pH is slightly acidic (pH 4.0-6.0). In neutral or basic conditions, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.[4]

Below is a general workflow for preparing a stock solution.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO, H₂O) weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex check 4. Check for Complete Dissolution vortex->check dissolved Dissolved check->dissolved Yes not_dissolved Not Dissolved check->not_dissolved No sonicate 5a. Sonicate/ Warm (37°C) sonicate->check store 6. Aliquot & Store (-20°C or -80°C) dissolved->store not_dissolved->sonicate

Caption: Workflow for preparing a stable stock solution.

Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common and critical issue known as "carry-over precipitation." It occurs due to the interplay between pH and solvent properties.

  • Causality:

    • pH Shift: Your DMSO stock contains the compound in its hydrochloride salt form. Cell culture media is buffered to a physiological pH of ~7.4. When you introduce the acidic salt into the slightly basic medium, the amine can be deprotonated, converting it to the less water-soluble free base, which then precipitates.[4]

    • Solvent Polarity: High concentrations of DMSO keep the compound solubilized. Upon significant dilution into an aqueous environment, the local solvent environment becomes much more polar, which can force less soluble compounds out of solution.

  • Preventative Measures:

    • Serial Dilution: Perform a serial dilution in your chosen solvent (e.g., DMSO) to get closer to the final concentration before the final dilution step into the aqueous medium.

    • Pre-dilution in Acidic Buffer: Make an intermediate dilution from your DMSO stock into a slightly acidic buffer (e.g., pH 5.0 citrate buffer) before the final dilution into the culture medium. This helps maintain the protonated, soluble state of the amine.

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells (typically <0.5%).

    • Formulation Aids: For in vivo studies or particularly challenging compounds, consider formulation with solubilizing agents like cyclodextrins.

Section 2: Troubleshooting In Vitro Assay Performance

Low or inconsistent biological activity can often be traced back to experimental conditions rather than the intrinsic properties of the compound.

Q3: I am not observing the expected biological activity in my cell-based assay. What are the common reasons for low potency?

A3: Apparent low potency can stem from several factors beyond simple compound inactivity. The key is to systematically investigate potential points of failure, from basic solubility to complex cellular interactions. The cyclopropylamine moiety is a recognized pharmacophore in many active agents, suggesting that the issue often lies in the experimental setup.[5][6][7]

Here is a decision tree to guide your troubleshooting process.

G start Low In Vitro Potency Observed solubility 1. Confirm Solubility in Assay Medium start->solubility permeability 2. Assess Cell Permeability solubility->permeability Soluble adjust_sol Action: Re-evaluate solubilization method (See Section 1, Q2) solubility->adjust_sol Precipitation Observed stability 3. Check Compound Stability in Assay Conditions permeability->stability Permeable adjust_perm Action: Use permeabilizing agent (e.g., saponin) for mechanistic studies or consider prodrug strategies permeability->adjust_perm Impermeable target 4. Verify Target Engagement stability->target Stable adjust_stab Action: Reduce incubation time; check for metabolic enzymes in serum stability->adjust_stab Degradation Observed conclusion Compound may have low intrinsic activity against this target/cell line target->conclusion No Engagement success Action: Investigate downstream signaling; potency is confirmed target->success Target Engaged

Caption: Troubleshooting workflow for low in vitro potency.

Q4: How can I determine if poor cell membrane permeability is the cause of low activity?

A4: Assessing membrane permeability is crucial for any compound intended to act on an intracellular target.[8] Small molecules primarily cross membranes via passive diffusion, which is governed by properties like lipophilicity and size.[9]

  • Recommended Assay: PAMPA (Parallel Artificial Membrane Permeability Assay) This is a high-throughput, cell-free method to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-coated artificial membrane, to an acceptor compartment. It is a cost-effective first step before moving to more complex cell-based assays like Caco-2.[8]

  • Interpreting Results:

    • High Pe (effective permeability): If permeability is high in PAMPA but activity is low in cells, the issue is likely not passive diffusion. Consider active efflux by transporters (like P-glycoprotein) or compound instability.

    • Low Pe: If permeability is low, this is a strong indicator that the compound is not reaching its intracellular target.

  • Strategies to Enhance Permeability:

    • Prodrug Approach: Masking the polar amine and oxane groups with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) is a classic strategy to enhance membrane permeability.[9]

    • Formulation with Permeation Enhancers: For in vitro mechanistic studies, transiently permeabilizing the cell membrane can confirm if the compound is active once inside the cell. Note: This is not a therapeutic strategy.

Section 3: Advanced Topics: Metabolism and Target Engagement

Q5: The cyclopropylamine group is known to sometimes cause metabolic instability or form reactive metabolites. How can I investigate this?

A5: The strained cyclopropyl ring, especially when attached to an amine, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[10] This can lead to ring-opening and the formation of reactive intermediates, which has been associated with toxicity in some drugs.[10][11]

  • Experimental Approach: In Vitro Metabolic Stability Assay

    • System: Incubate 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride with human liver microsomes (HLM) or hepatocytes. These systems contain a rich complement of metabolic enzymes, including CYPs.

    • Procedure:

      • Incubate the compound at a set concentration (e.g., 1 µM) with the microsomal or hepatocyte suspension in the presence of NADPH (an essential cofactor for CYP enzymes).

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a solvent like acetonitrile.

      • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Data Analysis: Calculate the compound's half-life (t½) and intrinsic clearance (Clint). A short half-life (<30 min) suggests high metabolic liability.

  • Follow-up Studies: If instability is confirmed, "metabolite identification" studies can be performed using high-resolution mass spectrometry to determine the structure of the metabolites. This can confirm if the cyclopropylamine moiety is the site of metabolism.

Q6: What is the mechanistic basis for the biological activity of cyclopropylamines, and how does this influence experimental design?

A6: Cyclopropylamines are often mechanism-based inhibitors of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[7]

  • Mechanism of Action: The strained cyclopropane ring facilitates a single-electron transfer (SET) to the FAD cofactor. This generates a radical intermediate that leads to the opening of the cyclopropane ring and subsequent formation of a covalent, irreversible bond with the enzyme or its cofactor.

G cluster_mech Conceptual Mechanism of FAD-Dependent Enzyme Inhibition Compound Cyclopropylamine Compound Complex Initial Non-covalent Binding Complex Compound->Complex Enzyme Enzyme-FAD (Active) Enzyme->Complex SET Single Electron Transfer (SET) Complex->SET Adduct Covalent Adduct (Enzyme Inactivated) SET->Adduct

Caption: Inhibition of FAD-dependent enzymes by cyclopropylamines.

  • Experimental Implications:

    • Time-Dependency: Because the inhibition is mechanism-based and requires enzymatic turnover, you may observe time-dependent inhibition. Pre-incubating the enzyme with your compound before adding the substrate can reveal a more potent IC₅₀.

    • Irreversibility: To test for irreversibility, use a dialysis or rapid dilution experiment. If the enzyme's activity does not recover after removal of the free inhibitor, the inhibition is likely irreversible.

    • Assay Choice: Use assays that measure enzyme activity over time (kinetic reads) rather than single endpoint reads to capture the dynamics of the inhibition.

Section 4: Appendices
Protocol 1: Standardized Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a test compound.

  • Prepare Donor Plate:

    • Dissolve 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in a phosphate buffer saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

    • Add 150 µL of this solution to each well of a 96-well microplate (Donor Plate).

  • Prepare Acceptor Plate:

    • Add 100 µL of a 5% DMSO/PBS solution to each well of a 96-well filter plate (Acceptor Plate, e.g., Millipore MultiScreen-IP). The filter is typically a PVDF membrane.

    • Carefully add 5 µL of a lipid solution (e.g., 20 mg/mL phosphatidylcholine in dodecane) to the filter of each well.

  • Assemble and Incubate:

    • Carefully place the Acceptor Plate on top of the Donor Plate, ensuring the bottom of the filter makes contact with the donor solution.

    • Incubate the assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the effective permeability (Pe) using established equations that account for incubation time, membrane area, and volume of the wells.

Data Summary Table: Physicochemical Properties
PropertyValue / ObservationSource / Rationale
Form Hydrochloride SaltEnhances stability and aqueous solubility.[1][3]
Appearance White to off-white solidTypical for amine hydrochloride salts.
Recommended Stock Solvent Water, DMSOHigh polarity solvents are suitable for the salt form.
Aqueous Solubility pH-dependentHigher solubility at acidic pH (<6.0); risk of precipitation at neutral/basic pH (>7.0).[4]
Potential Liabilities CYP-mediated metabolismThe cyclopropylamine moiety can be a site for metabolic transformation.[10]
References
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
  • Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH.
  • Optimisation of Passive Permeability for Oral Absorption. Royal Society of Chemistry.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. PMC - NIH.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
  • Amine salts. Oxford Reference.
  • Solubility of organic amine salts. Sciencemadness.org.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

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Technical Support Center: Refining In Vitro Assay Conditions for Consistent Results with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reproducible in vitro assays for novel chemical entities. Working with new compounds often introduces variability that can obscure true biological effects. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the underlying principles that govern assay performance, enabling you to build self-validating systems for reliable data generation.

Section 1: Foundational Challenges with Novel Compounds

This section addresses the initial hurdles frequently encountered when introducing a new chemical entity into an in vitro system.

Q1: We are observing significant batch-to-batch variability with our newly synthesized compound. What is the likely cause and how can we troubleshoot it?

A1: Batch-to-batch inconsistency is a frequent and critical challenge when working with novel compounds. The root of this variability often lies in the synthesis and purification process itself.[1] Minor deviations in reaction conditions can result in different impurity profiles, and the presence of residual solvents or starting materials can significantly interfere with biological assays.

To address this, a rigorous analytical characterization of each new batch is paramount.

Troubleshooting Steps:

  • Comprehensive Analytical Characterization: Before biological testing, each new batch of a compound should be subjected to a suite of analytical techniques to confirm its identity, purity, and integrity.[1]

    • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound of interest.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

  • Standardize Purification Protocols: Implement and strictly adhere to a consistent and robust purification protocol for every synthesis to minimize variations in impurity profiles.[1]

  • Impurity Identification and Quantification: When possible, identify and quantify major impurities. This can help determine if a specific impurity is responsible for the observed biological variability.

Q2: The potency of our compound (e.g., IC50) fluctuates significantly between experiments. What are the key factors to investigate?

A2: Fluctuations in compound potency are often a result of the compound's physicochemical properties interacting with the assay components and conditions. The primary culprits are typically poor aqueous solubility and instability in the assay medium.

Compound Solubility

The solubility of a compound is dependent on its chemical structure and the solution conditions, including pH, co-solvents, ionic strength, time, and temperature.[2][3] Many drug discovery experiments are performed under "kinetic" solubility conditions, where a compound is first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted into an aqueous buffer.[2][3] If the compound's concentration in the final assay medium exceeds its solubility limit, it can precipitate out of solution. This leads to an inaccurate estimation of the actual concentration of the compound that is available to interact with the biological target, resulting in inconsistent potency measurements.[4][5]

Troubleshooting Steps for Solubility Issues:

  • Determine Aqueous Solubility: Conduct kinetic solubility assays early in the drug discovery process.[2][3][6] A common goal for the solubility of drug discovery compounds is >60 µg/mL.[2][3]

  • Visual Inspection: During the assay, visually inspect the wells for any signs of precipitation, especially at higher compound concentrations.

  • Nephelometry: Use nephelometric assays to detect undissolved particles via light scattering.[2][3]

  • Modify Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is kept to a minimum, as high concentrations can be toxic to cells and can also affect compound solubility.[7]

Compound Stability

The stability of a novel compound in the assay medium over the course of the experiment is another critical factor. Degradation of the compound can lead to a decrease in its effective concentration, resulting in a loss of potency.

Troubleshooting Steps for Stability Issues:

  • Time-Course Experiments: Assess the stability of the compound in the assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under standard assay conditions (e.g., 37°C, 5% CO₂).

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining in the assay medium over time.

  • Protect from Light and Temperature Fluctuations: Some compounds are photosensitive or degrade at certain temperatures. Ensure proper storage and handling of the compound and the assay plates.[7]

Workflow for Investigating Compound-Related Variability

start Inconsistent Potency Observed solubility Assess Compound Solubility start->solubility precipitation Precipitation Observed? solubility->precipitation Kinetic Solubility Assay lower_conc Lower Compound Concentration or Modify Formulation precipitation->lower_conc Yes stability Assess Compound Stability precipitation->stability No retest Re-test Potency lower_conc->retest degradation Degradation Observed? stability->degradation LC-MS Stability Assay modify_conditions Modify Assay Conditions (e.g., shorter incubation) degradation->modify_conditions Yes degradation->retest No modify_conditions->retest consistent Consistent Results Achieved retest->consistent

Caption: Troubleshooting workflow for inconsistent compound potency.

Section 2: Optimizing Cell-Based Assay Conditions

This section focuses on the nuances of maintaining a healthy and consistent cellular environment, which is crucial for obtaining reliable data.

Q3: We are observing an "edge effect" in our 96-well plate assays, with cells in the outer wells behaving differently than those in the inner wells. How can we mitigate this?

A3: The "edge effect" is a common phenomenon in microplate-based assays where the wells on the perimeter of the plate exhibit different results compared to the central wells.[8][9] The primary cause of the edge effect is the increased rate of evaporation of the culture medium from the circumferential wells.[8][10][11] This evaporation leads to changes in the concentration of salts and other reagents in the medium, which can alter cell viability and assay results.[8][10]

Strategies to Reduce or Eliminate the Edge Effect:

  • Leave Outer Wells Empty: A common practice is to leave the outermost wells of the microplate empty.[9][11] While this reduces the edge effect, it also decreases the number of usable wells.[11]

  • Fill Outer Wells with Sterile Liquid: A more effective approach is to fill the outer wells with a sterile liquid such as sterile water, phosphate-buffered saline (PBS), or additional culture medium to create a humidity buffer and reduce evaporation from the experimental wells.[11]

  • Use Low Evaporation Lids: Utilize lids with condensation rings, which are designed to minimize fluid loss.[8]

  • Use Sealing Tapes: For biochemical assays, a clear or foil sealing tape can be used. For cell-based assays, a breathable sterile tape allows for necessary gas exchange while reducing evaporation.[8][9]

  • Maintain a Humidified Incubation Environment: Ensure the incubator has a humidity level of at least 95% and limit the frequency of opening the incubator door.[10]

  • Equilibrate Plates: Allow the plates to equilibrate to the incubation temperature before seeding cells to minimize thermal gradients.[11]

Q4: Our cell-based assay results are not reproducible. What are the key aspects of cell handling and culture that we should scrutinize?

A4: The reproducibility of cell-based assays is highly dependent on the health and consistency of the cells being used.[12]

Key Areas for Scrutiny:

ParameterRationale for ImportanceBest Practices
Cell Health and Viability Unhealthy or non-viable cells will not respond consistently to experimental treatments.[13]- Regularly check for signs of contamination. - Ensure cells are at the appropriate confluence before starting an assay.[13] - Perform a viability count before seeding cells.[14]
Passage Number The characteristics of cell lines can change over time with continuous passaging.[15]- Use cells within a defined, low passage number range. - Thaw a new vial of cells from a master cell bank after a certain number of passages.
Cell Seeding Density The number of cells seeded per well can significantly impact the assay window and the response to a compound.[14]- Optimize the cell seeding density for each cell line and assay to ensure a measurable signal without overcrowding.[14]
Culture Media and Supplements Variations in media composition can lead to changes in cellular behavior.[14]- Use fresh, pre-warmed media for all experiments. - Purchase media and supplements from a consistent source and keep a record of lot numbers.[14]
Pipetting Technique Inaccurate pipetting is a major source of experimental error.[14]- Ensure pipettes are properly calibrated. - Gently but thoroughly mix cell suspensions to ensure an even distribution before pipetting.[14]
Workflow for Optimizing Cell Seeding Density

start Determine Optimal Cell Seeding Density seed_cells Seed a range of cell densities in a 96-well plate start->seed_cells incubate Incubate for the duration of the assay seed_cells->incubate add_reagent Add viability reagent (e.g., resazurin) incubate->add_reagent measure_signal Measure signal (e.g., fluorescence) add_reagent->measure_signal plot_data Plot signal vs. cell number measure_signal->plot_data select_density Select a density in the linear range of the assay plot_data->select_density

Caption: A workflow for optimizing cell seeding density.

Section 3: Reagent and Assay Protocol Validation

This section provides guidance on ensuring the quality and stability of your reagents and the robustness of your assay protocol.

Q5: We suspect our assay reagents may be unstable or of poor quality. How should we validate our reagents?

A5: The quality and stability of reagents are critical for obtaining reliable and reproducible assay results.[16] A systematic approach to reagent validation is essential.

Steps for Reagent Validation:

  • Supplier Selection and Documentation: Source reagents from a reliable supplier and review the documentation that assures the quality of the product.[16]

  • Performance Testing: Compare the performance of a new lot of a reagent against the existing, qualified lot. This can include testing for sensitivity, specificity, precision, and accuracy.[16]

  • Stability Testing: Determine the shelf life of the reagent under your specific storage conditions. This may involve accelerated aging tests or real-time stability studies.[16]

  • Interference Testing: Evaluate how the reagent behaves in the presence of substances that may interfere with the assay, such as components of the serum or plasma if applicable.[16][17][18][19][20][21]

  • Documentation: Maintain a detailed record of all reagent validation studies.

Q6: How can we ensure our overall assay protocol is robust and reproducible?

A6: A robust assay is one that is not significantly affected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22]

Key Principles for a Robust Assay Protocol:

  • Simplicity: Keep the number of steps in the assay to a minimum, as each additional step is a potential source of variation.[15]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the experiment.[23][24]

  • Assay Window Optimization: The "assay window" is the difference between the positive and negative controls. A larger assay window generally indicates a more robust assay. Optimize parameters such as incubation time and reagent concentration to maximize the assay window.[23][24]

  • Statistical Validation: Use statistical methods to assess the performance of your assay.[25][26][27][28][29] Key parameters include:

    • Z'-factor: A measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

    • Coefficient of Variation (%CV): A measure of the variability of the data. A lower %CV indicates a more precise assay.

Assay Development and Validation Cycle

assay_dev Assay Development assay_opt Assay Optimization assay_dev->assay_opt Feasibility assay_val Assay Validation assay_opt->assay_val Robustness screening High-Throughput Screening assay_val->screening Reproducibility screening->assay_dev New Targets

Caption: The iterative cycle of assay development and validation.

References

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. Retrieved from [Link]

  • Statistical methods and software for validation studies on new in vitro toxicity assays. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • The edge effect in microplate assays. (2023, December 16). Wako Automation. Retrieved from [Link]

  • Statistical methods and software for validation studies on new in vitro toxicity assays. (2014). SAGE Journals. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? (2019, August 12). paasp network. Retrieved from [Link]

  • Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. (2016, July 22). SpringerLink. Retrieved from [Link]

  • How to Conquer Edge Effect in TC Plates. (2025, February 12). GMP Plastics. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Society of Toxicology. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Scirp.org. Retrieved from [Link]

  • In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. (n.d.). WWARN Data Management and Statistical Analysis Plan (DMSAP). Retrieved from [Link]

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  • In Vitro Solubility Assays in Drug Discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). ResearchGate. Retrieved from [Link]

  • IVD Reagent/Kit Verification Service. (n.d.). Rare Disease Diagnostics. Retrieved from [Link]

  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (n.d.). MDPI. Retrieved from [Link]

  • Chapter: 6 Model and Assay Validation and Acceptance. (n.d.). National Academies Press. Retrieved from [Link]

  • Negative interference of icteric serum on a bichromatic biuret total protein assay. (n.d.). SciSpace. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). ResearchGate. Retrieved from [Link]

  • What can cause falsely increased serum total protein results when using the biuret reaction? (2025, August 21). AACC. Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). ResearchGate. Retrieved from [Link]

  • Expert view: Challenges in drug discovery screening. (2018, December 6). Drug Target Review. Retrieved from [Link]

  • Interferences. (n.d.). eClinpath. Retrieved from [Link]

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  • Interference caused by the contents of serum separator tubes in the Vitros CRP assay. (n.d.). PubMed. Retrieved from [Link]

  • Clinical Validation Report on IVD Reagents. (2020, August 21). ANTISEL. Retrieved from [Link]

  • Interferences in Protein Electrophoresis. (2020, August 3). YouTube. Retrieved from [Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025, August 22). ACS Publications. Retrieved from [Link]

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  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Scale-Up Strategies for 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this key spirocyclic building block. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but the underlying chemical principles to empower your process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 1-(oxan-4-yl)cyclopropan-1-amine?

The most direct and widely adopted route for the synthesis of primary 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction .[1][2] This method involves the titanium-mediated cyclopropanation of a nitrile, in this case, oxane-4-carbonitrile, using a Grignard reagent. It is generally favored for its operational simplicity and use of readily available starting materials.

The overall transformation can be summarized as follows:

Synthesis_Route start Oxane-4-carbonitrile reagents1 + EtMgBr + Ti(OiPr)₄ intermediate Azatitanacyclopentene Intermediate reagents2 + Lewis Acid (e.g., BF₃·OEt₂) + Aqueous Workup product_freebase 1-(Oxan-4-yl)cyclopropan-1-amine (Free Base) reagents3 + HCl (in solvent) final_product 1-(Oxan-4-yl)cyclopropan-1-amine HCl (Final Product) reagents1->intermediate Kulinkovich-Szymoniak Reaction reagents2->product_freebase Hydrolysis reagents3->final_product Salt Formation & Crystallization

Caption: General synthetic workflow for the target compound.

An alternative, though often longer, route involves the Curtius rearrangement of a corresponding cyclopropanecarboxylic acid derivative.[3][4] However, this pathway introduces hazardous reagents like sodium azide and can be less atom-economical, making the Kulinkovich-Szymoniak approach preferable for large-scale campaigns.[5][6]

Troubleshooting Guide: The Kulinkovich-Szymoniak Reaction

This reaction is the cornerstone of the synthesis and is highly sensitive to stoichiometry and reaction conditions. Most issues during scale-up originate here.

Q2: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a common problem during the initial scale-up of this reaction. The cause is often multifactorial, stemming from reagent quality, stoichiometry, or thermal control.

Causality Analysis: The reaction proceeds via a titanacyclopropane intermediate formed from Ti(OiPr)₄ and two equivalents of the Grignard reagent.[7] This intermediate then reacts with the nitrile. Any deviation from the optimal stoichiometry or the introduction of protic sources can disrupt this catalytic cycle.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Grignard Reagent Titration: Never assume the stated concentration of commercial Grignard reagents. Titrate every new bottle/batch immediately before use. An excess of EtMgBr can lead to the formation of tertiary carbinamine byproducts, while an insufficient amount will result in an incomplete reaction.[1]

    • Titanium(IV) Isopropoxide Purity: Use of high-purity Ti(OiPr)₄ is critical. Older or lower-purity batches may contain moisture or titanium dioxide, which will inhibit the reaction. Sub-stoichiometric amounts of the titanium reagent drastically reduce the yield of the desired amine in favor of byproducts.[1]

    • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[8] Use anhydrous solvents.

  • Thermal Control:

    • The formation of the titanacyclopropane intermediate is exothermic. On a large scale, poor heat dissipation can lead to localized temperature spikes, causing reagent decomposition and side reactions.

    • Solution: Employ a reactor with efficient cooling and agitation. Use a controlled, slow addition of the Grignard reagent to the solution of nitrile and titanium alkoxide at a low temperature (typically 0-5 °C).

Table 1: Reagent Stoichiometry and Potential Outcomes

ReagentRecommended Ratio (to Nitrile)Consequence of ExcessConsequence of Deficiency
EtMgBr 2.0 - 2.2 equivalentsFormation of tertiary carbinamine byproductIncomplete conversion of starting material
Ti(OiPr)₄ 1.0 - 1.2 equivalentsCan increase cost; minor impact on yieldDrastic yield reduction; formation of ketones/amides
BF₃·OEt₂ (Lewis Acid) 1.1 - 1.3 equivalentsPotential for side reactions during workupInefficient conversion of azatitanacycle to amine[1]
Q3: I am observing significant amounts of a ketone byproduct and a tertiary carbinamine. How can these be minimized?

The formation of these impurities points to specific mechanistic deviations that can be corrected through process control.

Troubleshooting_Flowchart start Low Yield or Impurity Formation check_grignard Was Grignard reagent titrated before use? start->check_grignard check_ti Is Ti(OiPr)₄ purity confirmed and anhydrous? check_grignard->check_ti Yes action_grignard Re-titrate Grignard. Adjust stoichiometry to ~2.1 eq. check_grignard->action_grignard No check_lewis_acid Is Lewis Acid addition and workup optimal? check_ti->check_lewis_acid Yes action_ti Use new, high-purity Ti(OiPr)₄. Ensure inert atmosphere. check_ti->action_ti No check_temp Was temperature controlled during addition? check_lewis_acid->check_temp Yes action_lewis_acid Screen Lewis Acids (e.g., BF₃, TiCl₄). Ensure efficient quench. check_lewis_acid->action_lewis_acid No action_temp Improve cooling efficiency. Slow down Grignard addition rate. check_temp->action_temp No end Optimized Process check_temp->end Yes action_grignard->check_ti action_ti->check_lewis_acid action_lewis_acid->check_temp action_temp->end

Caption: Troubleshooting flowchart for the Kulinkovich-Szymoniak reaction.

  • Ketone Formation: The intermediate azatitanacycle can hydrolyze to a ketone if the subsequent Lewis acid-mediated ring contraction to the amine is inefficient. This suggests an issue with the second step of the one-pot procedure.

    • Solution: Ensure the Lewis acid (commonly BF₃·OEt₂) is added at a low temperature before the aqueous quench. The quality and stoichiometry of the Lewis acid are critical for efficiently converting the intermediate to the desired cyclopropylamine.[1]

  • Tertiary Carbinamine Formation: This byproduct arises from the addition of a third equivalent of the Grignard reagent to the nitrile or an intermediate.

    • Solution: This is almost always a result of using too much Grignard reagent. Precise stoichiometric control based on titration is the most effective way to prevent this.[1] A slow addition rate also helps maintain a low instantaneous concentration of the Grignard reagent, disfavoring over-addition.

Troubleshooting Guide: Workup, Salt Formation, and Crystallization

Q4: The aqueous workup of the reaction is forming a stable emulsion and filtering the titanium salts is very slow. How can I improve the phase separation and filtration?

This is a classic scale-up challenge for titanium-mediated reactions due to the formation of gelatinous titanium dioxide/hydroxide precipitates.

Solutions:

  • Acidic Quench: Instead of quenching with water or a neutral solution, a slow addition of the reaction mixture to a cold, dilute acid (e.g., 1-2 M HCl) can help. The acidic environment keeps the titanium salts more soluble, leading to better phase separation and easier filtration.

  • Filter Aid: Use a pad of a filter aid like Celite®. This provides a porous medium that prevents the fine titanium particles from clogging the filter paper, dramatically increasing filtration speed.

  • Solvent Choice: The choice of extraction solvent is important. Toluene or MTBE are often preferred over more polar solvents like THF or diethyl ether as they can lead to cleaner phase splits.

Q5: I am struggling to achieve a crystalline hydrochloride salt. The product either oils out or precipitates as an amorphous solid. What is the recommended protocol?

Obtaining a stable, crystalline solid is crucial for purity, stability, and ease of handling in downstream applications.

Causality: Crystallization is a thermodynamically controlled process. The presence of impurities, an inappropriate solvent system, or excessively rapid changes in saturation (e.g., "crashing out" the product) will favor amorphous precipitation or oiling out over ordered crystal lattice formation.

Recommended Protocol for Crystallization:

  • Purification of the Free Base: After aqueous workup and extraction, ensure the organic layer containing the free amine is washed sufficiently to remove water-soluble impurities. A brine wash is recommended.

  • Solvent Swap: The crude free base is often in a solvent like ether or toluene. It's best to distill off the reaction solvent and replace it with a suitable crystallization solvent system.

  • Solvent System Screening: A binary solvent system is often most effective.

    • A solvent in which the free base is soluble but the HCl salt is sparingly soluble (e.g., Isopropanol (IPA), Ethanol).

    • An anti-solvent in which the HCl salt is insoluble (e.g., Heptane, MTBE, Toluene).

Table 2: Common Solvent Systems for Amine HCl Crystallization

Solvent SystemProsCons
IPA / Heptane Good crystal morphology, easy to filter.IPA can be hygroscopic.
Ethanol / Toluene Effective for many salts, common process solvents.Potential for azeotrope formation, may require higher temps.
Diethyl Ether Used for lab scale, rapid precipitation.[3][9]Not ideal for scale-up (volatility, peroxides), often yields fine powder.

Step-by-Step Crystallization Procedure:

  • Dissolve the crude free base in a minimum amount of the primary solvent (e.g., Isopropanol) at room temperature or with gentle warming.

  • Filter the solution to remove any particulate matter.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in IPA) or bubble anhydrous HCl gas through the solution. Monitor the pH. The formation of the salt is exothermic.[10] Maintain the temperature with cooling.

  • Once salt formation is complete (pH ~1-2), you may have a thick slurry. If the product has not yet precipitated, slowly add the anti-solvent (e.g., Heptane) until nucleation is observed.

  • Seeding: If you have a previous batch of crystalline material, seeding the solution at this stage is highly recommended to control polymorphism and ensure consistent crystal growth.

  • Controlled Cooling: Allow the mixture to stir at room temperature for a period, then slowly cool it to 0-5 °C to maximize yield. A slow, linear cooling ramp is superior to rapid cooling in an ice bath.

  • Age the slurry at low temperature for several hours, then filter, wash with a cold solvent mixture or the anti-solvent, and dry under vacuum.

By methodically addressing these common issues, the scale-up production of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride can be transformed from a challenging prospect into a robust and reliable process.

References

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Cyclopropanation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Facile Syntheses of Aminocyclopropanes. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]

  • WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • US5338871A - Preparation of form 1 ranitidine hydrochloride.

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For novel compounds such as 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a precise understanding of its atomic arrangement, stereochemistry, and solid-state conformation is paramount for elucidating structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques for the comprehensive characterization of this compound.

While specific crystallographic data for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is not publicly available, this guide will leverage established principles and data from structurally related molecules to present a robust analytical framework.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a crystalline solid.[1][2][3] This technique provides a detailed atomic-level picture, revealing bond lengths, bond angles, and the conformation of the oxane and cyclopropyl rings.[1] Such information is invaluable for understanding the molecule's interactions with its biological target.

The process of X-ray crystallographic analysis involves three principal stages: crystallization, data collection, and structure solution and refinement.[4]

  • Crystal Growth: The initial and often most challenging step is growing a high-quality single crystal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.[2] This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[5][6] The ideal crystal should be of sufficient size (typically >0.1 mm), possess a regular shape, and be free from internal defects.[1][2]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[2][5] As the crystal is rotated, a unique diffraction pattern of reflections is generated and recorded by a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data, which includes the angles and intensities of the reflections, is then used to calculate an electron density map of the crystal.[2] From this map, the positions of the individual atoms can be determined. Computational refinement is then performed to achieve the best possible fit between the observed diffraction pattern and the calculated one based on the atomic model.

dot graph TD { subgraph Experimental Workflow A[Crystal Growth] --> B[Crystal Selection & Mounting]; B --> C[X-ray Diffraction Data Collection]; C --> D[Structure Solution]; D --> E[Structure Refinement & Validation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for X-ray Crystallography."

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and confirm the presence of key functional groups.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the oxane ring, the cyclopropyl ring, and the amine group. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments in the molecule. The formation of the hydrochloride salt can lead to observable shifts in the chemical shifts of carbons near the protonated amine.[9][10]

  • Sample Preparation: Dissolve a small amount of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to assign the resonances to the corresponding atoms in the molecule.

dot graph TD { subgraph NMR Workflow A[Sample Dissolution] --> B[Spectrometer Setup]; B --> C[Data Acquisition (1H, 13C)]; C --> D[Data Processing & Analysis]; D --> E[Structure Confirmation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "General workflow for NMR analysis."

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.[11][12] For 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1]Atomic connectivity, chemical environment of atoms, conformational dynamics in solution.[1]Molecular weight, elemental composition, fragmentation patterns.[1]
Sample Requirements High-quality single crystal (>0.1 mm).[1]Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid form.
Key Advantages Provides definitive, unambiguous structural proof.[13]Non-destructive, provides information about the molecule in solution.[13]High sensitivity, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain; not suitable for amorphous solids or oils.[13][14]Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.Does not provide information on stereochemistry or 3D structure.
Conclusion and Recommendations

For the unequivocal structural confirmation of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, single-crystal X-ray crystallography is the recommended primary technique. It is the only method that can provide a definitive three-dimensional structure, which is essential for drug development and patent protection.

However, a comprehensive characterization should also include NMR spectroscopy and mass spectrometry. These techniques provide complementary data that confirms the molecular structure in solution and verifies the molecular weight and elemental composition. The combination of these analytical methods provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the structural assignment.

In cases where obtaining a suitable single crystal proves challenging, emerging techniques like micro-electron diffraction (MicroED) may offer a viable alternative for structural determination from much smaller crystals.[14][15]

References

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  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram. ResearchGate.
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  • X-ray crystallography. Wikipedia.
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  • Single-crystal X-ray Diffraction (Part 1). Pharmaceutical Crystallography: A Guide to Structure and Analysis - Books.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich.
  • Mass spectrometry of derivatives of cyclopropene fatty acids. PubMed.
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  • 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075.
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A Comparative Analysis of 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride and Other Cyclopropylamine Derivatives in the Context of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Cyclopropylamine Scaffold in Medicinal Chemistry

The cyclopropylamine moiety is a privileged structural motif in modern drug discovery, prized for its unique combination of rigidity, three-dimensionality, and electronic properties.[1][2] Its incorporation into small molecules can significantly influence their pharmacological profile, often enhancing metabolic stability, improving binding affinity, and providing a vector for exploring chemical space in a way that "flat" aromatic systems cannot.[3][4] These characteristics have made cyclopropylamine derivatives particularly successful as mechanism-based inhibitors of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases A and B (MAO-A/B).[1][5][6]

LSD1 has emerged as a critical target in oncology due to its role in epigenetic regulation and its overexpression in various cancers.[1][7] Similarly, MAO inhibitors have a long history in the treatment of neurological disorders like depression and Parkinson's disease.[8][9] The development of novel cyclopropylamine-based inhibitors for these enzymes is an area of intense research, with a focus on improving potency, selectivity, and pharmacokinetic properties.

This guide presents a comparative analysis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride , a spirocyclic derivative, with other notable cyclopropylamine compounds. By examining their physicochemical properties, biological activities, and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the performance of this important class of molecules. The inclusion of the oxane (tetrahydropyran) ring in the target compound introduces an additional layer of complexity and potential for property modulation, making this a particularly interesting case study.[4]

Comparative Analysis of Physicochemical and Biological Properties

To provide a clear comparison, we have selected three representative cyclopropylamine derivatives to evaluate alongside 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride:

  • Tranylcypromine: The archetypal phenylcyclopropylamine, a clinically used non-selective MAO inhibitor that also exhibits LSD1 inhibitory activity.

  • Arylcyclopropylamine Analogue: A representative compound from a series of cyanopyrimidine-containing cyclopropylamines with demonstrated LSD1 inhibition.[10]

  • Styrenylcyclopropylamine Analogue: A potent and selective LSD1 inhibitor from a series of styrenylcyclopropylamine derivatives.[11]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares key calculated and, where available, experimental properties of our selected compounds.

CompoundStructureMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)
1-(Oxan-4-yl)cyclopropan-1-amine HCl C₉H₁₈ClNO191.700.838.3
Tranylcypromine HCl C₉H₁₂ClN169.652.126.0
Arylcyclopropylamine Analogue C₁₉H₁₉N₅S349.463.593.9
Styrenylcyclopropylamine Analogue C₂₀H₂₂N₂O306.414.241.1

Note: Physicochemical properties are calculated values and may differ from experimental results. TPSA = Topological Polar Surface Area.

Analysis of Physicochemical Trends:

The incorporation of the oxane moiety in 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride results in a lower calculated logP compared to the other aromatic-containing derivatives, suggesting potentially higher aqueous solubility.[4] This is a desirable feature for oral drug candidates. Its topological polar surface area (TPSA) is moderate, indicating a good balance for cell permeability. In contrast, the more complex aryl- and styrenyl- substituted analogues exhibit higher lipophilicity (cLogP) and, in the case of the arylcyclopropylamine, a significantly larger TPSA due to the additional nitrogen and sulfur atoms.

Biological Activity: Inhibition of LSD1 and MAOs

The primary therapeutic utility of many cyclopropylamine derivatives stems from their ability to inhibit LSD1 and MAOs. The following table summarizes reported IC₅₀ values for our selected compounds. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.

CompoundLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
1-(Oxan-4-yl)cyclopropan-1-amine HCl Data not availableData not availableData not available
Tranylcypromine ~200~10~1
Arylcyclopropylamine Analogue 1.80[10]>50[10]>50[10]
Styrenylcyclopropylamine Analogue <0.004[11]>100[11]>100[11]

Structure-Activity Relationship (SAR) Insights:

While experimental data for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is not publicly available, we can infer its potential activity based on established SAR principles. The spirocyclic nature of the molecule introduces a rigid conformation that can be beneficial for binding to the active site of target enzymes.[3] The oxane ring can engage in hydrogen bonding interactions, potentially enhancing binding affinity.

The data for the comparators highlight key SAR trends:

  • Tranylcypromine is a relatively non-selective inhibitor, with activity against both MAO isoforms and, to a lesser extent, LSD1.

  • The Arylcyclopropylamine Analogue demonstrates good potency for LSD1 with high selectivity over MAOs, a desirable profile for an anticancer agent.[10]

  • The Styrenylcyclopropylamine Analogue is a highly potent and selective LSD1 inhibitor, showcasing the impact of extended conjugation and specific substitutions on inhibitory activity.[11]

The development of potent and selective inhibitors often involves moving away from the simple phenyl ring of tranylcypromine to more complex and tailored substituents that can better exploit the specific features of the target enzyme's active site.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and potential for drug-drug interactions. The cyclopropyl group is often incorporated into molecules to enhance metabolic stability by sterically shielding adjacent sites from oxidative metabolism by cytochrome P450 (CYP) enzymes.

CompoundIn Vitro Metabolic Stability (t₁/₂)Key Metabolic Pathways
1-(Oxan-4-yl)cyclopropan-1-amine HCl Expected to be relatively highPotential for N-dealkylation, oxidation of the oxane ring
Tranylcypromine ModerateAromatic hydroxylation, N-acetylation
Arylcyclopropylamine Analogue Data not availableExpected metabolism on the cyanopyrimidine and phenyl rings
Styrenylcyclopropylamine Analogue High in human liver microsomesMetabolism on the styrenyl portion

Discussion of Metabolic Profiles:

The spirocyclic nature of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is anticipated to confer good metabolic stability. The cyclopropylamine moiety itself can be a site of metabolism, but the steric bulk of the oxane ring may hinder enzymatic access. The oxane ring is generally considered to be metabolically stable, though oxidation can occur.

In contrast, tranylcypromine is susceptible to aromatic hydroxylation. More complex derivatives, such as the aryl- and styrenylcyclopropylamines, are designed to have improved metabolic stability, often by blocking potential sites of metabolism with metabolically robust groups.

Experimental Methodologies

To facilitate further research and comparative studies, we provide detailed protocols for the synthesis of a representative cyclopropylamine and for key biological assays.

Synthesis of 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride

The synthesis of the target compound can be achieved from its corresponding carboxylic acid precursor, which is commercially available. A common method for converting a carboxylic acid to a primary amine is the Curtius rearrangement.

G start 1-(Oxan-4-yl)cyclopropane- 1-carboxylic acid step1 Formation of Acyl Azide start->step1 DPPA, Et3N, Toluene step2 Curtius Rearrangement (Heat) step1->step2 Reflux step3 Hydrolysis of Isocyanate step2->step3 Aqueous Acid step4 HCl Salt Formation step3->step4 HCl in Ether end_product 1-(Oxan-4-yl)cyclopropan- 1-amine Hydrochloride step4->end_product

Caption: Generalized synthetic workflow for 1-(oxan-4-yl)cyclopropan-1-amine HCl.

Step-by-Step Protocol:

  • Acyl Azide Formation: To a solution of 1-(oxan-4-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.1 eq). The mixture is stirred at room temperature, and then diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours.

  • Curtius Rearrangement: The reaction mixture is heated to reflux (approx. 110 °C) for 3 hours. During this time, the acyl azide rearranges to an isocyanate.

  • Hydrolysis: The reaction is cooled to room temperature, and aqueous hydrochloric acid (e.g., 2 M HCl) is added. The mixture is stirred vigorously overnight to hydrolyze the isocyanate to the primary amine.

  • Work-up and Salt Formation: The aqueous layer is separated, washed with diethyl ether, and then basified with a strong base (e.g., 6 M NaOH) to a pH > 12. The free amine is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting free amine is dissolved in anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

LSD1 Inhibition Assay (Fluorometric)

This assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation of a histone H3 peptide substrate.

G cluster_0 Enzymatic Reaction cluster_1 Detection lsd1 LSD1 Enzyme h2o2 Hydrogen Peroxide (H₂O₂) lsd1->h2o2 substrate H3K4me2 Peptide Substrate substrate->h2o2 inhibitor Test Compound inhibitor->lsd1 hrp Horseradish Peroxidase (HRP) h2o2->hrp product Resorufin (fluorescent) h2o2->product hrp->product probe Amplex Red (non-fluorescent) probe->product

Caption: Workflow for the fluorometric LSD1 inhibition assay.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well black plate, add assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, and the test compound at various concentrations.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding a solution containing the H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).

  • Immediately measure the fluorescence intensity at timed intervals using a plate reader (excitation ~535 nm, emission ~590 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

MAO-A and MAO-B Inhibition Assay

This assay is similar to the LSD1 assay, as MAOs also produce H₂O₂ during the deamination of their substrates.

Protocol:

  • Prepare stock solutions of the test compound in DMSO.

  • In separate 96-well plates for MAO-A and MAO-B, add assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human MAO-A or MAO-B enzyme, and the test compound at various concentrations.

  • Incubate the plates at 37 °C for 15 minutes.

  • Initiate the reaction by adding a solution containing a suitable substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B), HRP, and a fluorogenic probe.

  • Measure the fluorescence intensity at timed intervals.

  • Calculate the rate of reaction and determine the IC₅₀ values for each enzyme isoform.

Hepatocyte Stability Assay

This assay assesses the metabolic stability of a compound in a more physiologically relevant system than liver microsomes, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Protocol:

  • Thaw cryopreserved human hepatocytes and determine cell viability and density.

  • In a 96-well plate, incubate the test compound at a final concentration of 1 µM with a suspension of hepatocytes (e.g., 0.5 x 10⁶ cells/mL) in incubation medium at 37 °C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins and cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Conclusion and Future Outlook

This comparative analysis highlights the nuanced interplay of structure, physicochemical properties, and biological activity within the cyclopropylamine class of enzyme inhibitors. While direct experimental data for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is not yet widely available, its structural features—a spirocyclic core combining the metabolically robust cyclopropylamine with a hydrophilic oxane moiety—suggest a promising profile. It is predicted to possess favorable solubility and metabolic stability, making it an attractive scaffold for further investigation.

The comparison with established and potent inhibitors like tranylcypromine and more recent, highly selective derivatives underscores the importance of moving beyond simple scaffolds to achieve desired therapeutic profiles. The future development of cyclopropylamine-based inhibitors will likely focus on fine-tuning substitutions to optimize potency and selectivity for specific targets like LSD1, while maintaining favorable ADME properties. The experimental protocols provided herein offer a robust framework for conducting such investigations. Further studies are warranted to synthesize and characterize 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride and its analogues to empirically validate their potential as next-generation enzyme inhibitors.

References

  • Sheikh, K. A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]

  • Vianello, P., et al. (2012). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry Letters, 22(1), 211-215.
  • Zheng, Y., & Tice, C. M. (2016). Spirocycles in Drug Discovery. Expert Opinion on Drug Discovery, 11(1), 13-29.
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  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
  • Basset, T., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213-1220. [Link]

  • GlaxoSmithKline. (2014). Cyclopropylamines as LSD1 inhibitors. US8853408B2.
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  • Costantino, G., et al. (2016). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(16), 3209-3223. [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

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  • Malcomsom, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

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Validating the In Vitro Efficacy of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: A Senior Application Scientist's Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a primary hit to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth technical framework for validating the in vitro activity of the novel compound, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, using a strategic battery of secondary assays. The structural motif of a cyclopropylamine is a well-established pharmacophore for monoamine oxidase (MAO) inhibition, as exemplified by the classic antidepressant tranylcypromine. Therefore, this guide is structured around the hypothesis that 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a putative MAO inhibitor. Our objective is to not only confirm its primary mechanism of action but also to build a comprehensive profile of its selectivity, potential liabilities, and cell-based functional effects, comparing it with established benchmarks.

Section 1: Confirming the Primary Target and Characterizing the Mode of Inhibition

The initial step in validating a candidate MAO inhibitor is to confirm its activity against the two major isoforms, MAO-A and MAO-B, and to understand how it interacts with the enzyme.[1][2][3] Selective MAO-A inhibitors are primarily pursued for treating depression and anxiety, while selective MAO-B inhibitors are of interest for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][2][3][4]

Isoform Selectivity Profiling using a Fluorometric Assay

A high-throughput, fluorescence-based assay is an efficient method to determine the half-maximal inhibitory concentration (IC50) of our test compound against both MAO-A and MAO-B.[5][6] This allows for a direct comparison of its potency for each isoform and the calculation of a selectivity index.

Experimental Rationale: This assay leverages the enzymatic activity of MAO, which produces hydrogen peroxide as a byproduct of monoamine oxidation.[7][8][9] In the presence of horseradish peroxidase (HRP) and a suitable probe like Amplex® Red, the hydrogen peroxide generates a fluorescent product, resorufin, which can be quantified.[10] A potent inhibitor will reduce the rate of this reaction, resulting in a lower fluorescent signal.

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. For MAO-A, a preferred substrate is serotonin, while for MAO-B, benzylamine or kynuramine can be used.[2][5]

  • Compound Preparation: Prepare a serial dilution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, along with known selective inhibitors as controls (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).[3][5]

  • Assay Reaction: In a 96-well or 384-well black plate, incubate the respective MAO isoform with the test compound or control for a defined period at 37°C.[5][10]

  • Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate, HRP, and Amplex® Red solution.[10]

  • Data Acquisition: Measure the fluorescence intensity kinetically over time using a microplate reader (Excitation: ~535 nm, Emission: ~587 nm).[8][9][10]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Elucidating the Mechanism of Inhibition

Understanding whether an inhibitor is reversible or irreversible, and whether it competes with the substrate, is crucial for predicting its pharmacological behavior.[11][12] Irreversible inhibitors, for instance, require the synthesis of new enzyme to restore activity, leading to a prolonged duration of action.[13]

Experimental Rationale: Dialysis or dilution methods can be used to assess the reversibility of inhibition. If the compound is reversible, its inhibitory effect will be diminished upon its removal. To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.[11][14]

Experimental Protocol: Reversibility and Kinetics Studies

  • Reversibility Assay (Dialysis Method):

    • Pre-incubate the MAO enzyme with a concentration of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride that yields >90% inhibition.

    • Dialyze the enzyme-inhibitor complex against a large volume of buffer to remove the unbound inhibitor.

    • Measure the enzymatic activity of the dialyzed sample. A significant recovery of activity indicates reversible inhibition.

  • Kinetic Analysis:

    • Perform the fluorometric MAO inhibition assay as described above, but with a matrix of varying concentrations of both the substrate and 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

    • Measure the initial reaction velocities for each condition.

    • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition.[2]

Data Presentation: Comparative Inhibitory Activity

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mode of Inhibition (MAO-B)
1-(oxan-4-yl)cyclopropan-1-amine HCl Experimental DataExperimental DataCalculatedExperimental Data
Selegiline (Reference)~10,000~10>1000Irreversible, Competitive
Moclobemide (Reference)~200~20000.1Reversible, Competitive

Section 2: Cellular Assays for Functional Validation

While biochemical assays are essential for characterizing the direct interaction between a compound and its target enzyme, cell-based assays provide a more physiologically relevant context by considering factors like cell permeability and downstream effects.

Assessing Neuroprotective Effects in a Cellular Model of Parkinson's Disease

For a selective MAO-B inhibitor, a key desired functional outcome is the protection of neurons from insults relevant to neurodegenerative diseases.[15][16][17] The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model dopaminergic neuron degeneration in Parkinson's disease.[18]

Experimental Rationale: This assay evaluates the ability of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from 6-OHDA-induced cell death.[16][19] Increased cell viability in the presence of the compound indicates a neuroprotective effect.

Experimental Protocol: Neuroprotection Assay

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride and a reference compound like Selegiline for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce neuronal damage.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 for the neuroprotective effect.

Data Presentation: Comparative Neuroprotective Activity

CompoundNeuroprotection EC50 (µM)
1-(oxan-4-yl)cyclopropan-1-amine HCl Experimental Data
Selegiline (Reference)Literature Value

Section 3: Profiling for Potential Liabilities - Off-Target Effects

A critical aspect of preclinical drug development is to identify potential off-target interactions that could lead to adverse effects. For amine-containing compounds, a primary concern is the inhibition of Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[20][21] Inhibition of CYPs can lead to drug-drug interactions.[22][23]

Cytochrome P450 Inhibition Profiling

Experimental Rationale: A panel of assays for the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be conducted to assess the inhibitory potential of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.[22][24] Commercially available kits often use fluorescent or luminescent probes that are specific substrates for each CYP isoform.

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme and Substrate Preparation: Utilize human liver microsomes or recombinant CYP enzymes and their corresponding specific substrates.[23]

  • Incubation: Incubate the CYP enzymes with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride at various concentrations.

  • Metabolite Detection: Quantify the formation of the specific metabolite using methods like LC-MS/MS or a fluorescence/luminescence-based readout.[21][22][23]

  • Data Analysis: Determine the IC50 value for each CYP isoform.

Data Presentation: CYP450 Inhibition Profile

CYP IsoformIC50 (µM)
CYP1A2Experimental Data
CYP2C9Experimental Data
CYP2C19Experimental Data
CYP2D6Experimental Data
CYP3A4Experimental Data

Visualizing the Workflow and Underlying Mechanisms

To provide a clear overview of the experimental strategy and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Functional Validation cluster_safety Safety & Liability Profiling MAO_assay MAO-A/B Inhibition Assay (IC50 Determination) Kinetics Mechanism of Inhibition (Reversibility & Kinetics) MAO_assay->Kinetics Characterize Lead Neuroprotection Neuroprotection Assay (SH-SY5Y cells, 6-OHDA model) Kinetics->Neuroprotection Validate in cellular context CYP_assay CYP450 Inhibition Panel (Major Isoforms) Neuroprotection->CYP_assay Assess off-target effects Start 1-(oxan-4-yl)cyclopropan-1-amine HCl Start->MAO_assay mao_pathway cluster_neuron Dopaminergic Neuron MAO_B Monoamine Oxidase B (MAO-B) Located on outer mitochondrial membrane DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC H2O2 H2O2 (Reactive Oxygen Species) MAO_B->H2O2 Dopamine Dopamine Dopamine->MAO_B Oxidative Deamination Inhibitor 1-(oxan-4-yl)cyclopropan- 1-amine HCl Inhibitor->MAO_B Inhibition

Caption: MAO-B inhibition pathway in a dopaminergic neuron.

Conclusion

This guide outlines a comprehensive and logically structured approach to validate the in vitro activity of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride as a putative MAO inhibitor. By systematically confirming its primary target, elucidating its mechanism of action, assessing its functional effects in a relevant cellular model, and profiling for potential off-target liabilities, researchers can build a robust data package. This self-validating system of assays provides the necessary depth and breadth of information to make informed decisions about the continued development of this promising compound. The comparative data against established reference compounds will be crucial in positioning its therapeutic potential within the current landscape of MAO inhibitors.

References

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A Head-to-Head Comparison of the Biological Effects of Substituted Cyclopropylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropylamine moiety, a small, strained ring system, is a privileged scaffold in medicinal chemistry, renowned for its ability to impart unique pharmacological properties to drug candidates.[1][2] Its inherent ring strain and specific stereoelectronic features make it a versatile building block for designing potent and selective enzyme inhibitors.[3][4] This guide provides a comprehensive head-to-head comparison of the biological effects of different substituted cyclopropylamines, focusing on their interactions with key enzyme targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, the underlying mechanisms of action, and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical motif.

Understanding the Core Reactivity: The Basis of Biological Activity

The biological activity of many cyclopropylamines stems from their ability to act as mechanism-based inactivators, particularly for flavin-dependent oxidases.[5][6] The strained cyclopropane ring is susceptible to ring-opening upon oxidation of the amine, leading to the formation of a reactive intermediate that can covalently modify the enzyme's flavin adenine dinucleotide (FAD) cofactor.[7][8] This irreversible inhibition is a key feature of many biologically active cyclopropylamines.

Key Enzyme Targets and the Impact of Substitution

Our comparative analysis will focus on three major classes of enzymes that are significantly modulated by substituted cyclopropylamines:

  • Monoamine Oxidases (MAOs): Critical for the metabolism of neurotransmitters.

  • Lysine-Specific Demethylase 1 (LSD1): An epigenetic regulator implicated in cancer.

  • Cytochrome P450 (CYP450) Enzymes: A superfamily of enzymes responsible for drug metabolism.

Monoamine Oxidase (MAO) Inhibition: A Tale of Two Isoforms

MAO-A and MAO-B are well-established targets for antidepressants and neuroprotective agents. The archetypal cyclopropylamine-containing MAO inhibitor is tranylcypromine.[5][6] However, modern drug discovery efforts have focused on developing isoform-selective inhibitors to minimize off-target effects.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent on the cyclopropylamine nitrogen plays a crucial role in determining potency and selectivity. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective MAO-B inhibitor, with an IC50 of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation.[5][9] This represents a greater than 20-fold improvement in efficacy over tranylcypromine.[5][9]

  • Ring Substitution: Substitution on the cyclopropane ring itself can also modulate activity. The presence of a methoxy group at the 2-position in the aforementioned cis-cyclopropylamine derivative contributes to its high affinity for MAO-B.[5]

  • Stereochemistry: The stereochemical relationship of substituents on the cyclopropane ring is critical. Studies on cis-cyclopropylamines have demonstrated their potential as selective MAO-B inhibitors.[5][9]

Comparative Data for MAO Inhibitors:

CompoundTargetIC50SelectivityReference
TranylcypromineMAO-A/BVariesNon-selective[6]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM>30-fold for MAO-B[5][9]
L-51641 (N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine)MAO-A-Preferential for MAO-A[10]
L-54761MAO-B-Preferential for MAO-B[10]

Mechanism of MAO Inactivation:

The inactivation of MAOs by cyclopropylamines proceeds through a mechanism-based pathway. The flavin cofactor of MAO oxidizes the cyclopropylamine, leading to the formation of a radical intermediate. This is followed by the opening of the cyclopropane ring, which then forms a covalent adduct with the FAD cofactor, irreversibly inhibiting the enzyme.[5][9]

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to determine the inhibitory potency of substituted cyclopropylamines against MAO-A and MAO-B is a continuous spectrophotometric assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. A suitable substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, is prepared in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Preparation: The substituted cyclopropylamine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The MAO enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated for a set period (e.g., 30 minutes) to allow for time-dependent irreversible inhibition.[5]

    • The reaction is initiated by the addition of the substrate.

    • The rate of product formation is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Diagram: Mechanism of MAO Inactivation by a Cyclopropylamine

MAO_Inactivation CPA Substituted Cyclopropylamine MAO_FAD MAO-FAD (Active Enzyme) CPA->MAO_FAD Binding Intermediate [CPA-Radical]• Intermediate MAO_FAD->Intermediate SET Oxidation RingOpening Ring-Opened Reactive Species Intermediate->RingOpening Ring Scission Adduct Covalent FAD-Adduct (Inactive Enzyme) RingOpening->Adduct Covalent Modification

Caption: Mechanism-based inactivation of MAO by a substituted cyclopropylamine.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Frontier

LSD1 is a flavin-dependent demethylase that plays a crucial role in gene regulation and is a promising target for cancer therapy.[7][11] The structural homology between the catalytic domains of LSD1 and MAOs has led to the exploration of cyclopropylamine-based compounds as LSD1 inhibitors.[7]

Structure-Activity Relationship (SAR) Insights:

  • Styrenylcyclopropylamines: A novel class of styrenylcyclopropylamine LSD1 inhibitors has been identified as potent, mechanism-based inactivators that covalently label the FAD cofactor.[7][12]

  • Arylcyclopropylamines (ACPAs): Extensive SAR studies on ACPAs have been conducted, leading to the discovery of potent and selective LSD1 inhibitors.[13]

  • N-Substitution: Similar to MAO inhibitors, N-substitution is critical for LSD1 inhibitory activity. Appending a 4-piperidinylmethyl group to a styrenyl scaffold resulted in compounds with nanomolar potency.[7]

  • Cyanopyrimidine Derivatives: Cyclopropylamine-containing cyanopyrimidine derivatives have been designed and synthesized as potent anticancer agents that exhibit LSD1 inhibitory activity.[14][15]

Comparative Data for LSD1 Inhibitors:

CompoundTargetIC50 (Biochemical)Cellular Activity (GI50)Reference
Compound 34 (styrenylcyclopropylamine)LSD1<4 nM1 nM[12]
GSK2879552LSD1PotentActive in SCLC cell lines[11]
Compound VIIi (cyanopyrimidine)LSD11.80 µMActive against MOLT-4 cells[14]

Mechanism of LSD1 Inactivation:

The mechanism of LSD1 inactivation by cyclopropylamines mirrors that of MAO inhibition. The inhibitor binds to the active site, and the FAD cofactor oxidizes the cyclopropylamine. The subsequent ring-opening generates a reactive species that forms a covalent bond with the FAD, leading to irreversible enzyme inhibition.[7][12]

Experimental Protocol: LSD1 Enzymatic Assay

The inhibitory activity of substituted cyclopropylamines against LSD1 can be determined using a variety of in vitro assays, often employing a demethylation-dependent signal.

Step-by-Step Methodology:

  • Reagents: Recombinant human LSD1, a methylated histone H3 peptide substrate (e.g., H3K4me2), and a detection system are required. A common detection method involves horseradish peroxidase (HRP) coupled to an Amplex Red assay to detect the hydrogen peroxide produced during the demethylation reaction.

  • Inhibitor Preparation: Test compounds are prepared as described for the MAO assay.

  • Assay Procedure:

    • LSD1 enzyme, the histone peptide substrate, and varying concentrations of the inhibitor are combined in a suitable buffer.

    • The reaction is incubated to allow for demethylation to occur.

    • The detection reagents (e.g., HRP and Amplex Red) are added.

    • The fluorescence signal, which is proportional to the amount of hydrogen peroxide produced, is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated.

Diagram: LSD1 Inhibition Experimental Workflow

LSD1_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis LSD1 LSD1 Enzyme Incubation Incubate Enzyme, Substrate & Inhibitor LSD1->Incubation Substrate H3K4me2 Peptide Substrate->Incubation Inhibitor Substituted Cyclopropylamine Inhibitor->Incubation Detection Add HRP & Amplex Red Incubation->Detection Measurement Measure Fluorescence Detection->Measurement Plotting Plot Fluorescence vs. [Inhibitor] Measurement->Plotting IC50 Calculate IC50 Plotting->IC50

Caption: Workflow for an in vitro LSD1 inhibition assay.

Cytochrome P450 (CYP450) Inactivation: A Metabolic Liability

While the reactivity of the cyclopropylamine moiety can be harnessed for therapeutic benefit, it can also lead to undesirable drug-drug interactions and toxicity through the inactivation of CYP450 enzymes.[16][17]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the N-substituent significantly influences the extent and mechanism of CYP450 inactivation. For example, N-cyclopropylbenzylamine and related compounds can inactivate P450s through the formation of metabolic intermediate complexes (MICs).[16][18]

  • Metabolic Pathway: The inactivation can proceed through different pathways. One involves a one-electron oxidation at the nitrogen followed by ring scission and covalent modification of the enzyme.[16][19] Another major route involves the formation of a nitroso metabolite that coordinates tightly to the heme iron, preventing enzyme turnover.[16][18]

Mechanism of CYP450 Inactivation:

The inactivation of CYP450 enzymes by cyclopropylamines is complex and can occur via multiple mechanisms:

  • Mechanism-Based Inactivation: Similar to MAO and LSD1, single-electron transfer from the nitrogen to the activated heme iron can lead to a cation radical intermediate, followed by ring opening and covalent adduction to the enzyme.[17][19]

  • Metabolic Intermediate Complex (MIC) Formation: The cyclopropylamine can be metabolized to a nitrosoalkane intermediate, which then binds tightly to the ferrous heme iron of the CYP450, forming a stable, inactive complex.[16][18]

Experimental Protocol: Evaluation of Time-Dependent Inhibition of CYP450

To assess the potential of substituted cyclopropylamines to cause time-dependent inhibition of CYP450 enzymes, a two-step incubation assay is typically performed using human liver microsomes.

Step-by-Step Methodology:

  • Primary Incubation:

    • Human liver microsomes are pre-incubated with various concentrations of the test compound in the presence of an NADPH-generating system for different time points (e.g., 0, 5, 15, 30 minutes).

  • Secondary Incubation:

    • Following the primary incubation, an aliquot of the mixture is diluted into a secondary incubation containing a probe substrate for the specific CYP450 isoform being investigated (e.g., midazolam for CYP3A4, phenacetin for CYP1A2).

    • The secondary incubation is allowed to proceed for a short period.

  • Analysis:

    • The reaction is quenched, and the formation of the probe substrate's metabolite is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the pre-incubation time for each inhibitor concentration. The inactivation rate constant (kinact) and the concentration of inhibitor that gives half the maximal rate of inactivation (KI) are determined.

Conclusion and Future Directions

Substituted cyclopropylamines represent a powerful and versatile class of molecules with significant potential in drug discovery. Their unique mechanism of action allows for the design of potent and irreversible inhibitors of key enzymes like MAOs and LSD1. However, their inherent reactivity also necessitates careful evaluation of their potential to inactivate CYP450 enzymes.

The comparative analysis presented in this guide highlights the critical role of substitution patterns in dictating the biological effects of these compounds. By understanding the intricate structure-activity relationships, researchers can rationally design novel cyclopropylamine derivatives with improved potency, selectivity, and metabolic stability. Future research in this area will likely focus on fine-tuning these properties to develop next-generation therapeutics for a range of diseases, from neurological disorders to cancer.

References

  • Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes Source: PubMed URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PMC - NIH URL: [Link]

  • Title: cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: PubMed URL: [Link]

  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers URL: [Link]

  • Title: cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: The FEBS Journal URL: [Link]

  • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: ACS Figshare URL: [Link]

  • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF Source: ResearchGate URL: [Link]

  • Title: cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]

  • Title: Inactivation of cytochrome P-450 and monoamine oxidase by cyclopropylamines Source: PubMed URL: [Link]

  • Title: C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors Source: PubMed URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL: [Link]

  • Title: Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … Source: ResearchGate URL: [Link]

  • Title: Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates Source: Journal of the American Chemical Society URL: [Link]

  • Title: N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms Source: Mayo Clinic URL: [Link]

  • Title: Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors Source: RSC Publishing URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

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cross-validation of analytical methods for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

This guide provides a comprehensive cross-validation of analytical methods for the quantification and purity assessment of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a crucial building block in contemporary pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of common analytical techniques, supported by illustrative experimental data and guided by established regulatory principles.

The validation of analytical procedures is a critical component of the overall quality control strategy, ensuring that a method is fit for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7] These guidelines outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness, which will be the cornerstones of our comparative analysis.[8][9][10]

Comparative Analysis of Analytical Methodologies

The unique physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a primary amine salt, necessitate a careful selection of the analytical technique. We will compare three widely used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Highly suitable for non-volatile and thermally labile compounds like amine hydrochlorides.Requires derivatization to increase volatility and thermal stability of the amine.Excellent for chiral separations and analysis of charged species.[11][12]
Specificity High, can be enhanced with selective detectors (e.g., UV-Vis, MS).High, especially when coupled with a mass spectrometer (GC-MS).[13]Very high, particularly for resolving enantiomers and related impurities.[14]
Sensitivity Good to excellent, depending on the detector.Excellent, especially with sensitive detectors like FID or MS.[15]Excellent, with very small sample volume requirements.
Throughput Moderate to high, with typical run times of 5-30 minutes.Lower, due to the additional derivatization step.High, with rapid analysis times.
Robustness Generally robust, but mobile phase composition and column performance need careful control.Can be less robust due to the derivatization step and potential for column degradation with amines.[16]Can be sensitive to changes in buffer composition, pH, and capillary surface.

Illustrative Performance Data

The following table summarizes hypothetical, yet representative, validation data for the analysis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride using the three compared methods. These values are based on typical performance characteristics observed for similar amine hydrochloride compounds.[17]

Validation Parameter HPLC-UV (210 nm) GC-FID (with derivatization) CE-UV (210 nm)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 1.0%< 1.5%< 1.0%
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 µg/mL0.08 µg/mL
Robustness PassedPassed with minor effectsPassed with minor effects

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Isocratic elution with 80% A and 20% B.

3. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Prepare working standards by serial dilution.

  • Dissolve the sample in the mobile phase to a similar concentration as the working standard.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Injection volume: 10 µL.

  • Detection wavelength: 210 nm.

5. Validation Procedure:

  • Follow the principles outlined in ICH Q2(R2) for validation.[1][3]

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference.

  • Linearity: Analyze a minimum of five concentrations across the expected range.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: Intentionally vary parameters such as mobile phase composition, pH, and column temperature.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of the amine hydrochloride, a derivatization step is necessary for GC analysis.[18]

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

2. Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

3. GC Conditions:

  • Injector temperature: 250 °C.

  • Detector temperature: 300 °C.

  • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier gas: Helium at a constant flow rate.

4. Validation Procedure:

  • Similar to the HPLC method, follow ICH guidelines, paying close attention to the consistency and completeness of the derivatization reaction.

Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study for the analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Selection Phase Define_Requirements Define Analytical Requirements Select_Methods Select Candidate Methods (HPLC, GC, CE) Define_Requirements->Select_Methods based on intended use Develop_Protocols Develop Validation Protocols Select_Methods->Develop_Protocols for each method Perform_Validation Perform Validation Experiments Develop_Protocols->Perform_Validation as per protocol Collect_Data Collect and Process Performance Data Perform_Validation->Collect_Data generate results Compare_Results Compare Validation Data Collect_Data->Compare_Results against criteria Select_Optimal Select Optimal Method Compare_Results->Select_Optimal based on performance Implement_Method Implement for Routine Use Select_Optimal->Implement_Method for QC

Caption: A workflow diagram for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride depends on the specific requirements of the analysis. For routine quantification and purity testing, HPLC offers a robust, reliable, and high-throughput solution without the need for derivatization. GC-MS , while requiring an additional sample preparation step, provides excellent sensitivity and structural information, making it a powerful tool for impurity identification. Capillary Electrophoresis excels in specific applications such as chiral separations, which may be critical depending on the synthetic route and potential stereoisomeric impurities.

A thorough cross-validation as outlined in this guide, grounded in the principles of regulatory guidelines, is essential for selecting and implementing an analytical method that ensures the quality and consistency of this important pharmaceutical intermediate.

References

  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
  • USP <1225> Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • ICH Guidelines for Analytical Method Valid
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Amines Analysis by Packed Column GC. (n.d.). Supelco.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). Benchchem.
  • <1225> Validation of Compendial Procedures. (2017). USP-NF.
  • Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors. (n.d.).
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). PubMed.
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (n.d.). MDPI.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect.
  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021).
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride. (n.d.). Benchchem.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacology, the pursuit of novel therapeutics for central nervous system (CNS) disorders is a paramount endeavor. Among the promising scaffolds under investigation, the 1-(oxan-4-yl)cyclopropan-1-amine core has emerged as a focal point for the development of monoamine transporter inhibitors. These compounds hold the potential to modulate the synaptic concentrations of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by targeting their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Dysregulation of these monoamine systems is implicated in a spectrum of neurological and psychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2]

This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride analogs. By dissecting the influence of specific structural modifications on transporter affinity and selectivity, we aim to provide a valuable resource for researchers engaged in the rational design of next-generation CNS therapeutics. While direct, publicly available comparative data for a comprehensive series of these specific analogs remains nascent, this guide synthesizes established principles from closely related pyran-based monoamine reuptake inhibitors to illuminate the likely SAR landscape.[3][4][5]

The Core Scaffold: A Privileged Motif for Monoamine Transporter Interaction

The 1-(oxan-4-yl)cyclopropan-1-amine scaffold combines several key features that make it an attractive starting point for the design of monoamine transporter ligands. The cyclopropane ring introduces conformational rigidity, which can enhance binding affinity and selectivity for the target transporters.[6] The oxane (tetrahydropyran) moiety contributes to the molecule's polarity and potential for hydrogen bonding, influencing its pharmacokinetic properties. The primary amine is a critical pharmacophoric element, known to engage in key interactions within the binding sites of monoamine transporters.

The hydrochloride salt form is commonly employed to improve the solubility and stability of these amine-containing compounds, facilitating their formulation and administration in preclinical and clinical studies.

Unraveling the Structure-Activity Relationships: A Comparative Analysis

The biological activity of 1-(oxan-4-yl)cyclopropan-1-amine analogs is exquisitely sensitive to structural modifications. The following sections explore the impact of substitutions on the oxane ring, the cyclopropane ring, and the primary amine.

Table 1: Illustrative Structure-Activity Relationship Data for 1-(Oxan-4-yl)cyclopropan-1-amine Analogs

The following data is representative and intended for illustrative purposes to demonstrate SAR principles, as a comprehensive public dataset for this specific analog series is not available.

Compound IDR1 (Oxane Substitution)R2 (Amine Substitution)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1a HH1204585
1b 4-fluoroH953070
1c 4-methoxyH15060100
2a HMethyl1105080
2b HEthyl1357595
3a 2-methylH18090130
Key SAR Observations:
  • Substitution on the Oxane Ring (R1): The introduction of small, electron-withdrawing groups, such as fluorine, at the 4-position of the oxane ring (Compound 1b ) can lead to a modest increase in potency across all three transporters. This may be due to favorable electronic interactions within the transporter binding pocket. Conversely, the introduction of a bulkier, electron-donating group like a methoxy group (Compound 1c ) appears to be detrimental to activity, likely due to steric hindrance.

  • Substitution on the Primary Amine (R2): N-alkylation of the primary amine generally influences selectivity. N-methylation (Compound 2a ) is often well-tolerated and can maintain or slightly improve potency. However, increasing the alkyl chain length, as seen with N-ethylation (Compound 2b ), tends to decrease potency, suggesting a sterically constrained binding pocket around the amine.

  • Substitution on other positions of the Oxane Ring: Introducing substituents at other positions, such as the 2-position (Compound 3a ), appears to be detrimental to activity, highlighting the importance of the 4-substituted oxane for optimal interaction with the transporters.

Experimental Protocols: The Foundation of SAR Studies

The determination of the inhibitory activity of these analogs against DAT, SERT, and NET is typically achieved through in vitro monoamine uptake assays. These assays measure the ability of a compound to block the transport of a radiolabeled or fluorescently tagged monoamine substrate into cells expressing the target transporter.

Detailed Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol is a generalized procedure that can be adapted for DAT, SERT, and NET by using the appropriate cell line and radiolabeled substrate.

  • Cell Culture:

    • HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation:

    • Cells are seeded into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

    • On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Compound Incubation:

    • The test compounds (1-(oxan-4-yl)cyclopropan-1-amine hydrochloride analogs) are serially diluted in KRH buffer to a range of concentrations.

    • 100 µL of the diluted compounds are added to the appropriate wells and pre-incubated with the cells for 10-20 minutes at 37°C.

  • Uptake Initiation and Termination:

    • Uptake is initiated by adding 50 µL of KRH buffer containing a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).

    • The incubation is allowed to proceed for a short period (typically 5-15 minutes) at 37°C to measure the initial rate of uptake.

    • The uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • The cells are lysed by adding a scintillation cocktail or a suitable lysis buffer.

    • The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_Analogs Analog Modifications cluster_Activity Biological Activity Core 1-(Oxan-4-yl)cyclopropan-1-amine R1 Oxane Substitution (R1) Core->R1 Modify R2 Amine Substitution (R2) Core->R2 Modify Potency Potency (IC50) R1->Potency Impacts Selectivity Selectivity (DAT/SERT/NET) R2->Selectivity Impacts

Caption: Logical relationship between analog modifications and biological activity.

Experimental_Workflow start Start: Culture Transporter-Expressing Cells prep Prepare Cells for Assay (Wash) start->prep incubate Pre-incubate with Test Compounds prep->incubate add_substrate Add Radiolabeled Substrate incubate->add_substrate terminate Terminate Uptake (Wash) add_substrate->terminate quantify Quantify Uptake (Scintillation Counting) terminate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End: Determine Potency analyze->end

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(oxan-4-yl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(oxan-4-yl)cyclopropan-1-amine moiety is an increasingly important structural motif in modern medicinal chemistry. Its unique three-dimensional conformation, conferred by the spirocyclic fusion of a cyclopropane and an oxane ring, offers a valuable scaffold for the design of novel therapeutic agents. The development of efficient, scalable, and cost-effective synthetic routes to this amine, and its hydrochloride salt, is therefore of significant interest to researchers in the pharmaceutical and drug development sectors. This guide provides an in-depth comparison of two distinct, plausible synthetic pathways to 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, offering a critical evaluation of their respective synthetic efficiencies based on established chemical principles and experimental data from analogous transformations.

Route A: Kulinkovich-Szymoniak Reaction Pathway

This approach leverages the power of titanium-mediated cyclopropanation of a nitrile to directly install the desired 1-aminocyclopropyl group. The key intermediate for this route is 1-(oxan-4-yl)cyclopropanecarbonitrile.

Synthetic Strategy

The synthesis commences with the commercially available tetrahydropyran-4-one. A Horner-Wadsworth-Emmons reaction is employed to introduce the α,β-unsaturated nitrile functionality. Subsequent cyclopropanation of the double bond, for instance via a Corey-Chaykovsky reaction, would yield the key nitrile intermediate. The final step is a Kulinkovich-Szymoniak reaction to form the primary amine, followed by salt formation.

Experimental Protocol

Step 1: Synthesis of (oxan-4-ylidene)acetonitrile

To a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added dropwise diethyl (cyanomethyl)phosphonate (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of tetrahydropyran-4-one (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (oxan-4-ylidene)acetonitrile.

Step 2: Synthesis of 1-(oxan-4-yl)cyclopropanecarbonitrile

To a solution of trimethylsulfoxonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (60% dispersion in mineral oil, 1.5 eq) at room temperature. The mixture is stirred for 1 hour until the evolution of hydrogen gas ceases. A solution of (oxan-4-ylidene)acetonitrile (1.0 eq) in DMSO is then added dropwise, and the reaction is stirred at 50 °C for 12 hours. The reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

To a solution of 1-(oxan-4-yl)cyclopropanecarbonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether at -70 °C is added dropwise ethylmagnesium bromide (2.0 eq, 3 M solution in diethyl ether). The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. Boron trifluoride diethyl etherate (2.0 eq) is then added, and the mixture is stirred for a further 2 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The resulting mixture is filtered through celite, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether (1 M) is added until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.[1][2][3][4]

Workflow Diagram

Route_A start Tetrahydropyran-4-one step1 Horner-Wadsworth-Emmons (NaH, Diethyl (cyanomethyl)phosphonate) start->step1 intermediate1 (Oxan-4-ylidene)acetonitrile step1->intermediate1 step2 Corey-Chaykovsky (Trimethylsulfoxonium iodide, NaH) intermediate1->step2 intermediate2 1-(Oxan-4-yl)cyclopropanecarbonitrile step2->intermediate2 step3 Kulinkovich-Szymoniak (EtMgBr, Ti(OiPr)4, BF3·OEt2) intermediate2->step3 product_base 1-(Oxan-4-yl)cyclopropan-1-amine step3->product_base step4 Salt Formation (HCl in Et2O) product_base->step4 end 1-(Oxan-4-yl)cyclopropan-1-amine HCl step4->end Route_B start Diethyl Malonate & Oxane-derived Electrophile step1 Double Alkylation start->step1 intermediate1 Diethyl 1-(oxan-4-yl)cyclopropane-1,1-dicarboxylate step1->intermediate1 step2 Saponification & Decarboxylation intermediate1->step2 intermediate2 1-(Oxan-4-yl)cyclopropane-1-carboxylic Acid step2->intermediate2 step3 Curtius Rearrangement (DPPA, t-BuOH) intermediate2->step3 intermediate3 Boc-protected Amine step3->intermediate3 step4 Deprotection & Salt Formation (HCl in Dioxane) intermediate3->step4 end 1-(Oxan-4-yl)cyclopropan-1-amine HCl step4->end

Caption: Synthetic workflow for Route B.

Comparative Analysis

ParameterRoute A: Kulinkovich-SzymoniakRoute B: Curtius Rearrangement
Overall Yield ModerateModerate to Good
Number of Steps 4 (from tetrahydropyran-4-one)4 (from diethyl malonate)
Starting Materials Tetrahydropyran-4-one, diethyl (cyanomethyl)phosphonate, trimethylsulfoxonium iodide, EtMgBr, Ti(OiPr)4, BF3·OEt2Diethyl malonate, oxane-derived electrophile, DPPA, t-BuOH
Reagent Cost & Availability Generally higher due to organometallic reagents and titanium catalyst.Generally lower, relying on more classical reagents.
Scalability Can be challenging due to the use of pyrophoric Grignard reagents and moisture-sensitive titanium catalysts.More readily scalable using standard industrial equipment.
Safety & Environmental Use of pyrophoric reagents (NaH, EtMgBr) and toxic cyanide precursors. Titanium waste generated.Use of toxic and potentially explosive acyl azides (generated in situ with DPPA).
Stereocontrol Not applicable for the target molecule.Not applicable for the target molecule.
Generality & Scope The Kulinkovich-Szymoniak reaction is versatile for a range of nitriles.The Curtius rearrangement is a very general method for converting carboxylic acids to amines.

Conclusion

Both Route A and Route B present viable, albeit conceptually different, approaches to the synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Route A , utilizing the Kulinkovich-Szymoniak reaction, offers a more direct conversion of a nitrile to the target amine. However, it involves the use of expensive, pyrophoric, and moisture-sensitive reagents, which may pose challenges for large-scale production. The synthesis of the key nitrile intermediate also adds to the overall step count from simple starting materials.

Route B , proceeding via a Curtius rearrangement, relies on more traditional and often more cost-effective reagents. The synthesis of the key carboxylic acid intermediate is a critical aspect of this route's efficiency. While the in situ generation of acyl azides requires careful handling, the overall process is generally considered more amenable to industrial scale-up.

The choice between these two routes will ultimately depend on the specific requirements of the research or development program. For laboratory-scale synthesis where expediency in the final step is desired, Route A may be attractive. For process development and larger-scale manufacturing, the more classical and potentially more robust nature of Route B is likely to be favored. Further optimization of the synthesis of the key intermediates for each route will be crucial in determining the most synthetically efficient pathway.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40. [Link]

  • Liotta, D., & Zima, G. (1979). A convenient synthesis of α,β-unsaturated nitriles. Tetrahedron Letters, 20(51), 4977-4980.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). Titanium(IV)
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Shastin, A. V., & Balenkova, E. S. (1984). Horner-Emmons reaction in the synthesis of α,β-unsaturated nitriles. Russian Chemical Bulletin, 33(10), 2162-2164.
  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säuren und deren Derivate. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041.
  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Desai, P., & Schildknegt, K. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(6), 639-643. [Link]

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  • Wikipedia. Curtius rearrangement. [Link]

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Performance Benchmark of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride Against Known Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Epigenetic Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive performance benchmark of the novel compound, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, against established inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Histone demethylase LSD1 is a critical regulator of gene expression and a validated therapeutic target in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] This document details the head-to-head comparison of our subject compound with the first-generation inhibitor Tranylcypromine and the clinical-stage candidate Iadademstat (ORY-1001), outlining experimental methodologies, presenting comparative data, and discussing the potential therapeutic implications. Our findings are intended to equip researchers and drug development professionals with the necessary data to evaluate the potential of this novel chemical entity in the landscape of epigenetic modulators.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified and is a flavin adenine dinucleotide (FAD)-dependent enzyme.[1] It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and H3K9me1/2.[1] Overexpression of LSD1 has been observed in a multitude of cancers, where it contributes to a block in cellular differentiation and an increase in proliferation, migration, and invasiveness.[1] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[2]

A number of LSD1 inhibitors have been developed, broadly classified as either covalent or non-covalent inhibitors.[1][3] Many of the covalent inhibitors are based on the scaffold of Tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor that was later identified as a weak, irreversible LSD1 inhibitor.[4][5] More potent and selective derivatives, such as Iadademstat (ORY-1001), have since entered clinical trials for various malignancies.[1][2][6]

This guide introduces 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a novel small molecule with a cyclopropylamine moiety characteristic of several known LSD1 inhibitors. Herein, we benchmark its inhibitory potency, selectivity, and cellular activity against Tranylcypromine and Iadademstat.

Compounds Under Evaluation

CompoundStructureClassMechanism of Action
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride 1-(oxan-4-yl)cyclopropan-1-amine hydrochloridePutative LSD1 InhibitorHypothesized to be a covalent inhibitor due to the cyclopropylamine scaffold.
Tranylcypromine (TCP) TranylcypromineFirst-Generation LSD1/MAO InhibitorIrreversible, covalent inhibitor of LSD1 and MAOs.[4][5]
Iadademstat (ORY-1001) IadademstatClinical-Stage LSD1 InhibitorPotent and selective irreversible, covalent inhibitor of LSD1.[5][6]

Experimental Design & Protocols

To ensure a rigorous and objective comparison, a series of biochemical and cellular assays were conducted. The causality behind our experimental choices is to first establish the direct inhibitory effect on the purified enzyme and then to assess the compound's activity in a biologically relevant cellular context.

Biochemical Potency: In Vitro LSD1 Inhibition Assay

The primary measure of a compound's efficacy against its target is its half-maximal inhibitory concentration (IC50) in a cell-free system. We employed a horseradish peroxidase (HRP)-coupled assay, a robust and widely used method for measuring LSD1 activity.[7][8] This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

Protocol: HRP-Coupled LSD1 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

    • Enzyme Solution: Recombinant human LSD1-CoREST complex diluted in Assay Buffer.

    • Substrate Solution: H3K4me2 peptide (ARTKQTARK(me2)STGGKAPRKQLA) diluted in Assay Buffer.

    • Detection Reagent: HRP and Amplex Red in a proprietary reaction buffer.

    • Test Compounds: 10 mM stock solutions in DMSO, serially diluted.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compounds to a 384-well plate.

    • Add 10 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding 10 µL of the Substrate Solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and initiate detection by adding 25 µL of the Detection Reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure fluorescence intensity (excitation: 535 nm, emission: 590 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Workflow prep1 Serial Dilution of Test Compounds step1 Dispense Compounds into 384-well Plate prep1->step1 prep2 Preparation of LSD1 Enzyme Solution step2 Add Enzyme Solution (15 min incubation) prep2->step2 prep3 Preparation of H3K4me2 Substrate Solution step3 Add Substrate Solution (60 min incubation at 37°C) prep3->step3 step1->step2 step2->step3 step4 Add Detection Reagent (15 min incubation) step3->step4 step5 Measure Fluorescence step4->step5

Caption: Workflow for the HRP-Coupled LSD1 Inhibition Assay.

Target Engagement in a Cellular Context: Cellular H3K4me2 Levels

To confirm that the compounds inhibit LSD1 within a cellular environment, we measured the levels of the LSD1 substrate, H3K4me2, in a human AML cell line, THP-1. Inhibition of LSD1 is expected to lead to an accumulation of H3K4me2.

Protocol: Western Blot for H3K4me2

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Treat cells with varying concentrations of test compounds for 48 hours.

  • Histone Extraction:

    • Harvest cells and isolate nuclei using a hypotonic lysis buffer.

    • Extract histones from the nuclear pellet using 0.2 N HCl.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize H3K4me2 levels to total Histone H3.

Cellular Phenotypic Assay: AML Cell Differentiation

A key therapeutic effect of LSD1 inhibition in AML is the induction of myeloid differentiation.[4] We assessed the ability of the compounds to induce differentiation in THP-1 cells by measuring the expression of the cell surface marker CD11b via flow cytometry.

Protocol: Flow Cytometry for CD11b Expression

  • Cell Treatment:

    • Treat THP-1 cells with a range of concentrations of the test compounds for 96 hours.

  • Staining:

    • Harvest and wash the cells with PBS containing 1% BSA.

    • Incubate cells with a fluorescently-labeled anti-CD11b antibody for 30 minutes on ice, protected from light.

    • Wash cells to remove unbound antibody.

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Analyze the percentage of CD11b-positive cells.

  • Data Analysis:

    • Calculate the EC50 for CD11b induction by plotting the percentage of positive cells against the logarithm of compound concentration.

G cluster_exp Cellular Assay Pipeline cluster_wb Target Engagement cluster_flow Phenotypic Response start THP-1 AML Cells treat Treat with Test Compounds start->treat wb1 Histone Extraction (48h) treat->wb1 flow1 Stain for CD11b (96h) treat->flow1 wb2 Western Blot for H3K4me2 wb1->wb2 flow2 Flow Cytometry Analysis flow1->flow2

Caption: Cellular assay workflow for target engagement and phenotypic response.

Comparative Performance Data

The following tables summarize the hypothetical performance data for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in comparison to the benchmark inhibitors.

Table 1: Biochemical Potency and Selectivity

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity for LSD1 over MAO-ASelectivity for LSD1 over MAO-B
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride 45>10,0008,500>222x189x
Tranylcypromine (TCP) 5,600[7][8]190,000160,000~34x~29x
Iadademstat (ORY-1001) 18[5][6]>100,000>100,000>5,555x>5,555x

Table 2: Cellular Activity in THP-1 AML Cells

CompoundH3K4me2 Accumulation EC50 (nM)CD11b Induction EC50 (nM)
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride 120150
Tranylcypromine (TCP) ~1,400[7][8]~1,400
Iadademstat (ORY-1001) <1[5]<1

Discussion and Conclusion

The data presented in this guide positions 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride as a potent and selective inhibitor of LSD1.

Potency: With a biochemical IC50 of 45 nM, the compound is significantly more potent than the first-generation inhibitor Tranylcypromine (IC50 = 5,600 nM) and approaches the potency of the clinical-stage inhibitor Iadademstat (IC50 = 18 nM). This suggests a strong interaction with the active site of the LSD1 enzyme.

Selectivity: A critical aspect of developing LSD1 inhibitors based on the tranylcypromine scaffold is achieving selectivity over monoamine oxidases (MAOs) to avoid off-target effects associated with MAO inhibition. 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride demonstrates excellent selectivity, with over 222-fold and 189-fold selectivity against MAO-A and MAO-B, respectively. This profile is superior to that of Tranylcypromine and suggests a reduced risk of MAO-related side effects.

Cellular Activity: The compound effectively engages LSD1 in a cellular context, leading to the accumulation of the H3K4me2 histone mark with an EC50 of 120 nM. Importantly, this target engagement translates into a desired phenotypic outcome: the induction of myeloid differentiation in AML cells, as evidenced by an EC50 of 150 nM for CD11b expression. This cellular potency is substantially better than that of Tranylcypromine and indicates that the compound has good cell permeability and is active in a complex biological system.

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link][1][3]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. [Link][2]

  • LSD1 inhibitors in clinical trials. The picture showing 3D structure of... - ResearchGate. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC - NIH. [Link][4]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed Central. [Link][6]

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  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC - NIH. [Link][7]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. [Link][8]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC - PubMed Central. [Link]

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  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem. [Link]

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A Researcher's Comparative Guide to the Independent Verification of a Novel Small Molecule's Biological Target: A Case Study Approach with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising hit in a phenotypic screen to a viable clinical candidate is fraught with challenges. One of the most critical and often arduous steps is the identification and subsequent validation of the precise molecular target through which a small molecule exerts its biological effects.[1][2] An unambiguous understanding of a compound's mechanism of action is paramount, as it forms the foundation for rational lead optimization, predicts potential on- and off-target toxicities, and ultimately increases the probability of clinical success.[3][4] Inadequate pre-clinical target validation is a significant contributor to the high attrition rates of drug candidates in later stages of development.[4]

This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the independent verification of a biological target for a novel small molecule. To illustrate these principles in a practical context, we will use the compound 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride as a representative example of a hypothetical screening hit for which the biological target remains to be elucidated. While the specific target of this molecule is not publicly known, its structure serves as a tangible scaffold around which we can build a robust framework for target validation.

For the purpose of this guide, let us hypothesize that a phenotypic screen for inhibitors of cancer cell proliferation has identified 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride as a potent hit. Subsequent preliminary computational and systems biology analyses suggest a potential interaction with a specific kinase, which we will refer to as Kinase X , a known driver in the particular cancer cell line used in the screen. Our task is now to independently verify whether Kinase X is indeed the direct biological target of our compound.

This guide will dissect and compare three distinct and powerful methodologies for target verification:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to assess direct target engagement in a cellular context.

  • Surface Plasmon Resonance (SPR): A label-free, in vitro technique for the quantitative analysis of binding kinetics and affinity.

  • Chemical Proteomics: An affinity-based approach to identify protein interactors from complex biological lysates.

For each of these techniques, we will delve into the underlying principles, provide detailed experimental protocols, discuss the interpretation of the resulting data, and present a comparative analysis of their respective strengths and weaknesses.

Comparative Analysis of Target Verification Methodologies

The choice of method for target validation is often dictated by a variety of factors, including the nature of the putative target, the availability of reagents, and the specific questions being asked. Below is a comparative overview of the three techniques detailed in this guide.

Methodology Principle Context Labeling Requirement Key Outputs Throughput Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.In situ (cells, tissues)Label-freeTarget engagement, cellular EC50Low to MediumPhysiologically relevant context, no compound modification needed.Requires specific antibodies or mass spectrometry, not suitable for all targets (e.g., membrane proteins can be challenging).
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.In vitroLabel-freeBinding affinity (KD), association (ka) and dissociation (kd) rates, stoichiometry.Medium to HighReal-time kinetic data, high sensitivity, low sample consumption.Requires purified protein, potential for artifacts from protein immobilization, may not reflect cellular environment.
Chemical Proteomics Affinity capture of target proteins using a modified version of the compound.In vitro (lysates) or in situCompound modification required (e.g., biotin tag, photoaffinity probe).Identification of direct and indirect binding partners.LowUnbiased, proteome-wide screening, can identify novel targets.Compound modification can alter binding, potential for non-specific binders, requires sophisticated mass spectrometry.

I. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a small molecule's engagement with its target protein within the complex milieu of an intact cell or even tissue.[5][6] The principle underlying CETSA is the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[4]

Causality Behind the Experimental Choice

CETSA is an excellent first-line orthogonal validation method following a phenotypic screen because it provides evidence of direct physical interaction in a physiologically relevant environment without the need to modify the compound, which can sometimes alter its binding properties.[6] A positive CETSA result strongly suggests that the compound can access its target within the cell and engage with it at concentrations that are relevant to the observed phenotype.

Experimental Workflow

The CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysates to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.

CETSA Experimental Workflow
Detailed Experimental Protocol
  • Cell Treatment: Plate the cancer cell line of interest and grow to 80-90% confluency. Treat the cells with varying concentrations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific antibody against Kinase X.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble Kinase X remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.

    • Isothermal Dose-Response (ITDR): Select a temperature that shows a significant difference in protein stability between the vehicle and a high concentration of the compound. At this fixed temperature, plot the amount of soluble Kinase X against a range of compound concentrations to determine the cellular EC50 for target engagement.

Data Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for Kinase X in the presence of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, indicating that the compound binding stabilizes the protein against heat-induced denaturation. The ITDR curve will provide a quantitative measure of the compound's potency in engaging its target within the cell. If the cellular EC50 from the ITDR is comparable to the IC50 from the initial phenotypic screen, it provides strong evidence that the observed phenotype is a result of direct engagement with Kinase X.

II. Surface Plasmon Resonance (SPR): A Quantitative Look at Binding Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique used to study biomolecular interactions in real-time.[7][8] It provides quantitative information about the affinity and kinetics of a small molecule binding to a purified protein target.[9]

Causality Behind the Experimental Choice

While CETSA confirms target engagement in cells, SPR provides a detailed in vitro characterization of the binding event. This is crucial for understanding the molecular basis of the interaction and for guiding structure-activity relationship (SAR) studies during lead optimization.[7] SPR can precisely measure the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the interaction between 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride and purified Kinase X.

Experimental Workflow

In a typical SPR experiment, the purified target protein (Kinase X) is immobilized on a sensor chip. The small molecule (1-(oxan-4-yl)cyclopropan-1-amine hydrochloride) is then flowed over the chip surface, and the binding is detected as a change in the refractive index at the surface.

SPR Experimental Workflow
Detailed Experimental Protocol
  • Protein Immobilization: Purify recombinant Kinase X. Immobilize the protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for an immobilization level that will yield a maximal response (Rmax) appropriate for the small molecule's size.

  • Analyte Preparation: Prepare a dilution series of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride in a suitable running buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

  • Binding Assay:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of the compound over the sensor surface for a set amount of time to monitor the association phase.

    • Switch back to flowing only the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a regeneration solution to remove any bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the affinity (KD).

Data Interpretation

The output of an SPR experiment is a sensorgram, which plots the binding response over time. A dose-dependent increase in the binding signal with increasing concentrations of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride indicates a specific interaction. The calculated KD value provides a measure of the binding affinity, with lower KD values indicating tighter binding. A fast on-rate and slow off-rate are often desirable characteristics for a drug candidate. This quantitative data is invaluable for confirming a direct interaction and for comparing the binding properties of different analogs of the lead compound.

III. Chemical Proteomics: An Unbiased Approach to Target Identification

Chemical proteomics is a powerful strategy for identifying the protein targets of a small molecule on a proteome-wide scale.[10][11][12] This approach typically involves modifying the small molecule with a tag (e.g., biotin) or a photoreactive group to enable the capture and subsequent identification of its binding partners from a cell lysate.[13]

Causality Behind the Experimental Choice

If there is uncertainty about the primary target or a desire to identify potential off-targets, chemical proteomics offers an unbiased approach.[11][14] By pulling down all proteins that interact with the compound, this method can confirm the engagement with the hypothesized target (Kinase X) and simultaneously reveal other potential binding partners that might contribute to the compound's efficacy or toxicity.

Experimental Workflow

A common chemical proteomics workflow involves synthesizing a tagged version of the small molecule, incubating it with a cell lysate, capturing the compound-protein complexes, and identifying the bound proteins by mass spectrometry.[2]

Chemical Proteomics Workflow
Detailed Experimental Protocol
  • Probe Synthesis: Synthesize a version of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride that incorporates a biotin tag, preferably via a linker attached to a position on the molecule that is not critical for its biological activity (as determined by preliminary SAR).

  • Cell Lysate Preparation: Prepare a native lysate from the cancer cell line of interest, ensuring that protein complexes remain intact.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe.

    • In a parallel control experiment, pre-incubate the lysate with a large excess of the original, un-tagged 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride before adding the biotinylated probe. This will serve as a competition control to identify specific binders.

  • Capture and Washing: Add streptavidin-coated beads to both the experimental and control lysates to capture the biotinylated probe and any bound proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the experimental and control samples. A true binding partner of the compound should be significantly less abundant in the competition control sample.

Data Interpretation

The primary output is a list of proteins identified by mass spectrometry. By comparing the abundance of each protein in the pulldown with and without the competitor, specific interactors can be distinguished from non-specific binders. If Kinase X is identified as a high-confidence hit (i.e., its abundance is significantly reduced in the competition sample), this provides strong, direct evidence that it is a target of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. Any other proteins that are specifically competed off are potential off-targets that warrant further investigation.

IV. Genetic Approaches for Target Validation

In addition to the biochemical and biophysical methods described above, genetic approaches are indispensable for validating a drug target.[10] These methods involve modulating the expression or function of the putative target gene to see if it recapitulates or alters the phenotypic effect of the compound.

  • CRISPR-Cas9 Mediated Gene Knockout: Knocking out the gene encoding for Kinase X should, in theory, render the cells resistant to the anti-proliferative effects of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride if Kinase X is the true target.

  • siRNA/shRNA Mediated Gene Knockdown: Similar to gene knockout, reducing the expression of Kinase X using RNA interference should lead to a decrease in the potency of the compound.

These genetic experiments provide a critical link between the compound's molecular target and its cellular phenotype, offering an orthogonal line of evidence for target validation.

Conclusion

The independent verification of a biological target is a cornerstone of modern drug discovery.[3][4] A multi-pronged approach, employing a combination of orthogonal techniques, is essential for building a compelling case for a specific mechanism of action.[15] For our hypothetical hit, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a robust validation strategy would involve:

  • Confirming direct target engagement in a cellular context using CETSA .

  • Quantifying the binding affinity and kinetics in vitro with SPR .

  • Identifying on- and off-targets in an unbiased manner through chemical proteomics .

  • Linking the target to the observed phenotype using genetic methods .

By judiciously applying these powerful techniques, researchers can navigate the complexities of target deconvolution and significantly enhance the prospects of translating a promising small molecule into a novel therapeutic.

References

  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development. Retrieved from [Link]

  • Mishra, A., et al. (2023). The importance of target validation in drug discovery and development. Journal of Drug Discovery and Development.
  • Jha, A., et al. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-125.
  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Proventa International. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders.
  • MolecularCloud. (2024). Challenges in Small Molecule Targeted Drug Development. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. Journal of Experimental & Clinical Cancer Research, 41(1), 22.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Pelago Bioscience. (2024).
  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
  • Al-Haddad, M. A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today.
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

  • Rudnick, S., et al. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Screening (pp. 101-130). Royal Society of Chemistry.
  • Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
  • PharmaCompass. (n.d.). (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended biological target while minimally affecting other related proteins. This guide provides an in-depth, technical framework for assessing the selectivity of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a molecule belonging to the cyclopropylamine class of compounds.

The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, famously represented by tranylcypromine, an inhibitor of both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).[1][2] These enzymes are all flavin adenine dinucleotide (FAD)-dependent amine oxidases, making cross-reactivity a significant consideration.[1] Given this precedent, this guide will focus on methodologies to determine the selectivity of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride for LSD1 over the closely related MAO isoforms. Such selectivity is paramount, as LSD1 is a validated target in oncology, while MAO inhibition is associated with antidepressant effects and significant dietary and drug-drug interaction liabilities.[3][4]

This guide will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower researchers in making informed decisions about the therapeutic potential of this and similar compounds.

The Imperative of Selectivity: LSD1 vs. MAOs

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[4][5] On the other hand, MAO-A and MAO-B are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7]

While the inhibition of both LSD1 and MAOs can be therapeutically beneficial in different contexts, a lack of selectivity in an LSD1-targeted agent can lead to undesirable off-target effects. For instance, an anti-cancer agent that also potently inhibits MAO-A and MAO-B could lead to mood alterations and, more critically, the risk of hypertensive crisis when combined with certain foods or medications.[3] Therefore, a quantitative assessment of selectivity is not just an academic exercise but a crucial step in preclinical development.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity involves a multi-pronged approach, beginning with in vitro enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

G cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 Data Integration & Decision Making enzymatic_assay Biochemical Enzymatic Assays (LSD1, MAO-A, MAO-B) ic50 Determine IC50 Values enzymatic_assay->ic50 selectivity_index Calculate Selectivity Index (IC50_off-target / IC50_on-target) ic50->selectivity_index integrate Integrate In Vitro and Cellular Data selectivity_index->integrate target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) dose_response Generate Dose-Response Curves target_engagement->dose_response functional_assay Cellular Functional Assays (e.g., Histone Methylation, Neurotransmitter Levels) functional_assay->dose_response dose_response->integrate decision Go/No-Go Decision for Further Development integrate->decision

Caption: A generalized workflow for assessing compound selectivity.

Part 1: In Vitro Enzymatic Inhibition Assays

The foundational step is to quantify the compound's inhibitory potency against the primary target (LSD1) and the related off-targets (MAO-A and MAO-B) in a controlled, cell-free environment. A common method for FAD-dependent amine oxidases involves monitoring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Experimental Protocol: Amine Oxidase Activity Assay (Amplex Red Method)

This protocol is adaptable for LSD1, MAO-A, and MAO-B by using their respective specific substrates.

Principle: The enzymatic reaction produces H₂O₂ which, in the presence of horseradish peroxidase (HRP), reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to enzyme activity.

Materials:

  • Recombinant human LSD1, MAO-A, and MAO-B enzymes.

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish peroxidase (HRP).

  • Dimethyl sulfoxide (DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • Substrates:

    • For LSD1: A peptide corresponding to the N-terminus of histone H3 monomethylated at lysine 4 (H3K4me1).

    • For MAO-A: Kynuramine.

    • For MAO-B: Benzylamine.

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride and a reference compound (e.g., Tranylcypromine).

  • 384-well black microplates.

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride and the reference compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 200 nL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme Preparation: Dilute the enzymes (LSD1, MAO-A, or MAO-B) in Assay Buffer to a 2X final concentration.

  • Pre-incubation (for irreversible inhibitors): Add 10 µL of the 2X enzyme solution to each well. Incubate for 30 minutes at room temperature. This step is crucial for mechanism-based inhibitors like cyclopropylamines to allow for covalent modification of the FAD cofactor.[8]

  • Reaction Initiation: Prepare a 2X reaction mix containing the respective substrate, Amplex Red, and HRP in Assay Buffer. Add 10 µL of this mix to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Target Engagement Assays

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

  • A human cell line expressing LSD1, MAO-A, and MAO-B (e.g., a cancer cell line like HepG2).

  • 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Instrumentation for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies specific for LSD1, MAO-A, and MAO-B).

  • PCR thermocycler for heating.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the protein levels of LSD1, MAO-A, and MAO-B by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each temperature, normalize the band intensity to that of the unheated sample.

    • Plot the fraction of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Comparative Data Analysis

To contextualize the selectivity, it is essential to compare the data for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride with a known, less selective compound like tranylcypromine. The following table presents hypothetical data for such a comparison.

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/LSD1)Selectivity Index (MAO-B/LSD1)
1-(oxan-4-yl)cyclopropan-1-amine HCl 502,5005,00050-fold100-fold
Tranylcypromine 2005001502.5-fold0.75-fold

Note: The data presented in this table is illustrative and not based on published experimental results for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Interpretation:

From this hypothetical data, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride demonstrates significantly greater selectivity for LSD1 over both MAO-A and MAO-B compared to tranylcypromine. A higher selectivity index (ratio of off-target IC₅₀ to on-target IC₅₀) is desirable. The 50-fold and 100-fold selectivity for our compound of interest suggests a much-improved therapeutic window for targeting LSD1 without significant MAO-related liabilities.

Visualizing the Target Landscape

Understanding the cellular roles of these enzymes can further highlight the importance of selectivity.

G cluster_0 Nucleus cluster_1 Mitochondria / Cytosol LSD1 LSD1 Histone Histone H3 (H3K4me1/2) LSD1->Histone demethylates Gene_Repression Gene Repression Histone->Gene_Repression MAO MAO-A / MAO-B Neurotransmitters Serotonin, Dopamine, Norepinephrine MAO->Neurotransmitters degrades Metabolites Inactive Metabolites Neurotransmitters->Metabolites Compound 1-(oxan-4-yl)cyclopropan- 1-amine HCl Compound->LSD1 Inhibits (On-Target) Compound->MAO Inhibits (Off-Target)

Caption: Simplified signaling context for LSD1 and MAOs.

Conclusion

The comprehensive assessment of selectivity is a cornerstone of modern drug discovery. For a compound like 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, which belongs to a class of molecules with known polypharmacology, a rigorous evaluation of its activity against related targets such as MAO-A and MAO-B is non-negotiable. By employing a systematic workflow that combines quantitative in vitro enzymatic assays with confirmatory cellular target engagement studies, researchers can build a robust selectivity profile. This, in turn, allows for a data-driven assessment of the compound's therapeutic potential and guides further optimization efforts to maximize on-target efficacy while minimizing off-target liabilities. The methodologies and principles outlined in this guide provide a solid foundation for such critical investigations.

References

  • Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., Taniguchi, T., Sowa, Y., Sakai, T., Suzuki, T., Itami, K., & Yamaguchi, J. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]

  • Mills, J., Kattau, R. W., Slater, I. H., & Fuller, R. W. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 951–955. [Link]

  • Jacobsen, E. N., & Jui, N. T. (2011). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. [Link]

  • Zhang, X. S., Liu, J. Z., Mei, Y. Y., Zhang, M., & Sun, L. W. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1845–1853. [Link]

  • Jui, N. T., & Jacobsen, E. N. (2011). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 2(1), 136-142. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ilies, M. A., & Bilius, V. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 27(19), 6523. [Link]

  • Itoh, Y., Itoh, Y., Ota, Y., Suzuki, T., & Sowa, Y. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Computational and Structural Biotechnology Journal, 9(14), e201402002. [Link]

  • Kumar, S., & Sharma, P. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 16(8), 1145–1153. [Link]

  • Chen, Y., Greene, E., Ma, B., & Chen, Y. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8031–8039. [Link]

  • Shabbir, Z., & Fregni, F. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

  • A. M. P. Koskinen, & A. M. P. Koskinen. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Zheng, Y. C., & Yu, B. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14374–14406. [Link]

  • Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]

  • Uddin, M. S., & Kabir, M. T. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(21), 5032. [Link]

  • Kong, H., Meng, X., Hou, R., Yang, X., Han, J., Xie, Z., Duan, Y., & Liao, C. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. ChEMBL. [Link]

  • de Oliveira, A. A., & da Silva, A. B. F. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets, 22(12), 1361–1381. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the proper and safe disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride (CAS No. 1293425-93-8). As a valued partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself, fostering a culture of safety and environmental responsibility within the scientific community.

Understanding the Compound: Hazard Profile and Rationale for Cautious Handling

Structurally related amine hydrochlorides are known to be irritants to the skin, eyes, and respiratory system.[1] The hydrochloride salt form suggests that the compound is a water-soluble, acidic solid. The presence of the amine functional group necessitates careful handling to avoid inhalation of dust particles, which can cause respiratory irritation.[1] Ingestion may also be harmful.[2]

Key Inferred Hazards:

  • Skin Irritation: Similar to other amine salts, direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensure the following safety measures are in place:

  • Ventilation: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[2]

    • Body Protection: A lab coat or chemical-resistant apron is mandatory.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is to treat it as a hazardous chemical waste. Adherence to all federal, state, and local environmental regulations is paramount.[1][3]

Small Spills (Laboratory Scale)
  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.

  • Absorb the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.[1]

  • Containment: Place the absorbed material and any contaminated cleaning supplies into a suitable, clearly labeled, and sealable hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), followed by a detergent solution. Collect all cleaning materials for disposal as hazardous waste.

  • Labeling: Label the waste container as "Hazardous Waste" and include the full chemical name: "1-(oxan-4-yl)cyclopropan-1-amine hydrochloride" and the date.

Bulk Quantities and Unused Product
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink or into any drainage system.[4]

  • Professional Waste Disposal: The primary and recommended method for disposal is to engage a licensed professional chemical waste disposal company.[3]

  • Incineration: The preferred method of destruction is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][4] This should only be performed by a licensed facility.

  • Packaging for Disposal:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents, pending pickup by the disposal service.[5]

Chemical Incompatibilities

To prevent hazardous reactions, 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride should be stored and disposed of separately from the following:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.[5]

  • Acids and Acid Anhydrides: While it is a hydrochloride salt, further reaction with strong acids is not advisable.[5]

  • Acid Chlorides and Carbon Dioxide: These should also be considered incompatible.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

DisposalWorkflow Disposal Workflow for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride start Disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride spill Is it a small laboratory spill? start->spill bulk Bulk quantity or unused product spill->bulk No absorb Absorb with inert material, avoiding dust generation. spill->absorb Yes professional_disposal Contact a licensed professional waste disposal service. bulk->professional_disposal contain Place in a labeled hazardous waste container. absorb->contain decontaminate Decontaminate the spill area. contain->decontaminate decontaminate->professional_disposal incineration Controlled incineration with afterburner and scrubber. professional_disposal->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Quantitative Data Summary

ParameterInformationSource
CAS Number 1293425-93-8Amadis Chemical
Molecular Formula C8H16ClNOAmadis Chemical
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant, Harmful if SwallowedBased on analogous compounds[1][2]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Carbon dioxideBased on analogous compounds[5]
Recommended Disposal Licensed professional waste disposal service for controlled incinerationBased on analogous compounds[3][4]

References

  • AA Blocks. Safety Data Sheet for 1-(3,5-Difluorophenyl)cyclopentan-1-amine. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our scientists is paramount. This guide provides essential, in-depth safety and logistical information for the handling of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety.

Core Principles of Hazard Containment

When handling potent pharmaceutical powders, the primary goal is to minimize exposure through a combination of engineering controls and personal protective equipment.[6][7] Engineering controls, such as chemical fume hoods or glove boxes, are the first line of defense.[5] PPE should be used as a final barrier to protect the operator. The selection of PPE must be based on a thorough risk assessment of the specific handling procedure.

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is recommended for handling 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: For low-volume solution handling.

  • Chemical Splash Goggles: Essential when there is a risk of splashes, particularly when handling solutions or during transfers.[8]

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of splashes or powder aerosolization.

2. Skin and Body Protection:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, double-gloving is a best practice.[9] Contaminated gloves should be disposed of properly after use.[10]

  • Laboratory Coat: A standard lab coat is the minimum requirement for body protection.

  • Chemical-Resistant Apron or Coveralls: For larger-scale operations or when there is a higher risk of splashes or contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[11]

3. Respiratory Protection:

  • The handling of powdered active pharmaceutical ingredients (APIs) presents a significant inhalation risk.[4] Therefore, respiratory protection is crucial, especially when handling the solid form of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride outside of a containment system like a glove box.

  • N95 or FFP2 Respirator: For handling small quantities of powder in a well-ventilated area or a fume hood.

  • Half-mask or Full-face Air-Purifying Respirator with Particulate Cartridges: Recommended for handling larger quantities of powder or in situations where aerosolization is likely.[12]

The following table summarizes the recommended PPE for different laboratory scenarios:

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (mg scale) in a Fume Hood Safety GogglesSingle pair of nitrile glovesLab CoatN95/FFP2 Respirator
Weighing Larger Quantities (gram scale) in a Fume Hood Face Shield and GogglesDouble pair of nitrile glovesLab Coat and Chemical-Resistant ApronHalf-mask Respirator with Particulate Cartridges
Solution Preparation and Transfers Safety GogglesDouble pair of nitrile glovesLab CoatNot typically required if performed in a fume hood
Reaction Monitoring and Work-up Safety GogglesSingle pair of nitrile glovesLab CoatNot typically required if performed in a fume hood
Spill Cleanup of Powder Face Shield and GogglesDouble pair of chemical-resistant glovesChemical-Resistant CoverallsFull-face Respirator with Particulate Cartridges
Procedural Guidance: Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Put on the lab coat or coveralls.

  • Respirator: If required, perform a fit check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are over the sleeves of the lab coat. If double-gloving, put on the second pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: If double-gloved, remove the outer pair.

  • Gown/Coveralls: Remove by rolling it down and away from the body, turning it inside out.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[13]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride physical_form Physical Form? start->physical_form quantity Quantity Handled? physical_form->quantity Solid (Powder) ppe_level_1 Level 1 PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves physical_form->ppe_level_1 Solution procedure Handling Procedure? quantity->procedure Small (mg) quantity->procedure Large (g) ppe_level_2 Level 2 PPE: - Goggles - Lab Coat - Double Nitrile Gloves - N95/FFP2 Respirator procedure->ppe_level_2 Weighing in Fume Hood ppe_level_3 Level 3 PPE: - Face Shield & Goggles - Coveralls - Double Chemical-Resistant Gloves - Half/Full-face Respirator procedure->ppe_level_3 Weighing outside Containment / Spill

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan

All disposable PPE, including gloves, respirators, and coveralls, that comes into contact with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride should be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • After doffing, place all contaminated disposable PPE into a designated, labeled hazardous waste bag.

  • Seal the bag securely.

  • Place the sealed bag into a secondary container, such as a labeled hazardous waste bin.

  • Dispose of the hazardous waste according to your institution's and local regulations.[10]

By adhering to these stringent safety protocols, researchers can confidently handle 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride while minimizing their risk of exposure. This commitment to safety not only protects the individual but also upholds the integrity of the research environment.

References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover.
  • Hazardous-Drug API Powder Safety - Labcompare. (2020, April 15).
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic. (2025, January 9).
  • Safety Data Sheet - Enamine.
  • Cyclopropylamine - Santa Cruz Biotechnology.
  • Cyclopropylamine - Apollo Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • PPE Based on Worker Role - Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).

Sources

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